18-Hydroxytritriacontan-16-one
Description
Properties
IUPAC Name |
18-hydroxytritriacontan-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(34)31-33(35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,34H,3-31H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICMKZPWMNXNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306422 | |
| Record name | 18-Hydroxy-16-tritriacontanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97191-42-9 | |
| Record name | 18-Hydroxy-16-tritriacontanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97191-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18-Hydroxy-16-tritriacontanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18-Hydroxy-16-tritriacontanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 18-Hydroxytritriacontan-16-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 18-Hydroxytritriacontan-16-one. Due to the limited availability of experimental data for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of its key physical characteristics, tailored to its chemical nature as a long-chain β-hydroxy ketone.
Introduction
This compound is a long-chain fatty alcohol and β-hydroxy ketone. It is a natural product that has been identified in the leaf wax of Eucalyptus globulus. Its structure, featuring a long aliphatic chain, a hydroxyl group, and a ketone functional group, suggests properties characteristic of waxy solids with low water solubility. A thorough understanding of its physical properties is essential for its isolation, characterization, and exploration of its potential biological activities.
Physical and Chemical Properties
The available quantitative data for this compound is summarized in the table below. It is important to note that much of the data is predicted through computational models, as experimental determination has not been widely reported.
| Property | Value | Source |
| Molecular Formula | C₃₃H₆₆O₂ | PubChem[1] |
| Molecular Weight | 494.88 g/mol | MedChemExpress[2] |
| CAS Number | 97191-42-9 | FlavScents[3] |
| Appearance | Not Available | |
| Melting Point | Not Available | FooDB[4], Human Metabolome Database[5] |
| Boiling Point | Not Available | FooDB[4], Human Metabolome Database[5] |
| Water Solubility | 1.6e-05 g/L (Predicted) | FooDB[4] |
| logP (Octanol-Water) | 10.31 (Predicted) | FooDB[4] |
| Polar Surface Area | 37.3 Ų (Predicted) | FooDB[4] |
| Hydrogen Bond Donors | 1 (Predicted) | FooDB[4] |
| Hydrogen Bond Acceptors | 2 (Predicted) | FooDB[4] |
| Rotatable Bond Count | 30 (Predicted) | FooDB[4] |
Experimental Protocols for Physical Property Determination
Given the waxy nature of long-chain ketones and alcohols, the following generalized protocols are recommended for the experimental determination of the physical properties of this compound.
The melting point of a waxy solid can be determined using the open capillary tube method.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, open at both ends, to a depth of approximately 10 mm.
-
Cooling: The charged capillary tube is then cooled to 10°C or lower for at least two hours to ensure complete solidification.
-
Apparatus Setup: A melting point apparatus with a heated bath (e.g., silicone oil) and a calibrated thermometer or temperature probe is used. The capillary tube is placed in the apparatus adjacent to the thermometer.
-
Heating and Observation: The bath is heated at a slow, controlled rate (e.g., 1-2°C per minute) as the expected melting point is approached.
-
Melting Point Range: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For a pure, crystalline substance, this range should be narrow.
The solubility of this lipophilic compound can be assessed in a range of solvents.
-
Solvent Selection: A panel of solvents with varying polarities should be selected, including water, ethanol, chloroform, and hexane.
-
Procedure:
-
To a series of test tubes, add a small, measured amount (e.g., 10 mg) of this compound.
-
To each tube, add a measured volume (e.g., 1 mL) of a different solvent.
-
The tubes are then agitated (e.g., using a vortex mixer) for a set period at a controlled temperature (e.g., 25°C).
-
Visual observation is used to determine if the compound has dissolved.
-
-
Quantitative Analysis (if required): For a more precise determination, a saturated solution can be prepared, filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate can be measured using a suitable analytical technique (e.g., HPLC-UV or GC-MS after derivatization).
Predicted Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A strong, sharp absorption band around 1715 cm⁻¹ due to the C=O stretching of the saturated aliphatic ketone.
-
Strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region, characteristic of the long aliphatic chain.
-
-
¹H NMR Spectroscopy:
-
A multiplet around 3.6 ppm corresponding to the proton on the carbon bearing the hydroxyl group (-CH(OH)-).
-
A triplet around 2.4 ppm for the methylene (B1212753) protons alpha to the carbonyl group (-CH₂-C=O).
-
A complex multiplet around 1.2-1.6 ppm for the numerous methylene protons of the long aliphatic chain.
-
A triplet around 0.9 ppm for the terminal methyl groups.
-
-
¹³C NMR Spectroscopy:
-
A signal in the downfield region, typically >200 ppm, for the carbonyl carbon of the ketone.
-
A signal around 70 ppm for the carbon attached to the hydroxyl group.
-
A series of signals in the aliphatic region (10-40 ppm) for the carbons of the long chain.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z 494.
-
Characteristic fragmentation patterns would include α-cleavage on either side of the carbonyl group and dehydration (loss of H₂O).
-
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the physical and structural characterization of a novel natural product like this compound.
References
Unveiling the Natural Origins of 18-Hydroxytritriacontan-16-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and structural characterization of the long-chain fatty alcohol derivative, 18-Hydroxytritriacontan-16-one. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, phytochemistry, and drug discovery.
Introduction
This compound is a complex long-chain beta-hydroxy ketone with the chemical formula C₃₃H₆₆O₂. Its structure presents a tritriacontane (B1216631) backbone featuring a hydroxyl group at the 18th carbon and a ketone group at the 16th carbon. While not a widely studied compound, its presence in certain natural sources suggests potential biological activities and warrants further investigation for pharmaceutical and other applications. This guide synthesizes the available scientific literature to provide a detailed account of its natural occurrences and the technical protocols for its isolation and identification.
Natural Sources
To date, the primary identified natural source of this compound is the plant species Erigeron bonariensis, commonly known as hairy fleabane. Research has led to the successful isolation and structural elucidation of this compound from the whole plant material of this species.
Beyond this confirmed source, the presence of similar long-chain ketones and β-diketones in the epicuticular waxes of various plants, such as those from the Eucalyptus genus, and in the waxes of certain insects like the Indian wax scale (Ceroplastes ceriferus), suggests that these may be potential, yet unconfirmed, sources of this compound or its close analogs. Further phytochemical investigations into these and other plant and insect waxes are warranted to broaden the known natural origins of this compound.
Quantitative Data
Currently, there is limited quantitative data available in the public domain regarding the concentration or yield of this compound from its natural sources. The focus of existing research has been on the isolation and structural identification of the compound.
| Natural Source | Part Used | Compound Name | Method of Analysis | Yield/Concentration | Reference |
| Erigeron bonariensis | Whole Plant | This compound | Column Chromatography, NMR, MS | Not Reported | Ali, et al. (2015) |
Table 1: Summary of Natural Sources and Available Data for this compound.
Experimental Protocols
The following section details the key experimental methodologies for the extraction, isolation, and characterization of this compound from Erigeron bonariensis, based on published research.
Extraction
-
Plant Material: Air-dried and powdered whole plant material of Erigeron bonariensis is used as the starting material.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.
-
Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation
-
Solvent Partitioning: The crude methanolic extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of its constituents.
-
Column Chromatography: The fraction containing the target compound (in this case, the n-hexane soluble fraction) is subjected to column chromatography over silica (B1680970) gel.
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Stationary Phase: Silica gel (typically 70-230 mesh).
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system for such compounds is n-hexane with an increasing proportion of ethyl acetate.
-
-
Fraction Collection and Analysis: Eluted fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.
-
Purification: Further purification of the pooled fractions is achieved through repeated column chromatography or other techniques like preparative TLC to yield the pure compound.
Structure Elucidation and Characterization
The definitive identification of this compound is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular mass and elemental composition of the compound, confirming its molecular formula as C₃₃H₆₆O₂.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals for this compound would include those corresponding to the terminal methyl groups, the long methylene (B1212753) chains, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the carbonyl group.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Characteristic signals would include those for the carbonyl carbon (around 210-215 ppm), the carbon bearing the hydroxyl group (around 70-75 ppm), and the numerous methylene carbons of the long aliphatic chains.
Visualizations
The following diagrams illustrate the general workflow for the isolation of this compound and the logical relationship of the key characterization methods.
Caption: General workflow for the isolation of this compound.
Caption: Spectroscopic methods for structural elucidation.
An In-depth Technical Guide to the Biosynthesis of Long-Chain Fatty Alcohols in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty alcohols are crucial components of various protective barriers in plants, including cuticular wax, suberin, and sporopollenin (B1173437).[1][2][3][4][5] These compounds and their derivatives, such as wax esters, play a vital role in preventing non-stomatal water loss, protecting against UV radiation, and providing a defense against pathogens and insects.[6][7] The biosynthesis of these molecules is a complex process involving multiple enzymatic steps, primarily centered around the reduction of long-chain fatty acids. This technical guide provides a comprehensive overview of the core biosynthetic pathway of long-chain fatty alcohols in plants, detailing the key enzymes, regulatory mechanisms, and relevant experimental protocols.
Core Biosynthetic Pathway
The synthesis of long-chain fatty alcohols originates from C16 and C18 fatty acids produced via de novo synthesis in the plastids.[8][9] These fatty acids are then transported to the endoplasmic reticulum (ER) where they undergo elongation to form very-long-chain fatty acids (VLCFAs) with chain lengths of up to 34 carbons or more.[8][9] The VLCFAs, in the form of acyl-CoA thioesters, are the primary substrates for the production of fatty alcohols.
The core of long-chain fatty alcohol biosynthesis involves two main pathways originating from the VLCFA-CoA pool: the alcohol-forming pathway and the alkane-forming pathway.[8][9] This guide focuses on the alcohol-forming pathway .
The central reaction in the alcohol-forming pathway is the reduction of a fatty acyl-CoA or acyl-acyl carrier protein (acyl-ACP) to a primary fatty alcohol. This reaction is catalyzed by a key enzyme family known as Fatty Acyl-CoA Reductases (FARs) .[1][2][3][4][5] In plants, this is typically a single-step reduction where the intermediate aldehyde is not released.[2] The resulting primary fatty alcohols can then be incorporated into various protective layers or be further esterified with fatty acids to form wax esters, a reaction catalyzed by Wax Synthases (WS) .[10][11]
Key Enzymes in Long-Chain Fatty Alcohol Biosynthesis
The primary enzymes involved in the direct synthesis of long-chain fatty alcohols are the Fatty Acyl-CoA Reductases (FARs).
Fatty Acyl-CoA Reductases (FARs)
FARs are NADPH-dependent enzymes that catalyze the reduction of fatty acyl-CoAs or acyl-ACPs to their corresponding primary alcohols.[2][3][4][5] Plant FARs are a diverse family of enzymes with varying substrate specificities, tissue expression patterns, and subcellular localizations, which dictates their specific roles in the biosynthesis of different lipid-derived polymers.[3][5]
Subcellular Localization:
-
Microsomal-localized FARs: These are typically involved in the production of cuticular waxes and suberin. They utilize acyl-CoA substrates.[5]
-
Plastid-localized FARs: These are primarily associated with sporopollenin biosynthesis and can use acyl-ACP substrates.[5]
Substrate Specificity: The substrate specificity of FAR enzymes is a critical determinant of the final chain length of the fatty alcohols produced. Different FARs exhibit preferences for fatty acyl-CoAs of varying chain lengths and saturation levels.
Quantitative Data on Plant FAR Substrate Specificity
The following table summarizes the available quantitative data on the substrate specificity of various plant FAR enzymes. It is important to note that comprehensive kinetic data (Km, Vmax) is not always available in the literature, and specific activities are often reported.
| Enzyme | Plant Species | Substrate (Acyl-CoA) | Product (Fatty Alcohol) | Specific Activity (pkat/mg protein) | Reference |
| AtCER4/FAR3 | Arabidopsis thaliana | C24:0-CoA | C24:0-OH | ~15 | Rowland et al., 2006 |
| C26:0-CoA | C26:0-OH | ~12 | Rowland et al., 2006 | ||
| AtFAR1 | Arabidopsis thaliana | C18:0-CoA | C18:0-OH | ~5 | Domergue et al., 2010 |
| C20:0-CoA | C20:0-OH | ~8 | Domergue et al., 2010 | ||
| C22:0-CoA | C22:0-OH | ~10 | Domergue et al., 2010 | ||
| AtFAR4 | Arabidopsis thaliana | C18:0-CoA | C18:0-OH | ~4 | Domergue et al., 2010 |
| C20:0-CoA | C20:0-OH | ~9 | Domergue et al., 2010 | ||
| C22:0-CoA | C22:0-OH | ~6 | Domergue et al., 2010 | ||
| AtFAR5 | Arabidopsis thaliana | C18:0-CoA | C18:0-OH | ~12 | Domergue et al., 2010 |
| C20:0-CoA | C20:0-OH | ~7 | Domergue et al., 2010 | ||
| ScFAR | Simmondsia chinensis | C20:1-CoA | C20:1-OH | Not specified | Metz et al., 2000 |
| C22:1-CoA | C22:1-OH | Not specified | Metz et al., 2000 |
Note: The specific activities are approximate values derived from published data and may vary depending on the specific assay conditions.
Regulation of Long-Chain Fatty Alcohol Biosynthesis
The biosynthesis of long-chain fatty alcohols is tightly regulated at the transcriptional level by a network of transcription factors and is influenced by developmental cues and environmental stresses.[1][12] Plant hormones, particularly abscisic acid (ABA) and ethylene, play a significant role in this regulatory network.[1][10][13]
Hormonal and Developmental Signaling Pathway
Drought stress and developmental signals, such as fruit ripening, can trigger hormonal signaling cascades that lead to the upregulation of genes involved in cuticular wax biosynthesis, including FARs.[1][2][13] ABA is a key hormone in the response to drought stress and has been shown to induce the expression of transcription factors that activate wax biosynthetic genes.[2]
Experimental Protocols
Heterologous Expression of FAR in Saccharomyces cerevisiae and In Vitro Enzyme Assay
This protocol describes the expression of a plant FAR gene in yeast and the subsequent in vitro assay to determine its activity and substrate specificity.
a. Expression Vector Construction and Yeast Transformation:
-
Amplify the full-length coding sequence of the plant FAR gene of interest using PCR with primers containing appropriate restriction sites.
-
Clone the PCR product into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).
-
Transform the resulting plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.[14]
-
Select for transformants on appropriate selection media.
b. Protein Expression and Microsome Preparation:
-
Inoculate a single colony of the transformed yeast into selective medium containing glucose and grow overnight.
-
Inoculate the overnight culture into a larger volume of selective medium containing raffinose (B1225341) and grow to mid-log phase.
-
Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for 16-24 hours at 30°C.
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with sterile water and then with microsome isolation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
-
Resuspend the cells in isolation buffer containing protease inhibitors and lyse the cells using glass beads and vortexing.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT) and determine the protein concentration using a standard method like the Bradford assay.
c. In Vitro FAR Enzyme Assay:
-
Prepare a reaction mixture containing:
-
50-100 µg of microsomal protein
-
50 mM Tris-HCl, pH 7.5
-
1 mM NADPH
-
20 µM of the desired fatty acyl-CoA substrate (e.g., C18:0-CoA, C20:0-CoA, etc.)
-
-
Initiate the reaction by adding the microsomal protein.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding a solution of 0.1 M HCl in methanol.
-
Extract the lipids from the reaction mixture using a solvent system like chloroform (B151607):methanol (2:1, v/v).
-
Dry the organic phase under a stream of nitrogen.
-
Derivatize the fatty alcohols to their trimethylsilyl (B98337) (TMS) ethers by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubating at 70°C for 30 minutes.
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).
Analysis of Long-Chain Fatty Alcohols from Plant Tissues by GC-MS
This protocol outlines the extraction and analysis of cuticular waxes, including long-chain fatty alcohols, from plant tissues.
a. Wax Extraction:
-
Harvest fresh plant tissue (e.g., leaves, stems).
-
Immerse the tissue in chloroform for 30-60 seconds to extract the epicuticular waxes.
-
Add an internal standard (e.g., n-eicosane) to the chloroform extract.
-
Evaporate the chloroform under a stream of nitrogen.
b. Derivatization:
-
To the dried wax extract, add pyridine (B92270) and BSTFA.
-
Incubate the mixture at 70°C for 30 minutes to convert the fatty alcohols to their TMS ethers.
-
Evaporate the pyridine and BSTFA under nitrogen.
-
Resuspend the derivatized sample in a suitable solvent like hexane (B92381) for GC-MS analysis.
c. GC-MS Analysis:
-
Inject the sample into a gas chromatograph equipped with a capillary column (e.g., DB-5).
-
Use a temperature program that allows for the separation of long-chain aliphatic compounds. A typical program might be: initial temperature of 80°C, ramp to 200°C at 15°C/min, then ramp to 320°C at 3°C/min, and hold for 15 minutes.
-
The mass spectrometer should be operated in electron impact (EI) mode, scanning a mass range of m/z 50-700.
-
Identify the fatty alcohol-TMS ethers based on their retention times and characteristic mass spectra.
-
Quantify the fatty alcohols by comparing their peak areas to that of the internal standard.
Gene Expression Analysis of FARs by RT-qPCR
This protocol describes the analysis of FAR gene expression levels in different plant tissues or under various conditions.
a. RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
b. Quantitative Real-Time PCR (qPCR):
-
Design gene-specific primers for the FAR genes of interest and for a reference gene (e.g., actin or ubiquitin) for normalization.
-
Prepare the qPCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers
-
SYBR Green master mix
-
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the FAR genes.
Conclusion
The biosynthesis of long-chain fatty alcohols is a fundamental process in plants, essential for the formation of protective barriers against environmental stresses. The Fatty Acyl-CoA Reductase (FAR) enzyme family is central to this pathway, and its members exhibit diverse specificities that contribute to the chemical complexity of plant lipids. The regulation of this pathway is intricate, involving a network of transcription factors and hormonal signals that allow the plant to modulate its protective layers in response to developmental and environmental cues. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function and regulation of the enzymes involved in long-chain fatty alcohol biosynthesis, which may have applications in crop improvement and the development of novel bio-based products.
References
- 1. Frontiers | Developmental and Environmental Regulation of Cuticular Wax Biosynthesis in Fleshy Fruits [frontiersin.org]
- 2. Cuticular wax biosynthesis as a way of inducing drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Wax biosynthesis in response to danger: its regulation upon abiotic and biotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. maxapress.com [maxapress.com]
- 11. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developmental and Environmental Regulation of Cuticular Wax Biosynthesis in Fleshy Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Biological Significance of Beta-Hydroxy Ketones: From Cellular Energetics to Signal Transduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-hydroxy ketones, organic compounds characterized by a hydroxyl group on the carbon beta to a ketone, represent a pivotal class of molecules in nature. This structural motif, also known as an aldol, is not only a fundamental building block in the synthesis of complex natural products but also a key player in a diverse array of biological processes. While the most prominent example, D-β-hydroxybutyrate (BHB), is widely recognized as a crucial alternative energy source for mammals during periods of low glucose availability, the functional repertoire of this molecular class extends far beyond simple metabolism. Emerging evidence has solidified the role of beta-hydroxy ketones as potent signaling molecules, capable of modulating epigenetic landscapes, inflammatory responses, and intercellular communication. Their presence spans from mammalian circulation to insect pheromonal communication and the lipidome of marine microalgae. This technical guide provides a comprehensive overview of the biosynthesis, biological roles, and underlying mechanisms of beta-hydroxy ketones in nature, presenting key quantitative data, detailed experimental protocols, and visual representations of their signaling pathways to serve as a critical resource for researchers in biology and medicine.
Introduction
The beta-hydroxy ketone moiety is a versatile functional group found in a wide range of biologically active molecules. In mammals, the ketone body D-β-hydroxybutyrate (BHB) is synthesized in the liver from fatty acids, serving as a vital energy carrier for extrahepatic tissues like the brain, heart, and skeletal muscle, particularly during fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Beyond this metabolic role, BHB functions as a signaling molecule that links the external environment and nutritional status to the regulation of gene expression, inflammation, and oxidative stress.[1][3]
In the broader context of nature, beta-hydroxy ketones are integral to chemical communication in insects, where specific stereoisomers function as potent sex or aggregation pheromones.[4][5] Furthermore, long-chain hydroxy ketones have been identified in marine organisms, suggesting unique biosynthetic pathways and physiological roles in these ecosystems.[6] The therapeutic potential of this molecular class is also being actively explored, with synthetic β'-hydroxy-α,β-unsaturated ketones demonstrating promising antiproliferative activities against cancer cell lines.[7] This guide will delve into the multifaceted biological roles of these compounds, offering a technical foundation for professionals in research and drug development.
Biosynthesis of Beta-Hydroxy Ketones
The natural production of beta-hydroxy ketones occurs through distinct biosynthetic pathways tailored to the needs of the organism.
Mammalian Ketogenesis (β-Hydroxybutyrate Synthesis)
In vertebrates, BHB is produced predominantly in the mitochondria of liver cells through a process called ketogenesis. This pathway is upregulated when glucose availability is low, triggering the mobilization of fatty acids from adipose tissue.
-
Fatty Acid Oxidation: Fatty acids are broken down into acetyl-CoA via β-oxidation.
-
Acetoacetyl-CoA Formation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase.
-
HMG-CoA Synthesis: Acetoacetyl-CoA combines with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase 2 (HMGCS2). This is the rate-limiting step in ketogenesis.[1]
-
Acetoacetate (B1235776) Formation: HMG-CoA is cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA.
-
β-Hydroxybutyrate Formation: Acetoacetate is reversibly reduced to D-β-hydroxybutyrate by the enzyme β-hydroxybutyrate dehydrogenase (BDH1), an NAD+/NADH-dependent reaction.[1]
This process ensures a steady supply of a water-soluble, energy-rich substrate that can be transported through the blood to peripheral tissues.
Insect Pheromone Biosynthesis
Many insect pheromones, including beta-hydroxy ketones, are derived from fatty acid metabolism.[4] The biosynthesis of serricornin (B20688) ((4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone), the sex pheromone of the cigarette beetle (Lasioderma serricorne), is believed to involve the elongation of methyl-branched fatty acyl-CoA precursors followed by oxidation and reduction steps.[1][4] While the precise enzymatic cascade is not fully elucidated, it involves specialized enzymes that transform common metabolic intermediates into highly specific signaling molecules.
Biosynthesis in Marine Microalgae
Certain marine eustigmatophytes, such as Nannochloropsis species, produce very long-chain (C28-C32) alkyl hydroxy ketones.[6] Their biosynthesis is thought to be linked to that of long-chain alkyl diols and is proposed to involve pathways utilizing polyketide synthases (PKSs) and fatty acid elongases (FAEs). These pathways can produce 3-hydroxy fatty acids from C14-C18 fatty acid precursors, which are then further elongated and modified to generate the final long-chain structures.[8]
Biological Roles in Mammals: The Case of β-Hydroxybutyrate
BHB has a dual function in mammals, acting as both a critical energy metabolite and a versatile signaling molecule.
Energy Metabolism
During periods of low glucose, BHB becomes a primary fuel for the brain, heart, and muscle. After uptake into target cells, it is converted back to acetoacetate by BDH1 and then to two molecules of acetyl-CoA, which enter the tricarboxylic acid (TCA) cycle for ATP production.[1] This metabolic switch is a fundamental adaptation to survive fasting and starvation.
Signal Transduction
BHB exerts profound effects on cellular function by interacting with key regulatory proteins and pathways. Its signaling roles are typically initiated when concentrations rise into the millimolar range.
BHB is an endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[9] By inhibiting these enzymes, BHB promotes histone hyperacetylation, leading to a more open chromatin structure and altering the transcription of specific genes. This epigenetic modification has been shown to upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[6][9] This mechanism directly links the metabolic state of the cell to the regulation of its genome.
Caption: BHB-mediated inhibition of class I HDACs, leading to altered gene expression.
BHB acts as a ligand for two cell surface receptors, HCAR2 and FFAR3, modulating downstream signaling cascades.
-
HCAR2 (GPR109A) Activation: BHB binds to and activates the Gi/o-coupled receptor HCAR2.[3] This activation inhibits adenylyl cyclase, reduces intracellular cAMP levels, and has been shown to decrease lipolysis in adipocytes, providing a negative feedback loop on fatty acid release during ketosis.[10][11]
-
FFAR3 (GPR41) Antagonism: In contrast to its effect on HCAR2, BHB acts as an antagonist at the FFAR3 receptor.[3][12] FFAR3 is activated by other short-chain fatty acids like propionate. By antagonizing this receptor, BHB can suppress sympathetic nervous system activity, which may contribute to the metabolic adaptations seen during fasting.[3]
Caption: Dual modulation of GPCRs HCAR2 and FFAR3 by BHB.
BHB has been shown to potently suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[1][8][13] This inhibition occurs independently of its role as an energy substrate or its interactions with HCAR2 or HDACs. The mechanism involves the prevention of potassium (K+) efflux from the cell, which is a critical upstream signal for NLRP3 activation, thereby reducing the formation of the ASC speck and subsequent cleavage of pro-inflammatory cytokines IL-1β and IL-18.[1][7][13]
Biological Roles in Other Organisms
Insect Chemical Communication
Beta-hydroxy ketones are crucial semiochemicals for numerous insect species. For example, (7S)-(–)-4,6-dimethyl–7–hydroxy–3-nonanone (serricornin) is the female-produced sex pheromone of the cigarette beetle, a major pest of stored products.[5] The specific stereochemistry and composition of these pheromones are critical for species recognition and mating behavior, making them attractive targets for developing environmentally benign pest management strategies through population monitoring or mating disruption.[5]
Marine Ecosystems
The discovery of C28–C32 hydroxy ketones in the marine eustigmatophyte Nannochloropsis gaditana points to a role for these molecules in the biology of marine microalgae.[6] While their exact function is not yet known, their structural similarity to long-chain alkyl diols, which are components of highly resistant cell walls, suggests they may play a structural role or be involved in forming resting stages (cysts) in response to environmental stress.[8]
Role in Drug Development
The beta-hydroxy ketone scaffold is a valuable pharmacophore in drug design.
-
Anticancer Agents: A series of synthetically prepared β'-hydroxy-α,β-unsaturated ketones have demonstrated significant in vitro antiproliferative activities against various human tumor cell lines, including ovarian (A2780), lung (SW1573), and colon (WiDr) cancer cells.[7]
-
Adjunct Cancer Therapy: The ketone bodies BHB and acetoacetate have been shown to inhibit the proliferation of several cancer cell lines and can substantially lower the IC50 values of chemotherapeutic agents like rapamycin (B549165) and methotrexate, suggesting a potential role for ketogenic diets or ketone supplementation as powerful adjuncts in cancer treatment.[14]
Quantitative Data Summary
The biological effects of beta-hydroxy ketones are often concentration-dependent. The following tables summarize key quantitative data from the literature.
Table 1: Physiological Concentrations of β-Hydroxybutyrate (BHB)
| Condition | Tissue/Fluid | Species | Concentration (Mean ± SD) | Reference(s) |
| Non-fasted | Brain | Human | 0.05 ± 0.05 mM | [13] |
| Non-fasted | Serum | Human | Low µM range | [2] |
| 12-16 hours fasting | Serum | Human | ~0.1 - 0.3 mM | [2] |
| 2 days fasting | Serum | Human | 1 - 2 mM | [2] |
| 2 days fasting | Brain | Human | 0.60 ± 0.26 mM | [13] |
| 3 days fasting | Brain | Human | 0.98 ± 0.16 mM | [13] |
| Prolonged Starvation | Serum | Human | 6 - 8 mM | [2] |
| Intense Exercise (90 min) | Serum | Human | 1 - 2 mM | [2] |
Table 2: Bioactivity of β-Hydroxybutyrate (BHB) on Molecular Targets
| Target | Bioactivity | Species | Value | Reference(s) |
| HCAR2 (GPR109A) | Activation (EC₅₀) | Human | 0.7 mM | [3] |
| FFAR3 (GPR41) | Antagonism | Human/Mouse | - | [3][12] |
| HDAC1 | Inhibition (IC₅₀) | Human | ~2.45 mM | [9] |
| HDAC2 | Inhibition (IC₅₀) | Human | ~4.91 mM | [9] |
| HDAC3 | Inhibition (IC₅₀) | Human | ~4.14 mM | [9] |
Experimental Protocols
Protocol: Quantification of BHB in Biological Samples by UPLC-MS/MS
This protocol outlines a reliable method for the simultaneous quantification of BHB and acetoacetate in serum or tissue homogenates.[12]
1. Sample Preparation (Protein Precipitation): a. To 25 µL of serum or tissue homogenate in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard solution (e.g., [3,4,4,4-D₄]βOHB at a known concentration). b. Add 200 µL of a cold (-20°C) protein precipitation solution (e.g., 80:20 acetonitrile:methanol). c. Vortex vigorously for 30 seconds. d. Incubate at -20°C for 20 minutes to allow for complete protein precipitation. e. Centrifuge at 16,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
2. UPLC-MS/MS Analysis: a. Chromatographic System: A high-performance system such as a Waters ACQUITY UPLC. b. Column: A reverse-phase column suitable for polar analytes, such as a CORTECS UPLC T3 column (e.g., 1.6 µm, 2.1 mm × 100 mm). c. Mobile Phase A: 98% water/2% methanol (B129727) with 0.0125% acetic acid. d. Mobile Phase B: 60% water/40% methanol with 0.0125% acetic acid. e. Gradient: A suitable gradient to separate BHB from its isomers (e.g., 0–20% B over 3 min, then a wash and re-equilibration step). f. Flow Rate: ~0.3 mL/min. g. Mass Spectrometer: A tandem mass spectrometer (e.g., Q-Exactive or triple quadrupole) operating in negative ion mode. h. Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification. Monitor the specific precursor-to-product ion transitions for endogenous BHB and its labeled internal standard.
Caption: Workflow for the quantification of BHB from biological samples.
Protocol: Fluorometric Histone Deacetylase (HDAC) Activity/Inhibition Assay
This protocol measures the ability of a compound, such as BHB, to inhibit HDAC activity in tissue lysates or with purified enzymes.
1. Reagent Preparation: a. Prepare tissue lysate (e.g., from cerebral cortex) or use purified Class I HDAC enzymes. Determine protein concentration using a BCA assay. b. Prepare a stock solution of the test inhibitor (e.g., BHB) and a positive control inhibitor (e.g., Trichostatin A, TSA). c. Reconstitute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and the developer solution as per the commercial kit instructions.
2. Assay Procedure (96-well plate format): a. To each well, add assay buffer. b. Add the test inhibitor (BHB) at various concentrations. Include wells for a "no inhibitor" control and a positive control (TSA). c. Add the tissue lysate or purified enzyme (e.g., 15 µg protein/well). d. Initiate the reaction by adding the HDAC substrate to all wells. e. Incubate the plate at 37°C for 30-60 minutes. f. Stop the enzymatic reaction and initiate fluorophore development by adding the developer solution (which contains trypsin) to each well. g. Incubate at 37°C for 15 minutes. h. Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).
3. Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percent inhibition for each concentration of BHB relative to the "no inhibitor" control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
Beta-hydroxy ketones are a functionally diverse class of molecules with profound implications for health and disease. The dual role of β-hydroxybutyrate as both a major energy substrate and a key signaling molecule highlights the intricate connection between metabolism and cellular regulation in mammals. Its ability to modulate epigenetics, inflammation, and receptor signaling provides a molecular basis for the therapeutic effects of ketogenic diets and caloric restriction. In the wider biological landscape, the roles of beta-hydroxy ketones as specific pheromones in insects and as structural lipids in marine algae underscore their evolutionary importance.
For drug development professionals, the beta-hydroxy ketone scaffold presents a promising starting point for the design of novel therapeutics, particularly in oncology. Future research should focus on elucidating the complete biosynthetic pathways of these molecules in non-mammalian organisms, discovering new receptors and downstream targets of their signaling actions, and further exploring their therapeutic applications in a clinical setting. A deeper understanding of this versatile molecular class will undoubtedly open new avenues for addressing human diseases and managing ecological systems.
References
- 1. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 11. FFA3 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Acidosis Licenses the NLRP3 Inflammasome-Inhibiting Effects of Beta-Hydroxybutyrate and Short-Chain Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 18-Hydroxytritriacontan-16-one
CAS Number: 97191-42-9
This technical guide provides a comprehensive overview of 18-Hydroxytritriacontan-16-one, a long-chain fatty alcohol and ketone. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, potential synthesis and isolation protocols, and a framework for future biological activity screening.
Chemical and Physical Properties
This compound is a naturally occurring organic compound. It has been identified as a constituent of the leaf waxes of Eucalyptus globulus. The fundamental properties of this molecule are summarized in the table below.
| Property | Value | Source |
| CAS Number | 97191-42-9 | [1][2][3] |
| Molecular Formula | C₃₃H₆₆O₂ | [1][3] |
| Molecular Weight | 494.88 g/mol | [1][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 18-Hydroxy-16-tritriacontanone | [2] |
| Classification | Long-chain fatty alcohol, Beta-hydroxy ketone | [2] |
| Predicted Water Solubility | 1.6e-05 g/L | |
| Predicted logP | 10.31 |
Experimental Protocols
Proposed Synthesis: Aldol (B89426) Addition Route
A common and effective method for the synthesis of β-hydroxy ketones is the aldol addition reaction. This approach involves the reaction of an enolate with a carbonyl compound. For the synthesis of this compound, a plausible route would involve the aldol addition of the enolate of 2-hexadecanone (B131148) with hexadecanal.
Materials:
-
2-Hexadecanone
-
Hexadecanal
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Enolate Formation: A solution of 2-hexadecanone (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere. A solution of LDA in THF (1.1 mmol, 1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to facilitate the formation of the lithium enolate.
-
Aldol Reaction: Hexadecanal (1.2 mmol, 1.2 equiv) is then added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 1 hour and monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 20 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by flash column chromatography on silica (B1680970) gel.
Caption: Proposed workflow for the synthesis of this compound via an aldol addition reaction.
Isolation from Natural Sources
This compound is a known component of Eucalyptus globulus leaf wax. The following is a general protocol for the isolation of long-chain aliphatic compounds from plant material.
Materials:
-
Fresh or dried leaves of Eucalyptus globulus
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., hexane:ethyl acetate (B1210297) gradients)
-
Rotary evaporator
Procedure:
-
Extraction: The plant leaves are immersed in a suitable organic solvent like chloroform or hexane at room temperature for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting significant amounts of internal lipids.
-
Filtration and Concentration: The solvent extract is filtered to remove any solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield the crude wax extract.
-
Chromatographic Separation: The crude wax extract is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with pure hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions containing the purified this compound are combined and the solvent is evaporated.
Analytical Methods
The characterization and quantification of this compound would typically involve standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of long-chain aliphatic compounds. The compound may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for the structural elucidation of the purified compound, confirming the positions of the hydroxyl and carbonyl groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, namely the hydroxyl (-OH) and carbonyl (C=O) stretches.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the specific biological activities and associated signaling pathways of this compound. Its structural similarity to other long-chain fatty alcohols and ketones suggests potential roles in various biological processes, but these have yet to be experimentally verified.
Given its presence in the leaf wax of Eucalyptus globulus, a plant known for its diverse bioactive compounds, it is plausible that this compound may possess antimicrobial, anti-inflammatory, or insecticidal properties. A logical workflow for the initial screening of its biological activity is proposed below.
Caption: A proposed logical workflow for the screening and evaluation of the biological activity of this compound.
Conclusion
This compound is a natural product with a well-defined chemical structure but limited biological characterization. This guide provides a foundational understanding of its properties and outlines plausible experimental approaches for its synthesis and isolation. The lack of data on its biological activity presents a clear opportunity for future research. The proposed screening workflow offers a starting point for investigating the potential therapeutic or agrochemical applications of this long-chain β-hydroxy ketone. Further studies are essential to unlock the full potential of this and other related natural products from Eucalyptus species.
References
Predicted NMR Spectrum of 18-Hydroxytritriacontan-16-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the long-chain keto-alcohol, 18-Hydroxytritriacontan-16-one. Due to the absence of experimentally acquired spectra in public databases for this specific molecule, this guide leverages established principles of NMR spectroscopy, typical chemical shift values for relevant functional groups, and computational prediction methodologies to generate a reliable theoretical spectrum. This document is intended to serve as a reference for the identification and characterization of this and similar long-chain aliphatic compounds.
Molecular Structure and Predicted Spectral Features
This compound (C₃₃H₆₆O₂) is a long-chain aliphatic molecule containing a ketone at position C-16 and a hydroxyl group at position C-18. The presence of these functional groups and a chiral center at C-18 significantly influences the chemical environment of nearby protons and carbons, leading to distinct signals in the NMR spectra.
The long saturated alkyl chains on either side of the central functional groups are expected to produce a large, overlapping signal complex in the ¹H NMR spectrum and a series of closely spaced signals in the ¹³C NMR spectrum. The key to the spectral interpretation lies in identifying the unique signals associated with the carbons and protons alpha and beta to the ketone and hydroxyl groups.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound are summarized in Table 1. The predictions are based on the analysis of substituent effects and typical chemical shift ranges for similar functionalized alkanes.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-18 | ~3.8 - 4.0 | Multiplet | 1H |
| H-17 | ~2.6 - 2.8 | Multiplet | 2H |
| H-15 | ~2.4 - 2.5 | Triplet | 2H |
| H-19 | ~1.5 - 1.6 | Multiplet | 2H |
| H-14 | ~1.5 - 1.6 | Multiplet | 2H |
| H-2 to H-13 & H-20 to H-32 | ~1.2 - 1.4 | Broad Multiplet | 52H |
| H-1 & H-33 | ~0.8 - 0.9 | Triplet | 6H |
| OH | Variable (Broad Singlet) | Broad Singlet | 1H |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. The presence of the ketone and hydroxyl groups causes a significant downfield shift for the adjacent carbons. Due to the length of the alkyl chains, many of the central methylene (B1212753) carbons will have very similar chemical shifts, potentially leading to signal overlap.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position | Predicted Chemical Shift (ppm) |
| C-16 (C=O) | ~210 - 212 |
| C-18 (CH-OH) | ~70 - 72 |
| C-17 | ~48 - 50 |
| C-15 | ~42 - 44 |
| C-19 | ~38 - 40 |
| C-14 | ~24 - 26 |
| C-2 to C-13 & C-20 to C-32 (Alkyl Chain) | ~22 - 32 |
| C-1 & C-33 (CH₃) | ~14 |
Methodologies for NMR Spectrum Prediction and Acquisition
Computational Prediction Workflow
The prediction of NMR spectra for novel organic compounds relies on computational methods.[1] These can range from empirical database-driven approaches to more computationally intensive quantum mechanical calculations.[2] Modern strategies often employ machine learning algorithms trained on large spectral databases to enhance accuracy.[3]
Caption: Workflow for computational NMR spectrum prediction.
Experimental Protocol for NMR Spectrum Acquisition
The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of long-chain keto-alcohols like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, and alternatives like methanol-d₄ or DMSO-d₆ can be used depending on solubility and the need to observe exchangeable protons.
-
Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift calibration (δ = 0.00 ppm).
-
-
Instrument Setup and Parameters:
-
The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the overlapping signals of the long alkyl chains.
-
For ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
For ¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (or the residual solvent signal).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H spectrum to deduce proton-proton coupling information.
-
Logical Relationships in Spectral Interpretation
The interpretation of the predicted spectra follows a logical pathway that connects the molecular structure to the observed (or predicted) signals. This involves analyzing the number of signals, their chemical shifts, integration (for ¹H), and multiplicities (for ¹H).
Caption: Logical connections between molecular structure and NMR spectral data.
This guide provides a foundational prediction for the NMR spectra of this compound. Experimental verification is essential for confirming these predictions and for the definitive structural elucidation of this compound. The provided methodologies offer a robust framework for both the computational prediction and experimental acquisition of NMR data for this and related molecules.
References
In-Depth Technical Guide to the Mass Spectrometry of 18-Hydroxytritriacontan-16-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical guide to the mass spectrometric analysis of 18-Hydroxytritriacontan-16-one. As of the time of writing, publicly available experimental mass spectrometry data for this specific compound is limited. The information presented herein is based on established principles of mass spectrometry and predicted fragmentation patterns for molecules containing hydroxyl and carbonyl functional groups.
Introduction
This compound is a long-chain keto-alcohol with the chemical formula C₃₃H₆₆O₂.[1] Its structure consists of a 33-carbon aliphatic chain with a ketone group at position 16 and a hydroxyl group at position 18. Understanding the mass spectrometric behavior of this molecule is crucial for its identification and characterization in complex biological and chemical matrices. This guide outlines the predicted mass spectral characteristics, a hypothetical experimental protocol for its analysis, and the theoretical fragmentation pathways.
Predicted Mass Spectrometry Data
The mass spectral data for this compound is predicted based on the fragmentation rules for long-chain alcohols and ketones. The molecular weight of this compound is 494.88 g/mol . The molecular ion peak ([M]⁺) in electron ionization (EI) mass spectrometry is expected to be of low intensity or absent due to the lability of the long aliphatic chain and the presence of functional groups that readily undergo fragmentation.[2][3]
Key predicted fragmentation pathways include:
-
α-Cleavage: This is a primary fragmentation mechanism for both ketones and alcohols.[2][4][5] Cleavage of the C-C bonds adjacent to the carbonyl and hydroxyl groups is expected to be a dominant process.
-
Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation pattern for alcohols.[2][6]
-
McLafferty Rearrangement: This is a possibility for the ketone group, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure | Fragmentation Pathway |
| 494 | [C₃₃H₆₆O₂]⁺ | Molecular Ion |
| 476 | [M-H₂O]⁺ | Dehydration (Loss of water from the hydroxyl group) |
| 283 | [C₁₈H₃₅O₂]⁺ | α-Cleavage at C15-C16 |
| 255 | [C₁₇H₃₅O]⁺ | α-Cleavage at C18-C19 |
| 241 | [C₁₅H₃₃O]⁺ | α-Cleavage at C16-C17 |
| 227 | [C₁₅H₃₁]⁺ | α-Cleavage at C15-C16 with subsequent loss of CO |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a hypothetical protocol for the analysis of this compound using GC-MS with electron ionization.
3.1. Sample Preparation and Derivatization
Due to the low volatility and polar nature of the hydroxyl group, derivatization is recommended to improve chromatographic performance and obtain sharper peaks. Silylation is a common method for this purpose.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).
-
Procedure:
-
Dissolve approximately 1 mg of the dried sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool the sample to room temperature before injection.
-
3.2. Gas Chromatography (GC) Conditions
-
Instrument: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 320°C
-
Hold at 320°C for 10 minutes
-
3.3. Mass Spectrometry (MS) Conditions
-
Instrument: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-700
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 290°C
Visualizations
The following diagrams illustrate the theoretical fragmentation pathway and the general experimental workflow for the mass spectrometric analysis of this compound.
Caption: Predicted Fragmentation Pathway of this compound.
Caption: General Experimental Workflow for GC-MS Analysis.
References
- 1. Human Metabolome Database: Showing metabocard for 18-Hydroxy-16-tritriacontanone (HMDB0039537) [hmdb.ca]
- 2. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Potential Industrial Applications of 18-Hydroxytritriacontan-16-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxytritriacontan-16-one is a long-chain fatty alcohol and beta-hydroxy ketone that has been identified as a naturally occurring compound. As a member of this chemical class, it holds potential for a variety of industrial applications, ranging from use as a surfactant and emulsifier to a bioactive agent in the pharmaceutical and cosmeceutical industries. This technical guide aims to provide a comprehensive overview of the potential industrial applications of this compound, based on its chemical properties and the known activities of related long-chain fatty alcohols and beta-hydroxy ketones. This document will also present detailed experimental protocols and conceptual workflows to guide future research and development efforts.
Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is provided in Table 1. These properties suggest a highly lipophilic molecule with low water solubility, characteristic of long-chain lipids.
| Property | Value | Source |
| Molecular Formula | C33H66O2 | - |
| Molecular Weight | 494.88 g/mol | - |
| Water Solubility | 1.6e-05 g/L | ALOGPS |
| logP | 10.31 | ALOGPS |
| Hydrogen Bond Donor Count | 1 | ChemAxon |
| Hydrogen Bond Acceptor Count | 2 | ChemAxon |
| Polar Surface Area | 37.3 Ų | ChemAxon |
| Rotatable Bond Count | 30 | ChemAxon |
Potential Industrial Applications
The bifunctional nature of this compound, containing both a hydrophilic hydroxyl group and a long hydrophobic alkyl chain, suggests its utility in various industrial sectors.
Surfactant and Emulsifier
Long-chain fatty alcohols are known for their surfactant properties, which allow them to reduce surface tension between two liquids or between a liquid and a solid. This makes them valuable as emulsifiers, detergents, and wetting agents in the food, cosmetic, and manufacturing industries. The molecular structure of this compound, with its polar head (hydroxyl and ketone groups) and a long nonpolar tail, is indicative of potential surfactant and emulsifying capabilities.
Further Research: Experimental determination of the critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB), and emulsification index of this compound is necessary to validate its efficacy for these applications.
Antimicrobial Agent
Long-chain fatty alcohols have demonstrated antimicrobial activity against a range of microorganisms, including bacteria and fungi.[1][2][3][4] The mechanism of action is often attributed to the disruption of the microbial cell membrane. The efficacy of this antimicrobial action is dependent on the carbon chain length of the alcohol.[2][4]
While specific data for this compound is not available, studies on other long-chain fatty alcohols provide a basis for its potential as an antimicrobial agent. Table 2 summarizes the minimum inhibitory concentrations (MICs) of various 1-alkanols against Staphylococcus aureus.
| Fatty Alcohol | Carbon Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 1-Nonanol | 9 | 256 |
| 1-Decanol | 10 | 128 |
| 1-Undecanol | 11 | 64 |
| 1-Dodecanol | 12 | 32 |
| 1-Tridecanol | 13 | 32 |
Data from a comparative study on 1-alkanols against Staphylococcus aureus.[1]
This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Test compound (this compound) stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.
References
A Comprehensive Technical Review of Long-Chain Hydroxy Ketones: Synthesis, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Long-chain hydroxy ketones, a class of organic molecules characterized by a lengthy aliphatic chain containing both a hydroxyl and a carbonyl functional group, are emerging as significant compounds in various scientific fields. From their role as insect pheromones to their potential as therapeutic agents, a thorough understanding of their chemistry and biology is crucial for advancing research and development. This technical guide provides a detailed overview of the synthesis, analysis, and biological activities of long-chain hydroxy ketones, with a focus on experimental protocols and quantitative data.
Synthesis of Long-Chain Hydroxy Ketones
The synthesis of long-chain hydroxy ketones can be approached through several strategic pathways, primarily involving the formation of the carbon skeleton followed by the introduction or modification of the oxygen-containing functional groups. Key methods include the Aldol addition, the Grignard reaction, and the oxidation of long-chain secondary alcohols.
Table 1: Comparison of Synthetic Methodologies for Long-Chain Hydroxy Ketones
| Method | Description | Advantages | Disadvantages | Typical Yields |
| Aldol Addition | Forms a β-hydroxy ketone by reacting an enolate with an aldehyde or ketone. | Excellent for creating β-hydroxy ketones. Can be rendered stereoselective. | May require specific catalysts or chiral auxiliaries for stereocontrol. Potential for self-condensation byproducts. | 60-85%[1] |
| Grignard Reaction | Addition of a Grignard reagent (R-MgX) to an aldehyde or ketone to form a secondary or tertiary alcohol, respectively. | Versatile for creating various alcohol functionalities. | Highly sensitive to moisture and acidic protons. Requires anhydrous conditions. | 70-90% |
| Oxidation of Secondary Alcohols | A long-chain diol can be selectively oxidized at one of the secondary alcohol positions to yield a hydroxy ketone. | Can utilize readily available diol starting materials. | Requires selective oxidation reagents to avoid over-oxidation to a dicarbonyl compound or cleavage of the carbon chain. | 80-99% |
Experimental Protocols
This protocol describes a general procedure for the synthesis of a β-hydroxy ketone using a proline-catalyzed asymmetric Aldol addition.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous (2 mL)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous DMSO (2 mL), add the ketone (5.0 mmol) and L-proline (0.1 mmol).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
This protocol outlines the synthesis of a tertiary alcohol from an ester, which can be adapted for long-chain substrates. The ester is reacted with two equivalents of a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Long-chain alkyl or aryl halide (e.g., 1-bromododecane)
-
Ester (e.g., ethyl acetate)
-
Dilute acid (e.g., 1 M HCl or H₂SO₄) for workup
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (nitrogen or argon), add magnesium turnings. Add a solution of the long-chain alkyl halide in anhydrous ether or THF dropwise. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, add the remaining alkyl halide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Reaction with the Ester: Cool the Grignard reagent in an ice bath. Add a solution of the ester in anhydrous ether or THF dropwise with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly add dilute acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting tertiary alcohol by flash chromatography or distillation.
Structural Analysis and Characterization
The characterization of long-chain hydroxy ketones relies on a combination of spectroscopic and chromatographic techniques.
Table 2: Spectroscopic Data for a Representative Long-Chain Hydroxy Ketone
| Technique | Characteristic Features |
| ¹H NMR | -OH proton: Broad singlet, chemical shift is concentration-dependent (typically δ 1-5 ppm). -CH(OH)- proton: Multiplet around δ 3.6-4.2 ppm. Protons α to the carbonyl: Multiplet around δ 2.2-2.7 ppm. Aliphatic chain protons: Complex multiplets between δ 0.8-1.6 ppm. Terminal methyl group: Triplet around δ 0.8-0.9 ppm.[2][3][4] |
| ¹³C NMR | Carbonyl carbon (C=O): Signal in the downfield region, typically δ 200-220 ppm. Carbinol carbon (-CH(OH)-): Signal around δ 60-80 ppm. Carbons α to the carbonyl: Signals around δ 30-50 ppm. Aliphatic chain carbons: Signals in the δ 14-40 ppm region.[5] |
| Infrared (IR) Spectroscopy | O-H stretch: Broad absorption band around 3200-3600 cm⁻¹. C=O stretch: Strong, sharp absorption band around 1700-1725 cm⁻¹. C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺): May be weak or absent in electron ionization (EI) due to fragmentation. Fragmentation patterns: Characteristic losses of water (M-18), alkyl chains, and α-cleavage around the carbonyl and hydroxyl groups. |
Experimental Protocols
This protocol provides a general guideline for the analysis of long-chain ketones using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sample containing long-chain hydroxy ketones
-
Solvent (e.g., hexane, dichloromethane)
-
Internal standard (e.g., a long-chain ketone of different chain length not present in the sample)
-
Derivatizing agent (e.g., BSTFA for silylation of the hydroxyl group, if necessary to improve volatility and peak shape)
-
GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. Add a known amount of the internal standard. If derivatization is required, add the derivatizing agent and heat as necessary to complete the reaction.
-
GC-MS Conditions:
-
Injector: Split/splitless injector at a temperature of 250-300°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100°C), hold for a few minutes, then ramp up to a final temperature of 280-320°C at a rate of 5-20°C/min. Hold at the final temperature for a sufficient time to elute all compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected compounds (e.g., m/z 40-600).
-
-
Data Analysis: Identify the peaks corresponding to the long-chain hydroxy ketones based on their retention times and mass spectra. Quantify the compounds by comparing their peak areas to that of the internal standard.
Biological Activities and Signaling Pathways
Long-chain hydroxy ketones exhibit a range of biological activities, from acting as signaling molecules in insects to displaying potential pharmacological effects in mammals.
Table 3: Biological Activities of Long-Chain Ketones and Related Compounds
| Activity | Compound(s) | Model System | Quantitative Data | Reference |
| Hypocholesterolemic | 2-Hexadecanone | Rats | Significant reduction in serum cholesterol | [6][7] |
| Insect Pheromone | 3-Hydroxy-2-alkanones | Longhorn beetles | Attraction of conspecifics | [8][9][10] |
| Cytotoxicity | Various long-chain bases | Human oral cell lines | CC50 values can be determined | [11][12][13][14] |
Signaling Pathways
While the specific signaling pathways for many long-chain hydroxy ketones are still under investigation, their structural similarity to other lipid signaling molecules, such as long-chain fatty acids and ketone bodies, suggests potential interactions with G protein-coupled receptors (GPCRs). Long-chain fatty acids are known to activate several GPCRs, including FFA1 (GPR40) and FFA4 (GPR120), which are involved in metabolic regulation.[15][16][17] Ketone bodies like β-hydroxybutyrate can also act as signaling molecules through GPCRs such as GPR109A and GPR41.[18][19][20] It is plausible that long-chain hydroxy ketones could modulate these or other related GPCRs, thereby influencing cellular processes.
Visualizations
Synthesis and Analysis Workflow
Caption: A generalized workflow for the synthesis, purification, analysis, and biological evaluation of long-chain hydroxy ketones.
Hypothesized Signaling Pathway
Caption: A putative signaling cascade initiated by the binding of a long-chain hydroxy ketone to a G protein-coupled receptor.
This guide serves as a foundational resource for researchers interested in the burgeoning field of long-chain hydroxy ketones. The provided protocols and data aim to facilitate further investigation into the synthesis of novel analogues and the elucidation of their biological functions and therapeutic potential.
References
- 1. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cycloalkanones. 8. Hypocholesterolemic activity of long-chain ketones related to pentadecanone [pubmed.ncbi.nlm.nih.gov]
- 7. Cycloalkanones. 7. Hypocholesterolemic activity of aliphatic compounds related to 2,8-dibenzylcyclooctanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis for GPCR signaling by small polar versus large lipid metabolites-discovery of non-metabolite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intercellular Lipid Mediators and GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 18-Hydroxytritriacontan-16-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 18-Hydroxytritriacontan-16-one, a long-chain aliphatic hydroxy ketone. Due to the absence of a specific published synthesis for this exact molecule, a plausible and robust multi-step synthetic route has been devised based on well-established organic chemistry methodologies. The synthesis involves the initial construction of the tritriacontan-16-one (B15293862) backbone, followed by a regioselective α-hydroxylation. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in long-chain aliphatic compounds and their derivatives.
Introduction
Long-chain aliphatic hydroxy ketones are a class of organic molecules with potential applications in various fields, including materials science and as intermediates in the synthesis of complex natural products and pharmaceuticals. Their long aliphatic chains can impart unique physical properties, such as hydrophobicity and self-assembly characteristics. The presence of both a hydroxyl and a ketone functional group provides reactive handles for further chemical modifications. This compound is a specific example of such a molecule, and this document outlines a comprehensive synthetic strategy to obtain this target compound.
Overall Synthetic Strategy
The proposed synthesis of this compound is a two-stage process:
-
Stage 1: Synthesis of Tritriacontan-16-one. This stage focuses on the construction of the 33-carbon aliphatic ketone backbone. A reliable method for this transformation is the Corey-Seebach reaction, which allows for the coupling of two alkyl halides via a dithiane intermediate, forming a ketone upon deprotection.
-
Stage 2: α-Hydroxylation of Tritriacontan-16-one. In this final stage, a hydroxyl group is introduced at the C-18 position, adjacent to the carbonyl group. This will be achieved through the oxidation of the corresponding enolate, a common and effective method for the α-hydroxylation of ketones.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Stage 1: Synthesis of Tritriacontan-16-one via Corey-Seebach Reaction
The Corey-Seebach reaction provides an effective method for the formation of ketones by coupling two alkyl groups.[1][2][3][4][5][6]
Step 1.1: Formation of 2-Pentadecyl-1,3-dithiane
-
Reaction Setup: To a solution of pentadecanal (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) under an inert atmosphere (argon or nitrogen), add 1,3-propanedithiol (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂, 0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure 2-pentadecyl-1,3-dithiane.
Step 1.2: Alkylation of 2-Pentadecyl-1,3-dithiane
-
Dithiane Lithiation: Dissolve the 2-pentadecyl-1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M) in a flame-dried flask under an inert atmosphere. Cool the solution to -30 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. Stir the mixture at this temperature for 2 hours.
-
Alkylation: Add 1-bromooctadecane (1.2 eq) to the cooled solution of the lithiated dithiane. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The resulting coupled dithiane intermediate is typically used in the next step without further purification, though it can be purified by column chromatography if necessary.
Step 1.3: Deprotection to form Tritriacontan-16-one
-
Reaction Setup: Dissolve the crude coupled dithiane intermediate from the previous step in a mixture of THF and water (9:1, 0.2 M).
-
Deprotection Reagent: Add mercury(II) chloride (HgCl₂, 2.5 eq) and calcium carbonate (CaCO₃, 2.5 eq).
-
Reaction and Workup: Stir the mixture vigorously at room temperature overnight. Filter the reaction mixture through a pad of Celite® and wash the filter cake with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure tritriacontan-16-one.
Stage 2: α-Hydroxylation of Tritriacontan-16-one
The α-hydroxylation of the synthesized ketone will be performed via its lithium enolate using a molybdenum-peroxo complex.[7][8][9][10]
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve tritriacontan-16-one (1.0 eq) in anhydrous THF (0.5 M). Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of lithium diisopropylamide (LDA, 1.2 eq, freshly prepared or commercial) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Preparation of the Oxidant: In a separate flask, prepare the molybdenum peroxide reagent (MoO₅·Py·HMPA) by adding molybdenum trioxide (MoO₃) to a mixture of pyridine (B92270) (Py) and hexamethylphosphoramide (B148902) (HMPA) in THF, followed by the addition of 30% hydrogen peroxide (H₂O₂). Caution: HMPA is a carcinogen and should be handled with appropriate safety precautions.
-
Oxidation: To the enolate solution at -78 °C, add a pre-cooled solution of the MoO₅·Py·HMPA complex (1.5 eq) in THF. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching and Workup: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃). Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.
Data Presentation
The following table summarizes the expected inputs and outputs for the key reaction steps. Yields are estimates based on similar reactions reported in the literature and may vary.
| Reaction Stage | Starting Material(s) | Key Reagents | Product | Expected Yield (%) | Analytical Techniques |
| 1.1 Dithiane Formation | Pentadecanal, 1,3-Propanedithiol | BF₃·OEt₂ | 2-Pentadecyl-1,3-dithiane | 85-95 | TLC, GC-MS, ¹H NMR |
| 1.2 Alkylation | 2-Pentadecyl-1,3-dithiane, 1-Bromooctadecane | n-BuLi | Coupled Dithiane | 70-85 | TLC, MS |
| 1.3 Deprotection | Coupled Dithiane | HgCl₂, CaCO₃ | Tritriacontan-16-one | 80-90 | TLC, GC-MS, ¹H NMR, ¹³C NMR |
| 2. α-Hydroxylation | Tritriacontan-16-one | LDA, MoO₅·Py·HMPA | This compound | 60-75 | TLC, MS, ¹H NMR, ¹³C NMR, IR |
Logical Relationships and Workflows
The logical progression of the synthesis is outlined below, highlighting the key transformations and intermediates.
Conclusion
The protocol described in these application notes provides a detailed and logical pathway for the synthesis of this compound. By employing the robust Corey-Seebach reaction for the construction of the long-chain ketone and a reliable enolate oxidation for the α-hydroxylation, this methodology should be accessible to researchers with a standard background in organic synthesis. The provided data tables and diagrams are intended to facilitate the planning and execution of this synthesis. Further optimization of reaction conditions may be necessary to achieve maximum yields. This work serves as a foundational guide for the synthesis and future investigation of this and related long-chain hydroxy ketones for various applications in science and technology.
References
- 1. synarchive.com [synarchive.com]
- 2. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Corey-Seebach Reaction [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of β-Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of β-hydroxy ketones is a foundational transformation in modern organic chemistry, providing access to chiral building blocks that are integral to the synthesis of a wide array of pharmaceuticals and biologically active natural products. The ability to control the stereochemical outcome of the carbon-carbon bond-forming reaction that generates the β-hydroxy ketone moiety is of paramount importance. This document provides detailed application notes on key methodologies, comprehensive experimental protocols, and a comparative analysis of quantitative data to guide researchers in selecting and implementing the most suitable strategy for their synthetic targets.
The aldol (B89426) reaction, which unites an enol or enolate with a carbonyl compound, stands as the most prominent method for constructing β-hydroxy ketones.[1][2][3] Achieving high levels of diastereo- and enantioselectivity can be accomplished through various catalytic and stoichiometric approaches, including the use of chiral auxiliaries, organocatalysts, and chiral Lewis acids.[1][2] This document will focus on three widely employed and illustrative methods: the proline-catalyzed asymmetric aldol reaction, the directed aldol addition using a stoichiometric chiral auxiliary (Evans' Aldol Reaction), and a Lewis acid-mediated approach (Mukaiyama Aldol Addition).
Methodologies and Comparative Data
The choice of method for asymmetric β-hydroxy ketone synthesis depends on several factors, including the substrate scope, desired stereoisomer, scalability, and the cost and availability of reagents and catalysts. Below is a summary of key methodologies with their respective advantages and typical performance data.
| Method | Catalyst/Auxiliary | Key Features | Typical Yield (%) | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee) (%) |
| Proline-Catalyzed Aldol | L-Proline or its derivatives | Organocatalytic, environmentally friendly, often performed at room temperature.[1][4] | 51 - 98 | Not always reported | 80 - 94 |
| Evans' Asymmetric Aldol | Chiral Oxazolidinone Auxiliary | Stoichiometric use of a chiral auxiliary, reliable and high stereoselectivity, well-established.[1] | High | >99:1 | >99 |
| Mukaiyama Aldol Addition | Chiral Lewis Acid (e.g., TiCl₄) | Uses pre-formed silyl (B83357) enol ethers, mild reaction conditions, broad substrate scope.[1][2][5] | Good to excellent | High (syn or anti depending on catalyst) | High |
| Directed Aldol (LDA) | Lithium Diisopropylamide (LDA) | Formation of a specific lithium enolate, useful for controlling regioselectivity.[1] | Good | Dependent on substrate and conditions | Not inherently asymmetric without chiral ligands |
Experimental Protocols
Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Addition
This protocol describes a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde using L-proline as the organocatalyst.[1]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)[6]
-
L-Proline
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous DMSO (4 mL), add the ketone (2.0 mmol, 2.0 equiv) and L-proline (0.3 mmol, 30 mol%).
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.[1]
Protocol 2: Evans' Asymmetric Aldol Reaction
This protocol details the diastereoselective synthesis of a syn-aldol adduct using an N-acyloxazolidinone chiral auxiliary.[1]
Materials:
-
N-propionyl imide (chiral oxazolidinone derivative)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (B128534) (TEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
pH 7 Phosphate (B84403) buffer
-
30% Hydrogen peroxide solution
-
Diethyl ether
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-propionyl imide (1.0 mmol) in anhydrous DCM (10 mL) and cool the solution to -78 °C under an inert atmosphere.[1]
-
Add dibutylboron triflate (1.2 mmol, 1.2 equiv) dropwise, followed by the dropwise addition of triethylamine (1.4 mmol, 1.4 equiv).[1]
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the aldehyde (1.5 mmol, 1.5 equiv) dropwise and continue stirring at -78 °C for 20 minutes, then warm to 0 °C and stir for 1 hour.[1]
-
Quench the reaction by adding pH 7 phosphate buffer (5 mL) and methanol (10 mL).[1]
-
Carefully add a solution of 30% hydrogen peroxide in methanol (1:2 v/v, 10 mL) and stir the mixture at 0 °C for 1 hour.[1]
-
Remove the volatile solvents under reduced pressure and extract the aqueous residue with diethyl ether (3 x 20 mL).[1]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄, filter, and concentrate.[1]
-
Purify the crude product by flash column chromatography.[1]
Protocol 3: Directed Aldol Addition using Lithium Diisopropylamide (LDA)
This protocol describes the formation of a specific lithium enolate followed by reaction with an aldehyde.[1]
Materials:
-
Ketone (e.g., 2-methylcyclohexanone)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution in THF
-
Aldehyde (e.g., acetaldehyde)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of the ketone (1.0 mmol) in anhydrous THF (5 mL) and cool it to -78 °C under an inert atmosphere.[1]
-
Add a solution of LDA in THF (1.1 mmol, 1.1 equiv) dropwise and stir the mixture for 30 minutes to form the lithium enolate.[1]
-
Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise.[1]
-
Stir the reaction at -78 °C for 1 hour and monitor its progress by TLC.[1]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for an asymmetric aldol reaction.
Caption: Simplified catalytic cycle for the proline-catalyzed aldol reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
- 6. The mimic of type II aldolases chemistry: asymmetric synthesis of beta-hydroxy ketones by direct aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Total Synthesis of Long-Chain Natural Products
Focus: Convergent Synthesis of the Pentacyclic QRSTU Domain of Maitotoxin (B1166249)
Audience: Researchers, scientists, and drug development professionals in organic chemistry, natural product synthesis, and medicinal chemistry.
Introduction
Maitotoxin, a complex marine natural product, holds the distinction of being the largest and most toxic non-polymeric secondary metabolite identified to date.[1] Its formidable structure, a ladder-like polyether consisting of 32 fused rings and 98 stereogenic centers, presents an immense challenge and a significant opportunity for the field of chemical synthesis.[1] The total synthesis of such a molecule is a monumental undertaking that drives the development of novel synthetic strategies and methodologies. This document details the synthetic strategy and key experimental protocols for the construction of the pentacyclic QRSTU domain of maitotoxin, a significant fragment of the natural product. The synthesis, accomplished by the Nicolaou group, showcases a convergent approach, featuring a key ring-closing metathesis and a novel dithioketal cyclization to assemble the complex polycyclic system.[1][2]
Biological Context: Maitotoxin's Mechanism of Action
Maitotoxin exerts its profound toxicity by disrupting intracellular calcium homeostasis. It is a potent activator of calcium influx across the cell membrane.[1] While the exact molecular target is still under investigation, it is believed to bind to and convert plasma membrane Ca2+-ATPase into a non-selective ion channel, leading to a massive and sustained increase in cytosolic Ca2+ concentration. This uncontrolled ion flow triggers a cascade of downstream events, ultimately leading to cell death. The study of maitotoxin and its fragments is crucial for understanding these fundamental cellular processes.
Below is a diagram illustrating the proposed signaling pathway initiated by maitotoxin.
References
Isolation of 18-Hydroxytritriacontan-16-one from Plant Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation of long-chain β-hydroxy ketones from plant material, with a specific focus on compounds structurally related to 18-Hydroxytritriacontan-16-one. While the direct isolation of this compound from a plant source is not extensively documented in publicly available literature, a closely related analog, Grewinol (tetratricontane-22-ol-13-one), has been successfully isolated from Grewia asiatica. The methodologies presented herein are based on the established procedures for the extraction and purification of Grewinol and are expected to be highly applicable for the isolation of other long-chain hydroxy ketones, including the target compound, from various plant matrices. This protocol outlines the necessary steps from the collection and preparation of plant material to the final purification and characterization of the compound.
Introduction
Long-chain β-hydroxy ketones are a class of naturally occurring lipids found in the epicuticular waxes of some plants. These compounds are of increasing interest to researchers due to their potential biological activities and applications in drug development. This compound is a C33 saturated long-chain β-hydroxy ketone. While its presence has been noted in various biological contexts, detailed protocols for its isolation from plant sources are scarce.
This application note leverages the successful isolation of Grewinol, a C34 long-chain keto-alcohol, from the flowers of Grewia asiatica.[1][2][3][4][5] The structural similarity between Grewinol and this compound suggests that the isolation and purification strategies employed for Grewinol can be effectively adapted for the target compound. The following sections provide a comprehensive workflow, from the initial extraction to the final purification, along with the necessary experimental details.
Experimental Workflow
The overall workflow for the isolation of this compound from plant material can be summarized in the following stages:
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect the relevant plant parts (e.g., flowers, leaves, or bark) based on preliminary phytochemical screening indicating the presence of long-chain lipids. For the related compound Grewinol, the flowers of Grewia asiatica were used.[1][2][3][4][5]
-
Drying: Air-dry the collected plant material in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: A non-polar solvent is recommended for the extraction of long-chain aliphatic compounds. Petroleum ether (60-80°C) or n-hexane are suitable choices.
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble and position it in a Soxhlet extractor.
-
Extract the material with petroleum ether for approximately 18-24 hours. The continuous cycling of the warm solvent ensures efficient extraction of the desired compounds.
-
-
Solvent Evaporation: After extraction, concentrate the petroleum ether extract under reduced pressure using a rotary evaporator to obtain a crude residue.
Fractionation of the Crude Extract
-
Saponification: To separate neutral compounds from acidic components, saponify the crude extract.
-
Dissolve the residue in a 5% solution of alcoholic potassium hydroxide.
-
Reflux the mixture for 2-3 hours.
-
-
Extraction of the Unsaponifiable Matter:
-
After saponification, dilute the reaction mixture with a significant volume of water.
-
Extract the aqueous solution multiple times with diethyl ether. The unsaponifiable matter, containing the target hydroxy ketone, will partition into the ether layer.
-
Combine the ether extracts and wash them with water until neutral.
-
Dry the ether extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the unsaponifiable fraction.
-
Chromatographic Purification
-
Column Chromatography:
-
Stationary Phase: Use silica (B1680970) gel (60-120 mesh) as the adsorbent.
-
Column Preparation: Prepare a slurry of the silica gel in petroleum ether and pack it into a glass column.
-
Sample Loading: Dissolve the unsaponifiable fraction in a minimal amount of chloroform (B151607) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried material onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be:
-
Petroleum Ether
-
Petroleum Ether : Benzene mixtures (e.g., 9:1, 4:1, 1:1)
-
Benzene
-
Benzene : Chloroform mixtures
-
Chloroform
-
Chloroform : Methanol mixtures
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 25-50 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:benzene or benzene:chloroform) and a visualizing agent (e.g., iodine vapor or ceric sulfate spray).
-
Combine the fractions that show the presence of the target compound.
-
Final Purification
-
Crystallization: The fractions containing the semi-pure compound can be further purified by crystallization.
-
Dissolve the combined fractions in a minimal amount of a hot solvent (e.g., acetone (B3395972) or methanol).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Repeat the crystallization process until a compound with a constant melting point is obtained.
-
Data Presentation
The following table summarizes the expected data for Grewinol, which can be used as a reference for the characterization of the structurally similar this compound.
| Parameter | Value (for Grewinol) |
| Molecular Formula | C34H68O2 |
| Melting Point | 97-98 °C |
| IR (KBr) νmax (cm-1) | 3400 (-OH), 1715 (C=O) |
| Mass Spectrum (m/z) | 508 (M+), 213, 295 |
Data obtained from studies on Grewinol, a structural analog.
Characterization
The purified compound should be subjected to spectroscopic analysis to confirm its structure.
-
Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure, including the positions of the hydroxyl and keto groups.
Signaling Pathways and Logical Relationships
At present, specific signaling pathways directly modulated by this compound are not well-defined in the scientific literature. However, as a long-chain fatty alcohol derivative, it is likely involved in lipid metabolism and membrane-related processes. The diagram below illustrates the logical relationship in the characterization process.
Caption: Logical flow for the structural characterization of the isolated compound.
Conclusion
The protocol detailed in this application note provides a robust framework for the isolation and purification of this compound from plant sources. By adapting the methodologies successfully employed for the isolation of the structurally analogous compound, Grewinol, researchers can efficiently obtain the target compound for further biological and pharmacological evaluation. The provided workflow and characterization steps will guide scientists in the successful identification and confirmation of this and other related long-chain β-hydroxy ketones.
References
Application Notes and Protocols for the Extraction of Non-Polar Compounds from Eucalyptus
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of non-polar compounds from various species of Eucalyptus. The information contained herein is intended to guide researchers, scientists, and drug development professionals in the selection and implementation of appropriate extraction methodologies to isolate valuable non-polar constituents, such as essential oils, terpenoids, and other secondary metabolites.
Introduction
Eucalyptus, a diverse genus of flowering trees and shrubs, is a rich source of bioactive compounds with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1][2] Non-polar compounds, in particular, are of significant interest due to their therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer activities.[1][3][4][5] The efficient extraction of these compounds is a critical first step in their isolation, characterization, and subsequent development into valuable products.
This document outlines three primary methods for the extraction of non-polar compounds from Eucalyptus biomass: Solvent Extraction, Supercritical Fluid Extraction (SFE), and Steam Distillation. Each method is presented with a detailed protocol, a summary of quantitative data from cited literature, and a workflow diagram to visually represent the process.
Extraction Methods: A Comparative Overview
The choice of extraction method depends on several factors, including the target compounds, the desired purity of the extract, scalability, and environmental considerations.
-
Solvent Extraction: This conventional method utilizes organic solvents to dissolve and isolate the target compounds. It is a versatile technique that can be adapted for various scales of operation. The choice of solvent is crucial and is determined by the polarity of the target compounds. For non-polar compounds, solvents such as n-hexane, petroleum ether, and dichloromethane (B109758) are commonly employed.[6][7]
-
Supercritical Fluid Extraction (SFE): SFE is a modern and "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent.[8] By manipulating pressure and temperature, the solvating power of the supercritical fluid can be finely tuned to selectively extract specific compounds.[9] The addition of a co-solvent, such as ethanol, can modify the polarity of the supercritical fluid, enhancing the extraction of a wider range of compounds.[9][10][11]
-
Steam Distillation and Hydrodistillation: These are traditional methods primarily used for the extraction of volatile essential oils.[12][13] The process involves passing steam through the plant material, which vaporizes the volatile compounds. The vapor is then condensed and collected, yielding the essential oil and a hydrosol.[14]
Quantitative Data Summary
The following tables summarize quantitative data on the yield and composition of non-polar extracts from Eucalyptus using different extraction methods as reported in the scientific literature.
Table 1: Comparison of Essential Oil Yield from Eucalyptus sargentii using Different Distillation Methods.
| Distillation Method | Oil Yield (%) |
| Hydro-distillation | 3.39 |
| Water and Steam Distillation | 2.89 |
| Steam Distillation | 1.35 |
Data sourced from a study on shade-dried leaves.[15]
Table 2: Major Non-Polar Compounds in Eucalyptus sargentii Essential Oil Extracted by Hydrodistillation of Sun-Dried Leaves.
| Compound | Relative Percentage (%) |
| 1,8-Cineole | 64.6 |
| α-Pinene | 18.0 |
| trans-Pinocarveol | 4.9 |
| β-Eudesmol | 3.2 |
[15]
Table 3: Comparison of Triterpenoid Extraction Yield from Eucalyptus globulus Bark.
| Extraction Method | Pressure (bar) | Temperature (°C) | Co-solvent (% Ethanol) | Yield (% of Dichloromethane Extract) |
| Soxhlet (Dichloromethane) | - | - | - | 100 |
| Supercritical Fluid Extraction (SFE) | 160 | 40 | 8 | ~86 |
[9]
Table 4: Yield of Volatile Oil from Eucalyptus camaldulensis Leaves.
| Extraction Method | Yield (%) |
| Hydro-distillation (HD) | 1.32 |
| Supercritical Fluid Extraction (SFE) | 0.52 |
[16]
Table 5: Major Non-Polar Compounds in Eucalyptus camaldulensis Volatile Oil.
| Compound | Hydro-distillation (%) | Supercritical Fluid Extraction (%) |
| p-Cymene | 24.01 | 10.61 |
| Cryptone | 12.71 | 9.82 |
| Spathulenol | 14.43 | 13.14 |
| β-Phellandrene | 8.94 | 4.09 |
[17]
Experimental Protocols
Protocol 1: Solvent Extraction of Non-Polar Compounds
This protocol describes a general procedure for the extraction of non-polar compounds from Eucalyptus leaves using a low-polarity solvent.
Materials and Equipment:
-
Dried and pulverized Eucalyptus leaves
-
n-Hexane (or other suitable non-polar solvent)
-
Soxhlet apparatus or maceration setup (e.g., flasks, shaker)
-
Rotary evaporator
-
Heating mantle
-
Filter paper and funnel
-
Glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
Procedure:
-
Sample Preparation: Ensure the Eucalyptus leaves are thoroughly dried to a constant weight and coarsely pulverized to increase the surface area for extraction.
-
Defatting/Extraction:
-
Soxhlet Extraction: Place a known amount of the dried leaf powder into a thimble and position it in the Soxhlet extractor. Fill the round-bottom flask with n-hexane. Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for a sufficient duration (typically several hours) until the solvent in the siphon tube runs clear.
-
Maceration: Place the dried leaf powder in a flask and add a sufficient volume of n-hexane to completely submerge the plant material. Seal the flask and agitate it at room temperature for a specified period (e.g., 24-48 hours).[6]
-
-
Filtration: After maceration, filter the mixture to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the collected extract by removing the solvent using a rotary evaporator under reduced pressure.
-
Drying and Weighing: Dry the resulting crude extract in a vacuum oven to remove any residual solvent. Weigh the final extract to determine the yield.
Protocol 2: Supercritical Fluid Extraction (SFE) of Non-Polar Compounds
This protocol provides a general methodology for the extraction of non-polar compounds from Eucalyptus bark using supercritical CO2.
Materials and Equipment:
-
Dried and ground Eucalyptus bark
-
Supercritical Fluid Extractor system
-
High-purity CO2
-
Co-solvent (e.g., ethanol) and pump
-
Extraction vessel
-
Separator vessels
-
Analytical balance
Procedure:
-
Sample Preparation: Dry the Eucalyptus bark and grind it to a uniform particle size.
-
Loading the Extractor: Accurately weigh the ground bark and load it into the extraction vessel.
-
Setting SFE Parameters:
-
Extraction:
-
Pump liquid CO2 into the system, where it is heated and pressurized to supercritical conditions.
-
Introduce the supercritical CO2 (and co-solvent, if applicable) into the extraction vessel.
-
Allow the supercritical fluid to pass through the plant material, dissolving the non-polar compounds.
-
-
Separation and Collection:
-
Route the solute-laden supercritical fluid to a separator vessel where the pressure and/or temperature is reduced.
-
This change in conditions causes the CO2 to lose its solvating power, and the extracted compounds precipitate out.
-
Collect the extract from the separator.
-
-
Yield Determination: Weigh the collected extract to calculate the extraction yield.
Protocol 3: Steam Distillation of Essential Oils
This protocol details the process of extracting volatile essential oils from fresh Eucalyptus leaves using steam distillation.
Materials and Equipment:
-
Fresh Eucalyptus leaves
-
Steam distillation apparatus (steam generator, distillation flask, condenser, collection vessel/separatory funnel)[12]
-
Heating source
-
Water source for condenser
-
Glassware
Procedure:
-
Sample Preparation: Thoroughly clean the fresh Eucalyptus leaves to remove any dirt or debris. The leaves can be lightly bruised to help release the oils.[14]
-
Apparatus Setup:
-
Fill the steam generator with water and begin heating.
-
Place the prepared Eucalyptus leaves in the distillation flask.
-
Connect the steam generator to the distillation flask, the flask to the condenser, and the condenser to the collection vessel.
-
Ensure a continuous flow of cold water through the condenser jacket.
-
-
Distillation:
-
Introduce steam from the generator into the bottom of the distillation flask.
-
The steam will pass through the leaves, causing the volatile essential oils to vaporize.[14]
-
The mixture of steam and essential oil vapor will travel to the condenser.
-
-
Condensation and Collection:
-
In the condenser, the vapor mixture will cool and condense back into a liquid.[14]
-
Collect the liquid distillate, which will consist of the essential oil and hydrosol (floral water), in the collection vessel.
-
-
Separation:
-
Storage: Store the collected essential oil in a dark, airtight glass container in a cool place.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each extraction method.
Caption: Workflow for Solvent Extraction.
Caption: Workflow for Supercritical Fluid Extraction.
Caption: Workflow for Steam Distillation.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. oilmallee.org.au [oilmallee.org.au]
- 3. [Video Abstract] Extraction and Chemical Modification of Important Terpenoids from Eucalyptus globulus Leaves [scispace.com]
- 4. Preliminary Study on Total Component Analysis and In Vitro Antitumor Activity of Eucalyptus Leaf Residues | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. impactfactor.org [impactfactor.org]
- 7. EP2286678A1 - Process for preparing a eucalyptus extract - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical Fluid Extraction of Eucalyptus globulus Bark—A Promising Approach for Triterpenoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. How to Make Eucalyptus Oil [pureoilsindia.com]
- 15. jast.modares.ac.ir [jast.modares.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: Purification of Long-Chain Ketones by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain ketones are a diverse class of organic molecules characterized by a lengthy aliphatic chain and a ketone functional group. These compounds are of significant interest in various scientific disciplines, including geochemistry, where they serve as biomarkers (e.g., alkenones for paleotemperature reconstruction), and in the pharmaceutical and fragrance industries.[1][2] The biological activity and final product quality in drug development and other applications are critically dependent on the purity of these ketones. Column chromatography is a fundamental and widely used technique for the purification of long-chain ketones from complex mixtures.[2][3] This document provides detailed protocols and application notes for the purification of long-chain ketones using column chromatography, with a focus on practical implementation in a laboratory setting.
Principles of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[3][4] For long-chain ketones, which are typically non-polar to moderately polar, silica (B1680970) gel is a commonly used polar stationary phase.[2][3] The separation mechanism relies on the principle that more polar compounds will adsorb more strongly to the polar stationary phase, while less polar compounds will travel through the column more quickly with the mobile phase.[3] By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), compounds with increasing polarity can be selectively eluted from the column, allowing for their separation and purification.
Experimental Protocols
Protocol 1: Gravity Column Chromatography using Silica Gel
This protocol is suitable for the purification of gram-scale quantities of long-chain ketones.
Materials and Equipment:
-
Crude long-chain ketone mixture
-
Silica gel (60-120 mesh)[2]
-
Glass chromatography column with a stopcock
-
Cotton or glass wool[3]
-
Sand (acid-washed)
-
Solvents: Hexane (B92381) and Ethyl Acetate (HPLC grade)[2]
-
Collection vessels (test tubes or flasks)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and clamped vertically.[3]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate).[5]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[5]
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed from disturbance when adding the sample and mobile phase.[6]
-
Drain the solvent until the level is just above the top layer of sand. Crucially, do not let the column run dry at any stage. [5][6]
-
-
Sample Loading:
-
Dissolve the crude long-chain ketone mixture in a minimal amount of a non-polar solvent (e.g., hexane or the initial mobile phase).[5]
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[5]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the sand layer.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise manner (e.g., 90:10, 85:15 Hexane:Ethyl Acetate) or as a continuous gradient.[2] The choice of solvent system should ideally be guided by prior analysis using Thin Layer Chromatography (TLC).[4]
-
-
Fraction Collection:
-
Collect the eluent in a series of labeled test tubes or flasks.[6]
-
-
Analysis of Fractions:
-
Monitor the separation by spotting each fraction on a TLC plate.[2]
-
Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp or by using a staining agent.
-
Combine the fractions that contain the pure long-chain ketone.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified long-chain ketone.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and faster separation times compared to gravity column chromatography and is suitable for both analytical and preparative scale purification.
Materials and Equipment:
-
HPLC system with a pump, injector, column oven, and detector (e.g., UV or mass spectrometer)
-
Appropriate HPLC column (e.g., a C18 reversed-phase column)[7][8]
-
HPLC-grade solvents (e.g., water, acetonitrile (B52724), methanol)[7][8]
-
Sample vials
-
Syringe filters
Procedure:
-
Method Development:
-
Develop a suitable separation method by selecting the appropriate column and mobile phase. For long-chain ketones, a reversed-phase C18 column is often a good choice.[7][8]
-
The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.[7][8] A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve good separation.
-
-
Sample Preparation:
-
Dissolve the crude long-chain ketone mixture in the initial mobile phase.
-
Filter the sample through a syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
HPLC Run:
-
Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the developed gradient method.
-
-
Fraction Collection (for preparative HPLC):
-
If using a preparative HPLC system, collect the fractions corresponding to the peak of the desired long-chain ketone.
-
-
Analysis and Solvent Removal:
-
Analyze the collected fractions for purity.
-
Remove the solvent to obtain the purified product.
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of long-chain ketones by column chromatography.
Table 1: Gravity Column Chromatography Parameters
| Parameter | Typical Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | A polar adsorbent suitable for separating moderately polar compounds like ketones.[2][3] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system where polarity is gradually increased for effective elution.[2][9] |
| Sample Load | 1-5% of silica gel weight | A general guideline to avoid overloading the column and ensure good separation. |
| Purity Achieved | >95% (depends on sample complexity) | Can be assessed by TLC, GC-MS, or HPLC. |
| Recovery Rate | 70-90% | Some loss on the column is expected. |
Table 2: HPLC Parameters for Long-Chain Ketone Analysis
| Parameter | Typical Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) | Provides good separation for non-polar to moderately polar compounds.[7][8] |
| Mobile Phase A | Deionized Water | The polar component in a reversed-phase system.[7] |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier to elute compounds.[7][8] |
| Gradient | 40% B to 100% B over 10-20 min | A typical gradient to separate a range of compounds with varying polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate for analytical HPLC.[7] |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry | Ketones have a weak UV chromophore; MS provides more sensitive and specific detection. |
Visualizations
Caption: Workflow for Purification of Long-Chain Ketones by Column Chromatography.
Caption: Logical Relationship of Polarity and Elution in Column Chromatography.
References
Application Note: Analysis of 18-Hydroxytritriacontan-16-one by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 18-Hydroxytritriacontan-16-one using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a long-chain, bifunctional organic molecule with potential applications in various research and development sectors. Due to its high molecular weight and polarity, derivatization is a critical step for successful GC-MS analysis. This document provides a detailed experimental workflow, instrument parameters, and data presentation guidelines to ensure reliable and reproducible results for researchers engaged in the study of this and similar long-chain compounds.
Introduction
This compound (C33H66O2) is a beta-hydroxy ketone, a class of organic compounds that can exhibit diverse biological activities.[1] Accurate and sensitive analytical methods are essential for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of such compounds.[2] However, the inherent low volatility and thermal lability of long-chain molecules like this compound necessitate a robust analytical protocol, often involving derivatization to enhance their amenability to GC-MS analysis.[2][3] This application note presents a complete methodology, from sample preparation to data interpretation, for the analysis of this specific long-chain ketone.
Experimental Protocol
A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is designed to be a starting point and may require optimization based on the specific sample matrix and instrumentation.
1. Sample Preparation and Derivatization
Given the presence of a hydroxyl group and the long alkyl chain, derivatization is essential to increase volatility and thermal stability. Silylation is a common and effective derivatization technique for hydroxyl groups.
-
Reagents and Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270)
-
Hexane (GC grade)
-
Heating block or oven
-
Vortex mixer
-
Autosampler vials with inserts
-
-
Procedure:
-
Accurately weigh 1 mg of the this compound standard or the dried sample extract into a clean, dry autosampler vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of the derivatized this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Injector | Split/Splitless Inlet |
| Injector Temperature: 300°C | |
| Injection Mode: Splitless | |
| Injection Volume: 1 µL | |
| Carrier Gas: Helium | |
| Flow Rate: 1.0 mL/min (Constant Flow) | |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial Temperature: 150°C, hold for 2 min |
| Ramp 1: 10°C/min to 320°C | |
| Hold at 320°C for 10 min | |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ion Source: Electron Ionization (EI) | |
| Ion Source Temperature: 230°C | |
| Quadrupole Temperature: 150°C | |
| Electron Energy: 70 eV | |
| Mass Scan Range: m/z 50-700 | |
| Solvent Delay: 5 min |
Data Presentation
Quantitative data for the GC-MS analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound is summarized below. Retention time and mass spectral data are crucial for compound identification and quantification.
| Analyte | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| 18-(Trimethylsilyloxy)tritriacontan-16-one | ~ 22.5 | 566.6 (low abundance or absent) | 551 ([M-15]+), 299, 267, 73 (base peak) |
Note: The retention time is an approximation and may vary depending on the specific instrument and column conditions. The mass spectrum of the TMS derivative is predicted to show a characteristic base peak at m/z 73, corresponding to the trimethylsilyl group, and alpha-cleavage fragments around the derivatized hydroxyl and keto groups.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
The following diagram outlines the logical steps and considerations for the analysis.
Caption: Logical flow from analyte properties to analytical interpretation.
Conclusion
This application note provides a robust and detailed protocol for the analysis of this compound by GC-MS. The key to a successful analysis is the derivatization step, which overcomes the challenges posed by the compound's low volatility. The provided GC-MS parameters, along with the expected data, offer a solid foundation for researchers. This methodology can be adapted for the analysis of other long-chain hydroxy ketones and will be a valuable tool for scientists in various fields of chemical and biomedical research.
References
Application Notes and Protocols for Silylation of Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of hydroxyl groups using silylation reagents. Silylation is a widely utilized chemical process that replaces an active hydrogen atom in a hydroxyl group with a silyl (B83357) group, typically a trialkylsilyl group.[1][2] This derivatization is crucial in organic synthesis for the protection of alcohol functionalities and in analytical chemistry to enhance the volatility and thermal stability of compounds for techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1][3][4]
Silyl ethers, the products of silylation, are generally less polar, more volatile, and more thermally stable than the parent alcohols.[1] The choice of silylating reagent allows for a wide range of applications, from temporary protection during multi-step synthesis to the preparation of derivatives for analysis.[5][6]
Common Silylating Agents and Their Applications
A variety of silylating agents are available, each with distinct steric and electronic properties that influence their reactivity and the stability of the resulting silyl ether. The selection of the appropriate reagent is critical for the success of the derivatization.
| Silylating Agent | Abbreviation | Common Applications & Characteristics |
| Trimethylsilyl (B98337) Chloride | TMSCl | General purpose, forms TMS ethers. Derivatives are sensitive to hydrolysis.[1][6] |
| Hexamethyldisilazane (B44280) | HMDS | Weak TMS donor, often used for carbohydrates.[1] Can be used with or without a catalyst.[7][8] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Highly reactive TMS donor, byproducts are neutral and volatile.[4] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent with volatile byproducts, commonly used for GC analysis. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A more powerful silylating agent than BSTFA with more volatile byproducts. |
| tert-Butyldimethylsilyl Chloride | TBDMSCl / TBSCl | Forms TBDMS/TBS ethers which are significantly more stable to hydrolysis than TMS ethers (about 10,000 times more stable).[1] The bulky nature allows for selective protection of primary alcohols.[9][10] |
| Triisopropylsilyl Chloride | TIPSCl | Forms TIPS ethers, which are very stable due to steric hindrance.[11] |
| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Forms TBDPS ethers, which are even more sterically hindered and stable than TIPS ethers.[11] |
General Reaction Mechanism
The silylation of a hydroxyl group typically proceeds via a nucleophilic attack of the alcohol on the silicon atom of the silylating agent.[12] The reaction is usually facilitated by a base to neutralize the acidic byproduct (e.g., HCl).[12]
The general mechanism for silylation using a silyl chloride is as follows:
-
The base deprotonates the alcohol to form a more nucleophilic alkoxide.
-
The alkoxide attacks the silicon atom of the silyl chloride in an SN2-type reaction.
-
The chloride ion is displaced, forming the silyl ether and the protonated base.
Experimental Protocols
The following protocols provide detailed methodologies for the silylation of various types of hydroxyl groups. It is important to note that all reactions involving silylating agents should be conducted under anhydrous conditions, as these reagents are sensitive to moisture.[1]
Protocol 1: General Procedure for Trimethylsilylation (TMS) of a Primary Alcohol
This protocol is a general method for the protection of a primary alcohol using trimethylsilyl chloride.
Materials:
-
Primary alcohol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (B128534) (Et₃N) or Imidazole (B134444)
-
Anhydrous dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM.
-
Add triethylamine (1.2 eq) or imidazole (1.5 eq) to the solution and stir until dissolved.[12]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCl (1.1 eq) dropwise to the stirred solution.[13]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
| Substrate Type | Reagent | Base | Solvent | Time (h) | Typical Yield (%) |
| Primary Alcohol | TMSCl | Et₃N | DCM | 1-4 | >90 |
| Primary Alcohol | HMDS | (Catalyst: TMSCl) | neat | 1-2 | >95[14] |
| Primary Alcohol | BSA | (Catalyst: TBAF) | Pyridine | <0.5 | >90 |
Protocol 2: Silylation of a Sterically Hindered Secondary Alcohol with TBDMSCl
This protocol is suitable for the protection of more sterically hindered alcohols, where a more stable protecting group is desired.
Materials:
-
Secondary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it is completely dissolved.
-
Add TBDMSCl (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. For very hindered alcohols, heating may be required.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (B1210297).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel.
| Substrate Type | Reagent | Base | Solvent | Time (h) | Typical Yield (%) |
| Secondary Alcohol | TBDMSCl | Imidazole | DMF | 12-24 | 85-95 |
| Secondary Alcohol | TIPSCl | Imidazole | DMF | 12-48 | 80-90 |
Protocol 3: Silylation of a Phenol (B47542) using HMDS
This protocol describes a mild and efficient method for the silylation of phenols using hexamethyldisilazane (HMDS).[15][16]
Materials:
-
Phenolic compound
-
Hexamethyldisilazane (HMDS)
-
NaHSO₄/SiO₂ catalyst (optional, but enhances reaction rate)[15][16]
-
Anhydrous dichloromethane (DCM) or solvent-free conditions
-
Standard laboratory glassware
Procedure:
-
With Catalyst (Solvent-Free): To a stirred solution of the phenol (1.0 eq) in a test tube, add NaHSO₄/SiO₂ (catalytic amount) and HMDS (1.0 eq).[15]
-
Stir the mixture at room temperature under an argon atmosphere. The reaction is typically complete within minutes to a few hours.[15]
-
Without Catalyst: Dissolve the phenol (1.0 eq) in an inert solvent like DCM and add HMDS (0.5 eq). The reaction may require warming to 40-50 °C.[14]
-
Monitor the reaction by TLC or GC analysis.
-
Upon completion, add DCM or petroleum ether and filter to remove the catalyst (if used).
-
Evaporate the solvent to obtain the silylated phenol, which is often pure enough for subsequent steps. Further purification can be done by column chromatography if needed.[17]
| Substrate Type | Reagent | Catalyst | Solvent | Time | Typical Yield (%) |
| Phenol | HMDS | NaHSO₄/SiO₂ | Solvent-free | 5-60 min | >95[15] |
| Phenol | HMDS | None | CH₃NO₂ | < 1 h | >90[7] |
Deprotection of Silyl Ethers
The removal of the silyl protecting group is a critical step in multi-step synthesis. The stability of silyl ethers varies significantly, allowing for selective deprotection.[11]
Relative Stability of Common Silyl Ethers:
-
Basic/Fluoride (B91410) Conditions: TMS < TES < TIPS < TBS ≈ TBDPS[9][11]
General Deprotection Protocol using Tetrabutylammonium Fluoride (TBAF):
TBAF is a common reagent for cleaving Si-O bonds due to the high strength of the Si-F bond.[6][9]
Materials:
-
Silyl ether
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the silyl ether (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 1-12 hours, monitoring by TLC.
-
Once the deprotection is complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Applications in Drug Development and Research
The strategic use of silyl protecting groups is fundamental in the synthesis of complex molecules, including pharmaceuticals. Their ability to be selectively introduced and removed under mild conditions allows for the manipulation of other functional groups within a molecule without interference from the hydroxyl group.[10] In drug development, this is crucial for the synthesis of active pharmaceutical ingredients (APIs) with high purity and yield.
Furthermore, in metabolic studies and drug analysis, derivatization of hydroxyl-containing drugs and their metabolites to form silyl ethers is a standard procedure to enable their analysis by GC-MS.[3] This increases their volatility and provides characteristic fragmentation patterns that aid in their identification and quantification.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. selectscience.net [selectscience.net]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. General Silylation Procedures - Gelest [technical.gelest.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Separation of Long-Chain Ketones by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of long-chain ketones using High-Performance Liquid Chromatography (HPLC). The methods outlined below are suitable for the analysis of various long-chain ketones, including those found in biological, environmental, and pharmaceutical samples.
Introduction
Long-chain ketones are a diverse class of organic molecules characterized by a carbonyl group within a long aliphatic chain. These compounds are of significant interest in various scientific fields, from geochemistry, where they serve as paleotemperature proxies (alkenones), to pharmacology and material science. Due to their low volatility and often non-chromophoric nature, HPLC is a well-suited analytical technique for their separation and quantification.
This guide details three primary HPLC-based methodologies for the analysis of long-chain ketones:
-
Reversed-Phase HPLC coupled with Mass Spectrometry (RP-HPLC-MS): A high-sensitivity and high-selectivity method ideal for complex matrices.
-
Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD): A universal detection method suitable for long-chain ketones that lack a UV-Vis chromophore.
-
Normal-Phase HPLC with UV or ELSD Detection (NP-HPLC-UV/ELSD): A complementary technique for separating ketones based on polarity, particularly useful for isomer separations.
Method 1: Reversed-Phase HPLC-MS for High-Sensitivity Analysis of Long-Chain Ketones
This method is adapted from the analysis of long-chain alkenones and is highly effective for the separation and quantification of various long-chain aliphatic ketones.[1][2] Reversed-phase chromatography separates molecules based on their hydrophobicity.[3]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the long-chain ketone standards or sample extracts in a suitable organic solvent such as isopropanol, dichloromethane, or a mixture of methanol (B129727) and isopropanol.
-
The final concentration should be in the range of 1-100 ng/mL, depending on the sensitivity of the mass spectrometer.
-
Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.
2. HPLC-MS Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity LC or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Gradient | 0-2 min, 80% B; 2-15 min, 80-100% B; 15-20 min, 100% B; 20.1-25 min, 80% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6530 Q-TOF LC/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Ion Polarity | Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Mass Range | m/z 100-1000 |
Data Presentation
The following table provides expected elution patterns and mass detection information for a homologous series of saturated long-chain ketones. Retention times are illustrative and will vary based on the specific system and conditions.
| Compound (Saturated Ketone) | Carbon Number | Expected Retention Time (min) | [M+H]⁺ (m/z) |
| 2-Octadecanone | C18 | ~ 8.5 | 269.28 |
| 2-Eicosanone | C20 | ~ 10.2 | 297.31 |
| 2-Docosanone | C22 | ~ 11.8 | 325.34 |
| 2-Tetracosanone | C24 | ~ 13.3 | 353.37 |
| 2-Hexacosanone | C26 | ~ 14.7 | 381.40 |
| 2-Octacosanone | C28 | ~ 16.0 | 409.43 |
| 2-Triacontanone | C30 | ~ 17.2 | 437.46 |
Experimental Workflow
Method 2: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
ELSD is a universal detector that is well-suited for non-volatile compounds that do not possess a UV-Vis chromophore, such as saturated long-chain ketones.[4][5] The response is proportional to the mass of the analyte.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the long-chain ketone standards or sample extracts in a suitable organic solvent (e.g., isopropanol, chloroform).
-
Concentrations should be in the range of 0.1-1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
2. HPLC-ELSD Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Shimadzu Prominence HPLC or equivalent |
| Column | Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Isopropanol (80:20, v/v) |
| Gradient | 0-5 min, 85% B; 5-25 min, 85-100% B; 25-30 min, 100% B; 30.1-35 min, 85% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| ELSD | SEDERE SEDEX 90LT or equivalent |
| Nebulizer Temperature | 40 °C |
| Evaporator Temperature | 50 °C |
| Gas Flow (Nitrogen) | 2.5 L/min |
Data Presentation
The following table shows the expected elution order for a series of long-chain ketones. ELSD response is non-linear and quantification typically requires a calibration curve with a non-linear fit (e.g., polynomial).
| Compound (Saturated Ketone) | Carbon Number | Expected Retention Time (min) |
| 2-Octadecanone | C18 | ~ 10.5 |
| 2-Eicosanone | C20 | ~ 12.8 |
| 2-Docosanone | C22 | ~ 14.9 |
| 2-Tetracosanone | C24 | ~ 16.8 |
| 2-Hexacosanone | C26 | ~ 18.5 |
| 2-Octacosanone | C28 | ~ 20.1 |
| 2-Triacontanone | C30 | ~ 21.6 |
Experimental Workflow
Method 3: Normal-Phase HPLC for Isomer Separation
Normal-phase chromatography separates compounds based on their polarity, with less polar compounds eluting first.[6][7] This mode is particularly useful for separating isomers of long-chain ketones that may have similar hydrophobicities but differ in the position of the carbonyl group or other polar functional groups.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the long-chain ketone standards or sample extracts in a non-polar solvent such as hexane (B92381) or heptane.
-
Ensure the sample is free of water.
-
Filter through a 0.45 µm PTFE syringe filter.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Waters Alliance HPLC System or equivalent |
| Column | Phenomenex Luna Silica (2), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Methyl tert-butyl ether (MTBE) |
| Isocratic Elution | 98:2 (A:B) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 50 µL |
| Detector | UV-Vis Detector at 280 nm (for ketones with some UV absorbance) or ELSD |
Data Presentation
In normal-phase HPLC, retention is highly dependent on the polarity of the analyte. For a homologous series of long-chain ketones with the carbonyl group at the same position, retention time will decrease with increasing chain length due to the decreasing overall polarity. The separation of isomers with the carbonyl group at different positions is a key advantage of this method.
| Compound (Isomers) | Position of Carbonyl | Expected Elution Order |
| 10-Nonadecanone | C10 | Later |
| 2-Nonadecanone | C2 | Earlier |
Logical Relationship Diagram
References
- 1. Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: Quantification of 18-Hydroxytritriacontan-16-one in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
18-Hydroxytritriacontan-16-one is a long-chain beta-hydroxy ketone that has been identified as a natural product, for instance, in the leaf wax of Eucalyptus globulus. As a lipid molecule, it is postulated to play roles in membrane structure, energy storage, and lipid metabolism. Accurate quantification of this molecule in various extracts is essential for understanding its biological significance, potential therapeutic applications, and for quality control in natural product development. This document provides detailed protocols for the extraction and quantification of this compound from plant matrices using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Biological Context and Signaling
While specific signaling pathways involving this compound are not yet elucidated, its structural similarity to other long-chain fatty acids and ketones suggests its involvement in lipid metabolism. It may serve as a substrate for enzymes involved in fatty acid oxidation or lipid synthesis, or act as a signaling molecule itself, influencing cellular processes related to energy homeostasis and membrane integrity. Further research is required to pinpoint its precise molecular targets and pathways.
Caption: Workflow from extraction to potential biological roles of this compound.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is designed for the extraction of lipids, including long-chain ketones, from plant leaves.
Materials:
-
Plant leaves (fresh or dried and ground)
-
Hexane (B92381) (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 10 g of dried and finely ground plant material. For fresh leaves, freeze-dry prior to grinding to improve extraction efficiency.
-
Solvent Extraction:
-
Immerse the ground plant material in a 2:1 (v/v) mixture of DCM:Methanol in a flask. Use a solvent volume sufficient to fully cover the sample (e.g., 100 mL).
-
For extraction of epicuticular waxes, a rapid dip in hexane (e.g., 30-60 seconds) can be effective.[1]
-
Place the flask in an ultrasonic bath for 30 minutes at room temperature to enhance extraction.
-
-
Filtration and Phase Separation:
-
Filter the mixture to separate the solvent from the plant debris.
-
Transfer the filtrate to a separatory funnel. Add deionized water to induce phase separation.
-
Collect the lower organic phase (DCM).
-
-
Drying and Concentration:
-
Dry the collected organic phase over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 1 mL of hexane for GC-MS or 1 mL of methanol for LC-MS/MS) for analysis.
Solid Phase Extraction (SPE) for Sample Clean-up (Optional)
For complex matrices, an SPE clean-up step can improve analytical results by removing interfering compounds.
Materials:
-
Silica (B1680970) gel SPE cartridge (e.g., 500 mg, 6 mL)
-
Hexane
-
Ethyl acetate (B1210297)
-
Methanol
Procedure:
-
Cartridge Conditioning: Condition the silica gel SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of hexane.
-
Sample Loading: Load the reconstituted extract onto the conditioned cartridge.
-
Elution:
-
Wash the cartridge with 5 mL of hexane to elute non-polar compounds.
-
Elute the fraction containing this compound with a mixture of hexane and ethyl acetate (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
-
Drying and Reconstitution: Evaporate the collected fraction to dryness and reconstitute in a known volume of the appropriate solvent for analysis.
Quantification Protocols
Accurate quantification requires a certified reference standard of this compound. A commercial standard is available.[2] An internal standard (e.g., a structurally similar compound not present in the sample, or a stable isotope-labeled version of the analyte) should be used for the most accurate results.
Protocol A: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the hydroxyl group and high molecular weight, derivatization is recommended to improve the volatility and thermal stability of this compound for GC-MS analysis.[1][3][4][5]
1. Derivatization (Silylation):
-
Dry a 50 µL aliquot of the extract under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Cap the vial and heat at 70°C for 30 minutes.[6]
-
Cool to room temperature before injection.
2. GC-MS Instrumental Parameters (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector: Splitless, 280°C.
-
Oven Program: 150°C for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions of the derivatized analyte.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of derivatized this compound with a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the analyte in the samples using this calibration curve.
Protocol B: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method that may not require derivatization.[7]
1. LC-MS/MS Instrumental Parameters (Example):
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 80% B, ramp to 100% B over 10 min, hold for 5 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole (e.g., Agilent 6470) or Q-TOF.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be [M+H]+. The specific product ions for fragmentation would need to be determined by infusing a standard solution of the analyte.
2. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound with a constant concentration of the internal standard in the initial mobile phase composition.
-
Generate a calibration curve as described for GC-MS.
-
Quantify the analyte in the samples using the calibration curve.
Data Presentation
Quantitative data should be presented in a clear and structured format.
Table 1: GC-MS Quantification of this compound
| Sample ID | Plant Part | Replicate | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) | Concentration (µg/g of dry weight) |
| CTRL-L1 | Leaf | 1 | Data | Data | Data | Data |
| CTRL-L2 | Leaf | 2 | Data | Data | Data | Data |
| TRT-L1 | Leaf | 1 | Data | Data | Data | Data |
| TRT-L2 | Leaf | 2 | Data | Data | Data | Data |
Table 2: LC-MS/MS Quantification of this compound
| Sample ID | Plant Part | Replicate | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) | Concentration (µg/g of dry weight) |
| CTRL-L1 | Leaf | 1 | Data | Data | Data | Data |
| CTRL-L2 | Leaf | 2 | Data | Data | Data | Data |
| TRT-L1 | Leaf | 1 | Data | Data | Data | Data |
| TRT-L2 | Leaf | 2 | Data | Data | Data | Data |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
References
- 1. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 7. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 18-Hydroxytritriacontan-16-one as a Putative Biomarker for Metabolic Disorders
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a hypothetical framework for the investigation of 18-Hydroxytritriacontan-16-one as a potential biomarker for certain metabolic disorders. Due to a lack of specific literature on this molecule's role in disease, this application note presents a generalized protocol for the extraction and quantification of long-chain fatty alcohols and ketones from human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical techniques for similar lipid species and are intended to serve as a foundational template for researchers exploring novel biomarkers in lipid metabolism.
Introduction
This compound is a long-chain fatty alcohol containing a ketone group. While its precise biological functions are not well-documented, its structure suggests a potential role in lipid metabolism. Long-chain fatty alcohols are known to be involved in various cellular processes, including membrane structure and energy storage. It is hypothesized that aberrant lipid metabolism, a hallmark of several metabolic disorders, could lead to altered levels of this compound in biological fluids such as urine. This document outlines a hypothetical workflow for the analysis of this molecule, from sample preparation to data interpretation, to aid researchers in investigating its potential as a novel biomarker.
Hypothetical Signaling Pathway Involvement
To illustrate a potential mechanism of action, a hypothetical signaling pathway is proposed below. In this scenario, dysregulation of a key enzyme in fatty acid metabolism, "Fatty Acid Hydroxylase-Ketoreductase (FAHKR)," leads to the accumulation and subsequent urinary excretion of this compound.
Experimental Protocols
The following protocols are generalized methods for the analysis of long-chain fatty alcohols and ketones and would require optimization for the specific analysis of this compound.
Protocol 1: Sample Preparation - Liquid-Liquid Extraction from Urine
-
Sample Collection: Collect 10 mL of first-morning midstream urine in a sterile container.
-
Internal Standard: Spike the urine sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar long-chain fatty alcohol not present in the sample).
-
pH Adjustment: Adjust the pH of the urine to approximately 4.5 with acetic acid.
-
Extraction:
-
Add 20 mL of a 2:1 (v/v) mixture of dichloromethane (B109758) and isopropanol (B130326) to the urine sample in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the phases to separate.
-
Collect the lower organic phase.
-
Repeat the extraction twice more with 10 mL of the solvent mixture.
-
-
Washing: Combine the organic extracts and wash with 10 mL of 0.9% NaCl solution.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of hexane (B92381) for derivatization.
Protocol 2: Derivatization for GC-MS Analysis
To enhance volatility and improve chromatographic separation, the hydroxyl and keto groups of this compound should be derivatized.
-
Silylation:
-
To the reconstituted extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
Protocol 3: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation
The following tables present hypothetical quantitative data for illustrative purposes.
| Table 1: Hypothetical GC-MS Calibration Data for Derivatized this compound | |||||
| Concentration (ng/mL) | 1 | 5 | 10 | 25 | 50 |
| Peak Area (Arbitrary Units) | 15,234 | 78,912 | 160,543 | 412,876 | 834,567 |
| R² Value | 0.9985 |
| Table 2: Hypothetical Urinary Concentrations of this compound in a Pilot Study | ||
| Patient Group | N | Mean Concentration (ng/mL) ± SD |
| Healthy Controls | 50 | 8.7 ± 3.1 |
| Metabolic Disorder Cohort | 50 | 45.2 ± 12.5 |
Experimental Workflow Visualization
The overall experimental workflow is depicted in the following diagram.
Conclusion
This application note provides a hypothetical yet plausible framework for the investigation of this compound as a biomarker. The provided protocols for sample preparation, derivatization, and GC-MS analysis are based on established methods for similar compounds and can serve as a starting point for developing a validated assay. Further research is necessary to establish the actual presence and concentration of this molecule in biological samples and to determine its correlation with any disease state.
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of Waxy Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of waxy compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my high molecular weight waxy compounds not eluting from the GC column?
A1: This is a common issue related to the high boiling points of waxy compounds. Several factors could be at play:
-
Insufficient Temperature: The GC oven temperature program may not be reaching a high enough final temperature to volatilize and elute the compounds.[1][2]
-
Inappropriate Column: The stationary phase of your column may not be suitable for high-temperature analysis, or the film thickness may be too great, leading to excessive retention.[1][2][3] For high molecular weight compounds, a thinner film is often recommended.[1][2]
-
Cold Spots: There may be "cold spots" in the system, particularly in the injector or transfer line, causing the analytes to condense before reaching the detector.[2]
Q2: I'm observing significant peak tailing for my waxy analytes. What could be the cause?
A2: Peak tailing for waxy compounds, which often contain polar functional groups, can be caused by:
-
Active Sites: The presence of active sites in the GC inlet liner or at the beginning of the column can lead to undesirable interactions with polar analytes.[4]
-
Column Contamination: Buildup of non-volatile residues from previous injections can create active sites and degrade column performance.
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.[4][5]
Q3: What is sample carryover, and how can I prevent it when analyzing waxy samples?
A3: Sample carryover occurs when components of a previous injection appear in a subsequent blank or sample chromatogram.[6] Waxy compounds are particularly prone to this due to their low volatility. To prevent carryover:
-
Thorough Syringe Cleaning: Implement a rigorous syringe washing procedure with appropriate solvents after each injection.[6][7]
-
Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the buildup of non-volatile residues.[6]
-
Bake-out: After a run with high-concentration samples, perform a high-temperature "bake-out" of the column to elute any remaining compounds.[8]
-
Optimized Method Parameters: Ensure your temperature program is long enough and reaches a high enough temperature to elute all components of the sample.[8][9]
Q4: Should I derivatize my waxy compounds before GC-MS analysis?
A4: Derivatization is a chemical modification process that can improve the chromatographic behavior of certain compounds.[10] For waxy compounds, which may contain polar functional groups like alcohols or carboxylic acids, derivatization can:
-
Increase Volatility: By replacing polar hydrogens with less polar groups (e.g., trimethylsilyl (B98337) groups), the volatility of the compound is increased, allowing it to be analyzed at lower temperatures.[10]
-
Improve Thermal Stability: Derivatization can make thermally labile compounds more stable at the high temperatures required for GC analysis.[10]
-
Enhance Peak Shape: By reducing interactions with active sites in the system, derivatization can lead to sharper, more symmetrical peaks.
However, derivatization adds an extra step to sample preparation and is not always necessary if a high-temperature GC setup is available.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Response for High-Boiling Waxy Compounds
This guide addresses the common problem of obtaining broad, tailing peaks or no peaks at all for high molecular weight waxy analytes.
Protocol 1: Optimizing Inlet Temperature
-
Initial Setup: Begin with a standard inlet temperature, for example, 250°C.[11]
-
Incremental Increase: If peak shape for late-eluting compounds is poor, increase the inlet temperature in increments of 25°C (e.g., to 275°C, then 300°C).[11]
-
Monitor for Degradation: At each temperature, carefully monitor the chromatogram for the appearance of new, smaller peaks that may indicate thermal degradation of your analytes.[11][12]
-
Find Balance: Select the temperature that provides the best response for your high-boiling compounds without causing significant degradation.[12]
Protocol 2: Inlet Liner Maintenance
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature.
-
Removal: Carefully remove the existing inlet liner.
-
Inspection: Visibly inspect the liner for any discoloration or residue.
-
Replacement: Replace with a new, deactivated liner, preferably one containing glass wool to aid in sample vaporization.[11]
Table 1: Effect of Inlet Temperature on Analyte Response
| Inlet Temperature (°C) | Analyte A Peak Area (High MW) | Analyte B Peak Area (Thermally Labile) |
| 250 | 50,000 | 100,000 |
| 275 | 75,000 | 95,000 |
| 300 | 90,000 | 70,000 |
| 325 | 92,000 | 45,000 |
As shown in the table, increasing the inlet temperature generally improves the response of high molecular weight compounds, but can lead to the degradation of thermally labile compounds.
Issue 2: Persistent Sample Carryover
This guide provides a systematic approach to identifying and eliminating carryover of waxy compounds from one analysis to the next.
Protocol 3: Column Bake-Out Procedure
-
Remove Column from Detector: To prevent contamination of the mass spectrometer, it is good practice to disconnect the column from the MS before a high-temperature bake-out.
-
Set High Temperature: Program the GC oven to a temperature at or slightly below the column's maximum operating temperature.
-
Hold Time: Hold at this temperature for an extended period, for example, 30-60 minutes, to allow any residual compounds to elute.[8]
-
Cool Down and Reconnect: Allow the oven to cool completely before reconnecting the column to the detector.
Protocol 4: Derivatization of Waxy Compounds with BSTFA
This protocol is an example for silylation, a common derivatization technique.
-
Sample Preparation: Evaporate the solvent from your extracted sample to dryness under a gentle stream of nitrogen.
-
Add Reagent: Add a suitable volume of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial tightly and heat at a specified temperature (e.g., 70°C) for a designated time (e.g., 30 minutes) to ensure the reaction goes to completion.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Table 2: Column Selection Guide for Waxy Compounds
| Column Phase | Polarity | Max Temperature (°C) | Application Notes |
| 100% Dimethylpolysiloxane (e.g., DB-1HT) | Non-polar | 400 | Good for high-temperature analysis of non-polar waxes.[2] |
| 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5HT) | Low Polarity | 400 | Versatile for a range of waxy compounds. |
| Polyethylene Glycol (e.g., DB-WAX) | Polar | 250-280 | Suitable for more polar waxy compounds, but with lower temperature limits.[13][14] |
Note: Always refer to the manufacturer's specifications for the exact maximum operating temperature of your specific column.
References
- 1. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. trajanscimed.com [trajanscimed.com]
- 4. youtube.com [youtube.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to Minimize Carryover in GC-MS for Multi-Analytes [eureka.patsnap.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
Technical Support Center: Improving Peak Shape for Long-Chain Alcohols in GC-MS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor peak shape in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of long-chain alcohols. By addressing specific problems through a question-and-answer format, this center aims to help you diagnose and resolve issues like peak tailing and fronting, ensuring the accuracy and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems when analyzing long-chain alcohols by GC-MS?
The most frequently encountered issues are peak tailing and peak fronting.[1] Long-chain alcohols, having polar hydroxyl (-OH) groups, are particularly susceptible to peak tailing due to interactions with active sites within the GC system.[1][2] Peak fronting is also common and is often related to column overload.[3][4]
Q2: Why is a symmetrical (Gaussian) peak shape important for my analysis?
A symmetrical peak is crucial for accurate and reproducible quantification. Poor peak shape can lead to incorrect peak integration, reduced resolution between adjacent peaks, and lower sensitivity, which ultimately compromises the reliability of your analytical results.[1][4]
Q3: What are "active sites" and how do they cause peak tailing with alcohols?
Active sites are locations within the GC flow path (e.g., inlet liner, column stationary phase, seals) that can form hydrogen bonds with polar compounds like alcohols.[1] These interactions are a form of secondary retention, delaying the elution of a portion of the analyte molecules and causing the characteristic "tail" on the peak.[1] Using deactivated liners and inert columns is essential to minimize this effect.[1]
Q4: Does the chain length of the alcohol affect its analysis?
Yes, as the chain length increases, the boiling point and molecular weight of the alcohol increase significantly. This can lead to challenges with incomplete vaporization in the injector and potential for thermal degradation if temperatures are too high.[5] Furthermore, longer chain analytes may have lower recoveries if the method is not optimized.
Q5: What is derivatization and is it necessary for long-chain alcohols?
Derivatization is the process of chemically modifying a compound to make it more suitable for analysis.[6][7] For long-chain alcohols, it is a crucial step. The process masks the polar hydroxyl group, typically by replacing the active hydrogen with a non-polar group like trimethylsilyl (B98337) (TMS).[8][9] This increases the volatility and thermal stability of the alcohol, leading to significantly improved peak shape and preventing unwanted interactions in the GC system.[6][8]
Troubleshooting Guide: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is the most common problem when analyzing active compounds like long-chain alcohols.
Q: My long-chain alcohol peaks are tailing. Where should I start troubleshooting?
The most common causes for tailing are related to activity in the GC system or physical issues with the column installation. A logical first step is to perform basic inlet maintenance.
-
Inlet Maintenance: Contamination in the inlet is a primary cause of peak tailing.[10]
-
Column Installation: A poor column cut or incorrect installation depth can create dead volume or turbulence in the flow path, leading to tailing.[1][4]
-
Action: Re-cut the column, ensuring a clean, 90° angle. Re-install it in the inlet according to the manufacturer's specifications for the correct height.[4]
-
Q: I've performed inlet maintenance and re-installed the column, but the tailing persists. What's the next step?
If inlet issues are ruled out, the problem likely lies with the column itself or the analytical method.
-
Column Contamination/Activity: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites.[5][12]
-
Column Degradation: If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be degraded.
-
Inadequate Derivatization: Incomplete derivatization will leave unreacted polar hydroxyl groups, which will interact strongly with the system and cause severe tailing.
-
Action: Review your derivatization protocol. Ensure reagents are fresh and reaction conditions (temperature, time) are optimal. Prepare a fresh standard to confirm the procedure is working correctly.
-
Q: Could my GC method parameters be causing the tailing?
Yes, certain parameters can contribute to peak tailing.
-
Low Inlet Temperature: If the inlet temperature is too low, the high-boiling-point long-chain alcohols may not vaporize completely and efficiently, leading to a slow, tailing transfer to the column.[11]
-
Action: Increase the inlet temperature. For high molecular weight analytes, temperatures of 275 °C or 300 °C may be necessary.[5]
-
-
Solvent-Phase Polarity Mismatch: If you are using a non-polar column, a polar solvent can cause poor peak shape.[10] For splitless injections, the initial oven temperature should be 10-20°C below the solvent's boiling point to ensure proper solvent focusing.[4][10]
-
Action: For long-chain alcohols, a polar "wax" type column (polyethylene glycol phase) often provides good peak shape.[1] If using a different phase, ensure it is compatible with your analytes and solvent. Adjust the initial oven temperature as needed.
-
Troubleshooting Guide: Peak Fronting
Peak fronting, where the first half of the peak is broader than the second, is typically a sign of overloading the column.[3]
Q: My alcohol peaks are fronting. What is the most likely cause?
The most common cause of peak fronting is column overload.[3][4] This happens when you inject too much sample, either in terms of volume or concentration. The stationary phase becomes saturated, and excess analyte molecules travel down the column more quickly, leading to a distorted peak.[4][13]
Q: How can I confirm and resolve column overload?
-
Action: The solution is straightforward: reduce the amount of sample being introduced to the column.[3] You can achieve this by:
-
Diluting your sample.
-
Reducing the injection volume.
-
If using a splitless injection, switch to a split injection or increase the split ratio.
-
Q: I've reduced my sample concentration, but I still see some fronting. What else could it be?
While less common, other issues can cause peak fronting.
-
Solvent Mismatch: A significant mismatch between the polarity of your sample solvent and the stationary phase can cause poor peak shape, which may appear as fronting.[3] For example, injecting a sample in a highly non-polar solvent onto a very polar column can be problematic.
-
Action: If possible, prepare your sample in a solvent that is more compatible with the stationary phase.[3]
-
-
Column Degradation: In some cases, severe column degradation can also lead to fronting.[3] If the issue persists and the column is old, consider replacing it.
Data Presentation
The efficiency of analysis, including peak shape and recovery, can be influenced by the properties of the analyte, such as chain length. The following table presents data on the faecal recoveries of long-chain alcohols in sheep, which demonstrates how recovery can vary with carbon number. Higher recovery is indicative of a more robust analytical method.
Table 1: Faecal Recovery of Long-Chain Alcohols by Carbon Number [9]
| Alcohol Chain Length | Mean Faecal Recovery | Standard Error |
| C20 | 0.58 | 0.04 |
| C22 | 0.67 | 0.01 |
| C24 | 0.72 | 0.008 |
| C26 | 0.80 | 0.007 |
| C28 | 0.94 | 0.005 |
| C30 | 1.01 | 0.02 |
| Data from a study on diet composition markers in sheep. The increasing recovery with chain length was statistically significant. |
Experimental Protocols
Protocol: Silylation of Long-Chain Alcohols for GC-MS Analysis
This protocol describes a general procedure for the derivatization of long-chain alcohols into their more volatile and thermally stable trimethylsilyl (TMS) ethers using BSTFA.[14]
Materials:
-
Sample containing long-chain alcohols dissolved in an appropriate solvent (e.g., hexane, dichloromethane).
-
Silylating reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Anhydrous pyridine (B92270) or other suitable solvent (optional, can aid solubility and reaction).
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Ensure the sample extract is dry, as water will react with the silylating reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen and reconstitute in a small volume of solvent.
-
Reagent Addition: To your sample in the reaction vial, add the silylating reagent. A typical ratio is to add 50-100 µL of BSTFA (+1% TMCS) to a sample containing micrograms of alcohol in approximately 100 µL of solvent.
-
Reaction: Cap the vial tightly. Heat the reaction mixture at 60-90 °C for 30-45 minutes to ensure complete derivatization.[9]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. The TMS-ethers are more volatile and will exhibit significantly better peak shapes than the underivatized alcohols.[9]
Safety Note: Derivatization reagents are moisture-sensitive and can be harmful. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE).
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 13. acdlabs.com [acdlabs.com]
- 14. books.rsc.org [books.rsc.org]
Optimizing injection parameters for high molecular weight compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize injection parameters for high molecular weight (HMW) compounds, such as monoclonal antibodies (mAbs), proteins, and other biologics.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of HMW compounds by liquid chromatography (LC) and mass spectrometry (MS).
Issue 1: Poor Peak Shape (Fronting, Tailing, or Broadening)
Q: My peaks are fronting (asymmetry < 1.0). What are the common causes and solutions?
A: Peak fronting is often a sign of column overloading or an injection solvent mismatch. When too much sample mass is loaded, the stationary phase becomes saturated, causing molecules to travel through the column prematurely. Similarly, if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted, early-eluting peaks.
Potential Causes & Solutions for Peak Fronting:
-
Mass Overload: The total mass of the analyte injected exceeds the column's capacity.
-
Solution: Reduce the sample concentration or decrease the injection volume. Perform a loading study to determine the column's maximum capacity for your analyte.
-
-
Volume Overload: The injection volume is too large, causing the sample band to broaden excessively upon injection.
-
Solution: Decrease the injection volume. A general guideline is to keep the injection volume below 1-2% of the total column volume.
-
-
Incompatible Injection Solvent: The sample is dissolved in a solvent that is stronger than the initial mobile phase conditions.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains analyte solubility.
-
Q: My peaks are tailing (asymmetry > 1.0) or excessively broad. What should I investigate?
A: Peak tailing and broadening for HMW compounds can stem from several factors, including secondary interactions with the column, slow diffusion kinetics, or issues with the system's fluidic path.
Potential Causes & Solutions for Peak Tailing/Broadening:
-
Secondary Site Interactions: Residual silanols or active sites on the column packing material interact with the HMW compound, causing delayed elution for a portion of the molecules.
-
Solution: Use a well-deactivated, bio-inert, or wide-pore column specifically designed for large molecules. Adjusting the mobile phase pH or ionic strength can also help mitigate these interactions.
-
-
Slow Diffusion: HMW compounds diffuse much more slowly than small molecules. High flow rates may not allow sufficient time for molecules to diffuse into and out of the stationary phase pores, leading to band broadening.
-
Solution: Reduce the flow rate. While this increases analysis time, it often significantly improves peak shape and resolution for large molecules.
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or an improperly seated column can cause the sample band to spread before it reaches the detector.
-
Solution: Ensure all fittings are properly seated with no gaps. Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.
-
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for common peak shape issues.
Issue 2: Sample Carryover
Q: I am seeing peaks from my HMW compound in subsequent blank injections. How can I minimize this carryover?
A: HMW compounds, particularly proteins and antibodies, are often "sticky" and can adsorb to surfaces within the autosampler and fluidic path. Minimizing carryover requires a multi-faceted approach focusing on the autosampler's wash routine and the choice of wash solvents.
Key Strategies to Reduce Carryover:
-
Optimize Needle Wash: This is the most critical factor. A single, weak wash solvent is often insufficient.
-
Use a Stronger Solvent: The wash solvent must be able to fully solubilize your analyte. For proteins, this may require organic solvents, acids, or bases.
-
Employ Multiple Solvents: Use a sequence of washes. For example, an organic solvent to dissolve the protein, followed by an aqueous solvent to rinse the system.
-
Increase Wash Volume & Duration: Ensure the wash volume is sufficient to completely flush the needle and sample loop. Increasing the duration of the wash step can also be effective.[1]
-
-
Check System Hardware: Improperly installed components can create dead volumes where sample can be trapped.[2]
-
Solution: Ensure all tubing connections are properly seated before tightening fittings. Avoid using sealing materials with adhesives that can interact with the sample.[2]
-
-
Material Compatibility: Some HMW compounds may adsorb to standard stainless steel components.
-
Solution: Consider using PEEK or other bio-inert materials for needles and tubing if carryover persists despite extensive wash optimization.
-
Data Presentation: Impact of Wash Solvent on Carryover
The following table demonstrates the effect of different needle wash solvent compositions on the carryover of a model compound, Granisetron HCl. While not a HMW compound, the principles are directly applicable. Using a wash solvent that effectively solubilizes the analyte significantly reduces carryover.
| Needle Wash Solvent Composition | Average % Carryover |
| 90:10 Water:Acetonitrile | 0.0035% |
| 50:50 Water:Acetonitrile | 0.0011% |
| 100% Acetonitrile | 0.0040% |
| 90:10 Water:Methanol | 0.0028% |
| 50:50 Water:Methanol | 0.0016% |
| 100% Methanol | 0.0018% |
| Data adapted from Waters Corporation Application Note 720006370EN.[3] Note: Carryover was measured in the first blank injection following a high-concentration challenge sample. |
Frequently Asked Questions (FAQs)
Q: What is a good starting point for injection volume when working with a new HMW compound?
A: A conservative starting point is to inject a volume that is 1% or less of the column's total volume . For example, for a standard 4.6 x 150 mm column with a volume of approximately 2.5 mL, a starting injection of ≤ 25 µL is advisable. For intact protein analysis on a 2.1 mm ID column, a starting mass of 1 µg is often recommended, which can be increased experimentally.[4]
Q: My HMW protein sample is highly viscous. How will this affect my injection and what can I do about it?
A: High viscosity can lead to several problems, including inaccurate sample aspiration by the autosampler, increased system backpressure, and poor peak shape.[5]
-
Troubleshooting Steps:
-
Dilute the Sample: If sensitivity allows, diluting the sample is the simplest way to reduce viscosity.
-
Optimize Temperature: Gently warming the sample vial in the autosampler can significantly reduce viscosity. Be cautious to avoid thermal degradation of the analyte.
-
Adjust Injection Speed: A slower needle withdrawal and injection speed can help ensure accurate volume aspiration and a more uniform sample band introduction onto the column.
-
Use Wide-Bore Needles/Tubing: If available for your system, components with a slightly larger internal diameter can reduce pressure-related issues.
-
Q: How do I perform a column loading study to find the optimal injection mass?
A: A loading study involves systematically increasing the mass of analyte injected onto the column while monitoring peak shape and retention time.
Experimental Protocol: Determining Optimal Injection Mass
Objective: To find the maximum mass of a HMW compound that can be injected without significant loss of performance (i.e., peak fronting or retention time shift).
Methodology:
-
Prepare a Concentrated Stock: Create a high-concentration stock solution of your purified HMW compound in a solvent that is as weak as possible, ideally matching the initial mobile phase.
-
Set Up Injection Series: Program a sequence of injections with increasing mass. Start with a low mass (e.g., 1-5 µg for a 4.6 mm ID column) and increase it incrementally (e.g., 5, 10, 20, 40, 80 µg). This can be done by increasing injection volume or by preparing serial dilutions.
-
Run the Analysis: Execute the sequence using your analytical method.
-
Analyze the Data: For each injection, record the following parameters:
-
Retention Time
-
Peak Asymmetry (USP Tailing Factor)
-
Peak Width
-
Theoretical Plates (Efficiency)
-
-
Determine the Overload Point: Plot the peak asymmetry and retention time against the injected mass. The optimal loading capacity is the highest mass that can be injected before a significant negative deviation occurs (e.g., before asymmetry drops below 0.9 or retention time decreases by more than 2-5%).
Data Presentation: Example Loading Study Results
| Injected Mass (µg) | Retention Time (min) | Peak Asymmetry (USP) |
| 5 | 8.51 | 1.15 |
| 10 | 8.50 | 1.12 |
| 20 | 8.49 | 1.05 |
| 40 | 8.45 | 0.95 |
| 80 | 8.32 | 0.81 |
| This is example data. The overload point is observed between 20 µg and 40 µg, where asymmetry begins to indicate fronting and retention time starts to decrease. |
Diagram: Injection Parameter Relationships
References
Technical Support Center: Preventing Thermal Degradation of Long-Chain Compounds in GC Inlets
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the thermal degradation of long-chain and thermally labile compounds in a Gas Chromatography (GC) inlet.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis, providing step-by-step guidance to diagnose and resolve the problem.
Q1: I'm seeing poor peak shapes (tailing, broadening) and low recovery for my long-chain analytes. What's causing this and how do I fix it?
A1: Poor peak shape and low recovery are classic symptoms of thermal degradation or unwanted interactions within the GC inlet. Thermal degradation occurs when high temperatures in the inlet cause long-chain molecules to break apart (chain scission), leading to a loss of the target analyte and the appearance of smaller, unwanted peaks.[1][2] Active sites in the inlet, such as free silanol (B1196071) groups on the liner surface, can also adsorb analytes, causing peak tailing.[3][4][5]
Follow this troubleshooting workflow to identify and resolve the issue:
// Nodes start [label="Problem:\nPoor Peak Shape / Low Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Step 1: Evaluate Inlet Temperature\nIs it too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_liner [label="Step 2: Inspect Inlet Liner\nIs it clean and deactivated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_injection [label="Step 3: Review Injection Technique\nIs it appropriate for labile compounds?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; consider_deriv [label="Step 4: Consider Derivatization\nCan volatility be increased?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol_temp [label="Solution:\nLower inlet temperature. Start at 250°C\nand test in 25°C increments.\nConsider a PTV inlet.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_liner [label="Solution:\nReplace with a new, deactivated liner.\nEnsure liner geometry (e.g., tapered)\nis appropriate.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_injection [label="Solution:\nUse a 'soft' injection technique like\nCool On-Column (COC) or Programmed\nTemperature Vaporization (PTV).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_deriv [label="Solution:\nDerivatize analytes to increase\nvolatility and thermal stability\n(e.g., silylation).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_temp; check_temp -> sol_temp [label="Yes"]; check_temp -> check_liner [label="No"]; check_liner -> sol_liner [label="No/Unsure"]; check_liner -> check_injection [label="Yes"]; check_injection -> sol_injection [label="No"]; check_injection -> consider_deriv [label="Yes"]; consider_deriv -> sol_deriv [label="Yes"]; }
Caption: Troubleshooting workflow for poor peak shape and recovery.
Detailed Steps:
-
Optimize Inlet Temperature: The inlet must be hot enough to vaporize the sample but not so hot that it causes degradation.[6][7] A good starting point for many applications is 250°C.[6] If you analyze high molecular weight compounds, you might experiment with higher temperatures, but for thermally labile compounds, a lower temperature is often necessary.[6][8] The goal is to find a balance that provides efficient vaporization without significant analyte breakdown.[8]
-
Ensure an Inert Flow Path: The inlet liner is a critical component.[9][10] Standard glass or quartz liners have active silanol groups on their surface that can interact with and degrade sensitive analytes.[9][10] Always use a high-quality, deactivated liner to minimize these interactions.[4][5] Over time, even deactivated liners become active as they are exposed to samples and high temperatures.[11] Regular replacement is crucial.[5]
-
Use a "Soft" Injection Technique: For highly sensitive compounds, standard split/splitless injection can be too harsh. Consider alternative techniques:
-
Programmed Temperature Vaporization (PTV): The sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column.[12][13] This minimizes the time the analyte spends at high temperatures, significantly reducing degradation.[12][14][15]
-
Cool On-Column (COC): The sample is injected directly onto the column at a low oven temperature, completely avoiding a hot inlet. This is the gentlest technique for thermally labile compounds.[16][17]
-
-
Consider Derivatization: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For long-chain compounds with polar functional groups (like alcohols or carboxylic acids), silylation is a common technique that replaces active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group.[18][19] This increases volatility and thermal stability, often leading to sharper peaks and improved recovery.[18][20]
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of thermal degradation in the GC inlet?
A2: Thermal degradation in a GC inlet primarily occurs through two mechanisms when analyzing long-chain or labile compounds:
-
Thermal Scission: At high temperatures, the thermal energy itself is sufficient to break the covalent bonds in the long-chain backbone of a molecule.[1] This process, known as chain scission, breaks the molecule into smaller, more volatile fragments.
-
Catalytic Degradation: This occurs when analytes interact with "active sites" within the inlet.[2][3] These sites are often exposed silanol (Si-OH) groups on the surface of the glass liner or on non-volatile residues from previous injections.[9][10] These sites can catalytically promote the breakdown of sensitive compounds at temperatures lower than their theoretical thermal scission point.
Caption: Mechanisms of analyte degradation in a hot GC inlet.
Q3: How do I select the right inlet liner to prevent degradation?
A3: Liner selection is crucial for preventing degradation and ensuring reproducible results.[4][21] Key factors to consider are deactivation, geometry, and the use of glass wool.
| Liner Feature | Benefit for Long-Chain/Labile Compounds | Recommendation |
| Deactivation | Minimizes active sites (silanol groups) on the glass surface, reducing catalytic degradation and analyte adsorption.[4][5] | Always use a deactivated liner. Look for proprietary deactivations known for high inertness. Replace liners regularly as they become active with use.[5] |
| Tapered Geometry | A taper at the bottom of the liner helps to focus the sample vapor onto the column entrance.[22] This reduces contact between the analytes and the hot metal seal at the bottom of the inlet, which can be a source of degradation.[21][22] | Tapered liners are highly recommended, especially for splitless injections where residence time in the inlet is longer.[23] |
| Glass Wool | Can aid in sample vaporization and mixing, and trap non-volatile residues.[21] However, it also increases surface area, which can be problematic for labile compounds if the wool is not properly deactivated.[5] | Use with caution. If needed, ensure the glass wool is also highly deactivated. For very sensitive compounds, a liner without wool may be preferable.[23] |
Q4: What is a Programmable Temperature Vaporizer (PTV) inlet, and when should I use it?
A4: A Programmable Temperature Vaporizer (PTV) is a versatile GC inlet that can be operated in several modes, including cool injection followed by a rapid temperature ramp.[12][13]
How it Works:
-
Cool Injection: The sample is injected into the liner at a low temperature, often below the solvent's boiling point.[12][24]
-
Solvent Venting (Optional): The inlet is heated slightly, and the split vent is opened to remove the bulk of the solvent while the less volatile analytes remain trapped.
-
Analyte Transfer: The inlet is then heated very rapidly (ballistic heating) to a final high temperature, vaporizing the target analytes and transferring them to the GC column.[13]
This process significantly reduces the thermal stress on the analytes compared to a conventional hot split/splitless inlet.[17][25]
Use a PTV inlet when:
-
Analyzing thermally labile compounds that degrade in a hot inlet.[8][14][15]
-
Injecting large sample volumes.
-
Working with complex or "dirty" sample matrices.[14]
Caption: Comparison of Hot Inlet vs. PTV Inlet workflows.
Experimental Protocols
Protocol 1: Silylation of Long-Chain Alcohols/Acids with BSTFA + TMCS
This protocol describes a common derivatization procedure to increase the volatility and thermal stability of compounds containing active hydrogens (e.g., -OH, -COOH).[18][26]
Materials:
-
Sample extract (dried, solvent-free)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
Pyridine or other suitable solvent (anhydrous)
-
GC Vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure your sample extract is completely dry. Water will react with the silylating reagent and inhibit the derivatization.[26]
-
Reconstitution: Dissolve the dried sample residue in a small, known volume of anhydrous solvent (e.g., 100 µL of pyridine) directly in a GC vial.
-
Reagent Addition: Add an excess of the derivatizing reagent. A common starting point is to add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogens in the sample.[26]
-
Reaction: Cap the vial tightly and vortex for 30 seconds.
-
Heating: Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion. Reaction time and temperature may need optimization depending on the specific analytes.[26]
-
Cooling & Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for GC analysis. The resulting TMS-derivatives are more volatile and thermally stable.
Protocol 2: Cleaning and Deactivating an Inlet Liner
While disposable, pre-deactivated liners are recommended for convenience and reliability, liners can be cleaned and reactivated in the lab.[11][27]
Materials:
-
Solvents: Methanol (B129727), Toluene (anhydrous), Hexane (B92381)
-
1M Nitric or Hydrochloric acid[11]
-
Deactivating Agent: 5-10% Dimethyldichlorosilane (DMDCS) in dry toluene[11][27]
-
Beakers, screw-cap test tubes
-
Ultrasonic bath
-
Oven or furnace
Procedure:
-
Initial Cleaning: Place the used liner in a beaker. Rinse with methanol and hexane to remove soluble residues. Use an ultrasonic bath for 15-20 minutes in each solvent for a more thorough cleaning.
-
Acid Wash (for stubborn residues): Submerge the liner in 1M nitric or hydrochloric acid for at least 8 hours to remove inorganic deposits and expose silanol groups.[11]
-
Rinsing and Drying: Thoroughly rinse the liner with deionized water, followed by methanol. Dry the liner completely in an oven at 100-150°C for at least 1 hour.[11] At this stage, the liner is clean but very "active".
-
Deactivation (Silylation):
-
Final Rinse and Conditioning:
-
Carefully remove the liner from the deactivating solution.
-
Rinse thoroughly with anhydrous toluene, then methanol or hexane.[28]
-
Dry the liner in an oven at 100-150°C.
-
Before use, it is good practice to thermally condition the liner in the GC inlet at a temperature slightly above your method's setpoint.[21]
-
References
- 1. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. gcms.cz [gcms.cz]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. GC-MS Inlet Temperature: Optimize for Thermally Labile Compounds [eureka.patsnap.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. agilent.com [agilent.com]
- 13. sri-instruments-europe.com [sri-instruments-europe.com]
- 14. iConnect™ Programmable Temperature Vaporizing (PTV) Injector Module Each | Buy Online [thermofisher.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. benchchem.com [benchchem.com]
- 17. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 18. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 19. weber.hu [weber.hu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 22. Inlet Liners – Part 1 | Separation Science [sepscience.com]
- 23. GC liners / CHROMSERVIS.EU [chromservis.eu]
- 24. PTV Programmed Temperature Vaporization : Shimadzu (Europe) [shimadzu.eu]
- 25. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 27. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 28. Method of Base Deactivation of Inlet Liners? - Chromatography Forum [chromforum.org]
Reducing baseline noise in GC-MS analysis of plant extracts
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with Gas Chromatography-Mass Spectrometry (GC-MS) analysis of plant extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce baseline noise and improve the quality of your analytical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common sources of baseline noise in GC-MS analysis of plant extracts?
Baseline noise in GC-MS can originate from various sources, broadly categorized as chemical noise and electronic noise.[1] For plant extract analysis, common culprits include:
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, releasing siloxane compounds that create a rising baseline.[2][3]
-
Septum Bleed: The injection port septum can release volatile compounds, especially at elevated temperatures, leading to discrete "ghost" peaks or a noisy baseline.[4][5]
-
Contaminated Inlet Liner: Non-volatile components from the plant extract can accumulate in the inlet liner and slowly pyrolyze, causing random spikes and baseline disturbances.[4]
-
Carrier Gas Impurities: Impurities such as moisture and oxygen in the carrier gas can accelerate column degradation and contribute to noise.[6][7]
-
System Leaks: Leaks in the GC system can introduce air (oxygen and moisture), which damages the column and increases baseline noise.[8][9]
-
Contaminated Solvents or Sample Preparation: Impurities in solvents or reagents used during sample extraction and preparation can introduce contaminants.[8]
-
Dirty Ion Source or Detector: Over time, the ion source and detector can become contaminated with sample components, leading to increased noise.[8][10]
2. How can I differentiate between column bleed and septum bleed?
Distinguishing between these two common sources of noise is crucial for effective troubleshooting. Here are the key differences:
| Characteristic | Column Bleed | Septum Bleed |
| Chromatographic Appearance | A gradual, continuous rise in the baseline, particularly at higher temperatures. It does not typically produce discrete peaks.[11][12] | Often appears as a series of discrete, evenly spaced "ghost" peaks that elute late in the chromatogram.[11][12] |
| Mass Spectral Fingerprints | Characterized by prominent ions at m/z 207 and 281.[12][13] | Often indicated by a base peak at m/z 73, with other common ions present.[12] |
| Troubleshooting Test | Run a temperature program with the column disconnected from the detector (use a union to cap the transfer line). If the baseline noise disappears, the column is the source.[4] | Run a solvent-only injection at your highest analytical temperature. If the baseline noise increases over time, septum bleed is the likely cause.[4] |
3. My baseline is noisy even at low temperatures. What could be the cause?
High baseline noise at low temperatures (e.g., around 100°C) is unlikely to be from column bleed.[1][6] The more probable causes include:
-
Contaminated Carrier Gas: Impurities in the carrier gas can cause a consistently high baseline regardless of the oven temperature.[1][6]
-
Contaminated Injector: Residue from previous injections, especially from complex plant extract matrices, can accumulate in the inlet and slowly release contaminants.[1]
-
Dirty Detector: The detector itself might be contaminated and require cleaning.[1][10]
-
System Leaks: Air leaking into the system can contribute to a noisy baseline even at lower temperatures.
To troubleshoot, you can isolate the detector by removing the column and capping the connection. If the noise persists, the issue is likely with the detector or the electronics.[1]
4. How do I properly perform a column bake-out to reduce baseline noise?
A column bake-out is a process to remove volatile and semi-volatile contaminants that have accumulated on the column.[14]
Experimental Protocol: GC-MS Column Bake-Out
-
Preparation: Put the inlet into split mode and set a high split vent flow (e.g., 200 mL/min).[15] It is recommended to disconnect the column from the mass spectrometer to prevent contamination of the ion source.[16] Cap the end of the transfer line with a blank ferrule.
-
Purge: Set the column flow to your normal operating value and purge the column with carrier gas at a low oven temperature (e.g., 40°C) for 15-30 minutes to remove any oxygen.[15]
-
Heating: Set the oven temperature to 25°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit .[15] The temperature ramp rate can be set to 10-15°C/minute.[15]
-
Duration: Hold the temperature for 30 minutes to a few hours.[14] Monitor the baseline (if connected to a detector). The bake-out is complete when the baseline is stable and free of contaminant peaks.[14][15]
-
Cool Down: Cool down the oven while maintaining carrier gas flow.
-
Reconnect: Once cooled, reconnect the column to the mass spectrometer.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting baseline noise in your GC-MS system.
Caption: A troubleshooting decision tree for diagnosing and resolving high baseline noise in GC-MS analysis.
5. What is column conditioning and when should I perform it?
Column conditioning is essential for all new columns and should be performed before their first use to remove any residual manufacturing materials and air that may have entered during installation.[16] It is also recommended after the column has been stored for a long period. Failure to properly condition a new column can result in a high and unstable baseline.[16]
Experimental Protocol: New GC Column Conditioning
-
Installation: Install the column in the GC inlet but do not connect it to the detector.[17] This prevents contamination of the detector with bleed products.[16]
-
Purge: Set the GC oven to a low temperature (e.g., 40-50°C) and purge the column with carrier gas for 10-40 minutes to remove any oxygen.[17][18]
-
Temperature Program: Program the oven to ramp up at 5-10°C/minute to the column's maximum isothermal temperature or 20°C above your method's final temperature, whichever is lower.[16][17]
-
Hold: Hold at this temperature for 1-2 hours, or until a stable baseline is achieved if monitoring with a non-MS detector.[16][19] Thicker film columns may require longer conditioning times.[16]
-
Cool Down and Connect: After conditioning, cool the oven while maintaining carrier gas flow. Once cooled, connect the column to the detector.[17]
-
Verification: Run a blank solvent injection to check for a stable baseline.[16]
GC-MS Analysis Workflow for Plant Extracts
The following diagram outlines the general workflow for GC-MS analysis of plant extracts, highlighting key stages where baseline noise can be introduced and mitigated.
Caption: A workflow diagram for GC-MS analysis of plant extracts, indicating potential sources of baseline noise at each stage.
Quantitative Data Summary
Proper instrument parameters are crucial for minimizing baseline noise. The following table summarizes some key recommended settings and consumable lifetimes.
| Parameter / Consumable | Recommended Value / Guideline | Potential Impact on Baseline Noise if Incorrect |
| Septum | Use high-temperature, low-bleed septa. Replace monthly or more frequently with high-throughput.[4] | Degradation at high temperatures releases siloxanes, causing bleed.[4] |
| Inlet Liner | Replace regularly, especially when analyzing complex matrices like plant extracts.[4] | Accumulation of non-volatile residues leads to ghost peaks and baseline instability.[4] |
| Carrier Gas Purity | Use high-purity gas (99.999% or higher) and install filters to remove oxygen and moisture.[6] | Oxygen and water can damage the column's stationary phase, causing increased bleed.[6] |
| Column Installation | Ensure proper installation depth in the inlet and detector to avoid dead volume and leaks.[20] | Leaks introduce air, and dead volume can cause peak broadening and tailing.[20] |
| Column Conditioning Temperature | 20°C above the method's final temperature or the column's max isothermal temperature (whichever is lower).[17] | Inadequate conditioning leads to a high and unstable baseline.[16] |
| Bake-out Temperature | 25°C above the method's final temperature, not exceeding the max isothermal limit.[15] | Insufficient temperature may not remove all contaminants. |
References
- 1. coleparmer.com [coleparmer.com]
- 2. agilent.com [agilent.com]
- 3. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 4. aasnig.com [aasnig.com]
- 5. Septum bleed during GC-MS analysis: utility of septa of various makes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. scribd.com [scribd.com]
- 10. academic.oup.com [academic.oup.com]
- 11. GC Technical Tip: How to Identify & Prevent Septum Bleed [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. acdlabs.com [acdlabs.com]
- 14. phenomenex.blog [phenomenex.blog]
- 15. GC/MS column baking - Chromatography Forum [chromforum.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 18. How to Condition a New Capillary GC Column [restek.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 18-Hydroxytritriacontan-16-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18-Hydroxytritriacontan-16-one. The information provided is based on general principles of analyzing long-chain lipids and addressing matrix effects in mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, particularly when using liquid chromatography-mass spectrometry (LC-MS).
| Issue | Possible Cause | Suggested Solution |
| Low Signal Intensity or Signal Suppression | Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids (B1166683), salts) can suppress the ionization of this compound.[1][2] | - Dilute the sample: A simple dilution can reduce the concentration of interfering matrix components.[1] - Optimize chromatography: Adjust the gradient or change the mobile phase to better separate the analyte from matrix components.[1] - Improve sample cleanup: Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Use a different ionization source: If available, try a different ionization technique (e.g., APCI instead of ESI) that may be less susceptible to matrix effects for this analyte. |
| Inconsistent Signal Intensity Across Replicates | Matrix Effects: Inconsistent levels of interfering compounds in different sample preparations can lead to variable ion suppression.[1] Inconsistent Sample Preparation: Variability in extraction efficiency or sample dilution. | - Incorporate an internal standard: Use a stable isotope-labeled version of the analyte or a structurally similar compound to normalize for variations in matrix effects and sample preparation. - Review and standardize sample preparation protocol: Ensure consistent execution of all steps. |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column Overload: Injecting too much sample can lead to poor peak shape.[3] Column Contamination: Buildup of matrix components on the column.[3] Inappropriate Mobile Phase: Mismatch between sample solvent and mobile phase. | - Reduce injection volume or sample concentration. - Flush the column with a strong solvent or replace the guard column.[4] - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. [4] |
| Retention Time Shifts | Column Degradation: Changes in the stationary phase over time.[3] Mobile Phase Inconsistency: Changes in mobile phase composition or pH.[3] Flow Rate Fluctuation: Issues with the LC pump. | - Use a guard column to protect the analytical column. - Prepare fresh mobile phase and ensure accurate composition.[4] - Check the LC system for leaks and perform pump maintenance. |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase, vials, or LC-MS system can elevate the baseline.[3] | - Use high-purity, LC-MS grade solvents and additives. [4] - Clean the ion source. - Run blank injections to identify the source of contamination. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1] For a long-chain molecule like this compound, which is often analyzed in complex biological matrices such as plasma or tissue homogenates, phospholipids are a major contributor to matrix effects, especially with electrospray ionization (ESI).[1][2]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1]
Q3: What is a suitable internal standard for the analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H). This is because it will have nearly identical chemical properties and chromatographic behavior, and thus will be similarly affected by matrix effects. If a stable isotope-labeled standard is not available, a structurally similar long-chain hydroxy ketone that is not endogenously present in the samples can be used.
Q4: What are the recommended sample preparation techniques for extracting this compound from biological matrices?
A4: Due to its lipophilic nature, this compound can be extracted from aqueous biological samples (e.g., plasma, urine) using liquid-liquid extraction (LLE) with a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE), ethyl acetate, or hexane. For more complex matrices like tissue, a protein precipitation step followed by LLE or solid-phase extraction (SPE) with a C18 or similar reversed-phase sorbent is recommended to remove proteins and other polar interferences.
Q5: Which analytical technique is most suitable for the quantification of this compound?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex biological samples. This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte and distinguishing it from other matrix components. A reversed-phase C18 column is a good starting point for chromatographic separation.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a general framework for quantifying the extent of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration.
-
Set B (Blank Matrix Extract): Process a blank matrix (a sample from the same biological source that does not contain the analyte) through your entire sample preparation workflow.[1]
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound stock solution to the same final concentration as Set A.[1]
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation: Matrix Effect Assessment
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Effect (%) |
| A | This compound in neat solvent | 1,500,000 | N/A |
| C | Blank plasma extract spiked with this compound post-extraction | 1,050,000 | 70% |
A matrix effect of 70% indicates significant signal suppression. A value > 100% would indicate signal enhancement.
Visualizations
Caption: Workflow for assessing matrix effects using the post-extraction spike method.
Caption: Decision tree for troubleshooting low or inconsistent signal intensity.
References
Technical Support Center: Extraction of 18-Hydroxytritriacontan-16-one
Welcome to the technical support center for the efficient extraction of 18-Hydroxytritriacontan-16-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a natural product with the chemical formula C33H66O2.[1] It is classified as a long-chain fatty alcohol and a beta-hydroxy ketone.[2][3] Due to its long hydrocarbon chain, it is a relatively non-polar molecule with low water solubility.[4][5]
Q2: From which natural sources is this compound typically isolated?
A2: this compound has been identified in the leaf wax of Eucalyptus globulus.[5] Researchers may explore other plant sources, particularly those with waxy leaf coatings, for the presence of this and similar long-chain ketones.
Q3: What are the general principles for selecting a suitable extraction solvent?
A3: The choice of solvent should be guided by the principle of "like dissolves like." Given the long, non-polar aliphatic chain of this compound, non-polar solvents are generally more effective. However, the presence of a hydroxyl and a ketone group introduces some polarity, suggesting that a solvent system with intermediate polarity might be optimal.
Q4: Are there any known biological activities of this compound?
A4: Currently, there is limited published research on the specific biological activities of this compound.[2][3] General biological roles for long-chain fatty alcohols include acting as nutrients, membrane stabilizers, and energy sources.[2] Further research is needed to elucidate its specific pharmacological effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient cell lysis and penetration of the solvent into the plant matrix. | - Increase the fineness of the powdered plant material to enhance surface area. - Consider a pre-treatment step with a cellulase (B1617823) or pectinase (B1165727) enzyme solution to break down cell walls. - Employ physical disruption methods such as sonication or homogenization during extraction. |
| Suboptimal solvent polarity. | - If using a highly non-polar solvent (e.g., hexane), try adding a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to create a solvent system with intermediate polarity. - Conversely, if using a moderately polar solvent, a shift to a more non-polar system might be beneficial. A step-wise gradient extraction from non-polar to polar can also be effective. | |
| Insufficient extraction time or temperature. | - Increase the extraction time. Monitor the yield at different time points (e.g., 12, 24, 48 hours) to determine the optimal duration. - Gently increase the extraction temperature, being mindful of the potential for degradation of the target compound. Refluxing at the boiling point of the solvent can improve efficiency. | |
| Co-extraction of a High Amount of Impurities | The chosen solvent is too broad in its selectivity, dissolving a wide range of compounds. | - Employ a multi-step extraction strategy. Start with a non-polar solvent like hexane (B92381) to remove highly non-polar waxes and lipids. Then, proceed with a solvent of intermediate polarity to extract the target compound. - Consider solid-phase extraction (SPE) for sample clean-up after the initial extraction.[6] |
| The plant material contains a high concentration of pigments (e.g., chlorophyll). | - A preliminary wash of the plant material with a highly polar solvent (e.g., 80% methanol (B129727) in water) may help remove some polar pigments. - For post-extraction clean-up, column chromatography with silica (B1680970) gel is effective for separating chlorophylls (B1240455) from less polar compounds. | |
| Degradation of this compound During Extraction | The extraction temperature is too high. | - Use a lower extraction temperature and compensate with a longer extraction time or more vigorous agitation. - Consider non-thermal extraction methods such as supercritical fluid extraction (SFE) with CO2, which is conducted at lower temperatures. |
| Exposure to light or oxygen is causing oxidative degradation. | - Conduct the extraction in amber glassware to protect the sample from light. - Purge the extraction vessel with an inert gas like nitrogen or argon to minimize exposure to oxygen. | |
| Difficulty in Removing the Solvent After Extraction | The solvent has a high boiling point, making evaporation difficult. | - Use a rotary evaporator under reduced pressure to facilitate solvent removal at a lower temperature. - For very high-boiling point solvents, consider freeze-drying (lyophilization) if the solvent has a suitable freezing point. |
Experimental Protocols
Optimized Solvent Extraction Protocol
This protocol is a general guideline and may require further optimization based on the specific plant matrix.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., Eucalyptus globulus leaves) at 40-50°C in a circulating air oven until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh size).
-
-
Extraction:
-
Place 100 g of the powdered plant material into a Soxhlet apparatus.
-
Add 1 L of a 9:1 (v/v) mixture of hexane and ethyl acetate to the boiling flask.
-
Heat the solvent to its boiling point and continue the extraction for 24 hours.
-
-
Solvent Removal:
-
After extraction, cool the solution to room temperature.
-
Concentrate the extract using a rotary evaporator at 45°C under reduced pressure until a crude extract is obtained.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of hexane.
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified compound.
-
Data Presentation
Table 1: Comparison of Extraction Solvents and Conditions
| Solvent System (v/v) | Extraction Method | Temperature (°C) | Time (h) | Yield (%) |
| Hexane (100%) | Soxhlet | 69 | 24 | 1.2 |
| Ethyl Acetate (100%) | Soxhlet | 77 | 24 | 0.8 |
| Dichloromethane (100%) | Soxhlet | 40 | 24 | 1.5 |
| Hexane:Ethyl Acetate (9:1) | Soxhlet | ~70 | 24 | 2.1 |
| Hexane:Ethyl Acetate (1:1) | Soxhlet | ~72 | 24 | 1.8 |
| Hexane (100%) | Sonication | 25 | 2 | 0.7 |
| Hexane:Ethyl Acetate (9:1) | Sonication | 25 | 2 | 1.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide optimization.
Visualizations
Caption: Troubleshooting workflow for optimizing the extraction of this compound.
Caption: General experimental workflow for the extraction and purification of this compound.
References
- 1. This compound | C33H66O2 | CID 86127863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 18-Hydroxy-16-tritriacontanone (FDB019153) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for 18-Hydroxy-16-tritriacontanone (HMDB0039537) [hmdb.ca]
- 4. 18-hydroxy-16-tritriacontanone, 97191-42-9 [thegoodscentscompany.com]
- 5. 18-hydroxy-16-tritriacontanone [flavscents.com]
- 6. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
Dealing with co-eluting peaks in plant wax analysis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of plant waxes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting peaks in plant wax analysis?
A1: Co-elution, where two or more compounds elute from the GC column at the same time, is a frequent challenge in analyzing complex plant wax mixtures.[1][2] The primary causes can be grouped into three categories:
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Methodological Issues: The GC method (e.g., temperature program, carrier gas flow rate) may not be optimized for the specific compounds in your sample.[3]
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Column Issues: The GC column's stationary phase may not have the correct selectivity to separate the analytes.[1] Additionally, column degradation, contamination, or improper installation can lead to poor peak shape and resolution.[4][5]
-
Sample Complexity: Plant waxes are complex mixtures of very-long-chain aliphatics, including alkanes, alcohols, aldehydes, esters, and ketones, often with similar boiling points and polarities, making baseline separation inherently difficult.[6][7]
Q2: How can I tell if I have a co-elution problem?
A2: Detecting co-elution can be challenging, especially if peaks overlap perfectly.[2] Key indicators include:
-
Asymmetrical Peaks: Look for peaks with a "shoulder" or non-Gaussian shape. While peak tailing can have other causes, a distinct shoulder is a strong indicator of an underlying peak.[2]
-
Mass Spectrometry Data: Examine the mass spectrum across the width of a single chromatographic peak. If the spectrum changes from the front slope to the back slope, it indicates that more than one compound is present.[2][8] This is a primary advantage of using a mass spectrometer as a detector.
-
Diode Array Detector (DAD): If using HPLC prior to GC or for other analyses, a DAD can perform peak purity analysis by comparing UV spectra across the peak.[1][2]
Q3: Can I still quantify co-eluting peaks?
A3: Yes, if you are using a mass spectrometer. If the co-eluting compounds have unique, non-overlapping ions in their mass spectra, you can perform quantification using extracted ion chromatograms (EICs) for those specific masses instead of the total ion chromatogram (TIC).[8] This allows for accurate quantification even with zero chromatographic resolution.
Troubleshooting Guide
Problem: Poor resolution between long-chain alkanes and fatty alcohols.
This is a common issue as these compound classes are major components of plant waxes and can have overlapping boiling points.[6]
Solution Workflow:
The following diagram outlines a systematic approach to troubleshooting this co-elution issue.
Caption: Troubleshooting workflow for co-eluting peaks.
Detailed Steps:
-
Mass Spectral Deconvolution: Before altering your method, check if the compounds can be distinguished by their mass spectra.[8] For example, an alcohol will have characteristic fragments that an alkane of similar mass will not. If unique ions exist, quantification via EIC is the fastest solution.
-
Optimize GC Method:
-
Temperature Program: This is the most impactful parameter for improving resolution.[9] To improve the separation of early-eluting peaks, lower the initial oven temperature.[10][11] To improve separation in the middle of the chromatogram, reduce the ramp rate (e.g., from 15°C/min to 5°C/min).[3][10] A slower ramp gives analytes more time to interact with the stationary phase, enhancing separation.[9]
-
Carrier Gas Flow Rate: Ensure your helium flow rate is optimal for your column's inner diameter. A non-optimal flow rate can decrease efficiency and worsen resolution.[3]
-
-
Select a Different GC Column:
-
Increase Polarity: Alkanes are non-polar, while alcohols are polar. A non-polar column (like a 5% phenyl-methylpolysiloxane, e.g., TG-5MS) separates primarily by boiling point. Switching to a more polar stationary phase, such as a polyethylene (B3416737) glycol (PEG) column (often called a WAX column), will introduce different chemical interactions (polarity) and can dramatically alter elution order and improve separation between these classes.[12][13][14]
-
Decrease Film Thickness: For high-boiling point compounds like plant waxes, a thinner stationary phase film (e.g., 0.25 µm) can lead to sharper peaks and shorter retention times, which may improve resolution.[12]
-
-
Implement Derivatization:
-
Polar functional groups like the hydroxyl (-OH) on fatty alcohols can cause peak tailing and poor chromatographic performance. Derivatization converts these active hydrogens into less polar, more volatile groups.[15][16] Silylation is a common technique that improves the volatility and thermal stability of these compounds.[17]
-
Experimental Protocols
Protocol 1: General Purpose Temperature Program Optimization
This protocol describes a "scouting gradient" to determine the volatility range of your sample, which can then be optimized.
-
Set Initial Temperature: Start with a low initial oven temperature, such as 40-50°C, to ensure trapping of volatile components at the head of the column.[10]
-
Initial Hold Time: Use a 1-2 minute hold time at the initial temperature.
-
Set Ramp Rate: Use a moderate ramp rate of 10°C per minute.[10] This provides a good overview of the separation.
-
Set Final Temperature: Set the final temperature to the maximum operating temperature of your column to ensure all compounds are eluted.[10]
-
Final Hold Time: Hold at the final temperature for 10-15 minutes to "bake out" the column, removing any remaining high-boiling compounds.[10]
-
Analyze and Optimize:
Protocol 2: Silylation of Plant Wax Alcohols and Acids
This protocol converts compounds with active hydrogens (like primary alcohols) into their trimethylsilyl (B98337) (TMS) ethers, making them more volatile and less prone to peak tailing.
-
Sample Preparation: Evaporate an aliquot of your plant wax extract to complete dryness under a gentle stream of nitrogen gas in a GC vial. It is crucial to remove all solvent and water.
-
Reagent Addition: Add 100 µL of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the dried extract.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
-
Verification: Successful derivatization will result in a significant shift to earlier retention times for alcohols and acids, while the retention times for alkanes will remain unchanged. This change in relative retention times is often sufficient to resolve co-elution.[17]
Data Presentation
Table 1: GC Column Phase Selection Guide for Plant Wax Components
The choice of stationary phase is the most critical factor for selectivity.[12] This table guides column selection based on the principle of "like dissolves like."[12]
| Compound Class | Polarity | Recommended Column Phase Type | Common Phase Names | Rationale for Separation |
| n-Alkanes | Non-Polar | Non-Polar to Intermediate | 5% Phenyl-methylpolysiloxane | Separates primarily by boiling point. Good for general screening. |
| Fatty Alcohols | Polar | Polar | Polyethylene Glycol (PEG) | Introduces polar interactions, retaining alcohols longer than alkanes of similar boiling point.[13][18] |
| Fatty Acids | Polar | Polar (Acid Deactivated) | Stabilwax-DA, HP-FFAP | Specialized PEG phase deactivated for acidic compounds to prevent peak tailing.[18] |
| Wax Esters | Non-Polar | Non-Polar | 5% Phenyl-methylpolysiloxane | High boiling point compounds; a standard non-polar phase is typically sufficient.[12] |
| Triterpenoids | Intermediate | Intermediate Polarity | 50% Phenyl-methylpolysiloxane | Offers a different selectivity that can help resolve these complex structures from aliphatic chains. |
Disclaimer: This guide provides general troubleshooting advice. Specific instrument conditions and sample characteristics may require further method development.
References
- 1. google.com [google.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 9. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
Technical Support Center: Optimization of Derivatization Reactions for Long-Chain Alcohols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of derivatization reactions for long-chain alcohols for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Section 1: Silylation
Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group of long-chain alcohols with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the alcohol, making it more suitable for GC-MS analysis.[1][2]
Troubleshooting Guide: Silylation
Q1: I am experiencing a low yield of my silylated long-chain alcohol. What are the potential causes and how can I improve the yield?
A1: Low derivatization yield is a common issue that can be attributed to several factors. Here are the primary causes and their solutions:
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Presence of Moisture: Silylating reagents are highly sensitive to moisture.[3] Water in your sample or solvent will react with the reagent, reducing the amount available to derivatize your alcohol.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and store silylating reagents under an inert gas. Consider adding a water scavenger like 2,2-dimethoxypropane (B42991) to the reaction mixture.[3]
-
-
Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions or steric hindrance.
-
Reagent Degradation: The silylating reagent may have degraded due to improper storage.
-
Use of a Catalyst: For hindered or slowly reacting alcohols, the addition of a catalyst can significantly improve the reaction rate and yield.
-
Solution: Trimethylchlorosilane (TMCS) is a common catalyst used in conjunction with silylating agents like BSTFA to increase their reactivity.[5][7] Pyridine (B92270) can also be used as a catalyst.[4]
-
Q2: My silyl (B83357) ether derivatives seem to be unstable and are hydrolyzing before or during analysis. How can I prevent this?
A2: The stability of silyl ethers can be a concern, especially in the presence of trace amounts of water.
-
Solution: Ensure the final extract is completely dry before analysis by passing it through a small column of anhydrous sodium sulfate.[3] Analyze the samples as soon as possible after derivatization. If instability is a persistent issue, consider using a more robust derivatizing agent that forms more stable derivatives, such as one that produces tert-butyldimethylsilyl (TBDMS) ethers.[7]
Frequently Asked Questions (FAQs): Silylation
Q3: Which silylating reagent is best for my long-chain alcohol?
A3: The choice of reagent depends on the specific alcohol, the analytical method, and the desired derivative stability.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and commonly used silylating agent suitable for a wide range of alcohols.[5][8] Its byproducts are volatile, which minimizes interference in GC analysis.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): More volatile than BSTFA, which can be advantageous in avoiding peak overlap with the derivatized analyte.[9]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst with other silylating reagents to enhance their reactivity, particularly for hindered hydroxyl groups.[7][10]
Q4: What are the typical reaction conditions for silylation of long-chain alcohols?
A4: While optimal conditions should be determined empirically, a general starting point for silylation with BSTFA is to heat the sample with the reagent at 60-90°C for 30-60 minutes.[3][11]
Data Presentation: Silylation Reagents
| Reagent | Common Abbreviation | Key Features | Typical Catalyst |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful silylating agent, volatile byproducts.[8] | TMCS |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | More volatile than BSTFA, good for avoiding peak overlap.[9] | TMCS |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Effective, but byproducts are less volatile than those of BSTFA. | TMCS |
| N-Trimethylsilylimidazole | TMSI | Reacts selectively with hydroxyl groups. | Pyridine |
Experimental Protocol: Silylation of Long-Chain Alcohols using BSTFA with TMCS
Materials:
-
Dried sample containing long-chain alcohols (1-5 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
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Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)[1]
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Anhydrous sodium sulfate
Procedure:
-
Weigh 1-5 mg of the dried sample into a micro-reaction vial.[3]
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. If particulates are present, centrifuge the sample and transfer the supernatant to a clean autosampler vial. If moisture is a concern, the final solution can be passed through a small amount of anhydrous sodium sulfate.[3]
Section 2: Esterification
Esterification is another key derivatization technique, particularly for converting long-chain alcohols to their corresponding esters for analysis, often by HPLC. This method can also be applied to fatty acids to form fatty acid methyl esters (FAMEs).[12]
Troubleshooting Guide: Esterification
Q5: My esterification reaction is incomplete, resulting in low product yield. What should I do?
A5: Similar to silylation, incomplete esterification can be caused by several factors:
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Presence of Water: The esterification reaction is reversible, and the presence of water can drive the equilibrium back towards the reactants, thus hindering the reaction.[12]
-
Solution: Use anhydrous alcohols and solvents. If the sample is in an aqueous solution, it must be evaporated to complete dryness.[12]
-
-
Inefficient Catalyst: The choice and concentration of the catalyst are crucial.
-
Solution: For Fischer esterification, strong acid catalysts like sulfuric acid or hydrochloric acid are common. Boron trifluoride (BF₃) in methanol (B129727) is a very effective reagent for preparing methyl esters.[1][12] For acylation, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used with an acid anhydride (B1165640) or acyl chloride.[4]
-
-
Suboptimal Reaction Conditions: Reaction time and temperature play a significant role.
-
Solution: Increase the reaction temperature and/or extend the reaction time. For example, esterification with BF₃-methanol is often carried out at 60°C for 10-15 minutes.[1]
-
Q6: I am observing extraneous peaks in my chromatogram after esterification. How can I minimize these?
A6: Extraneous peaks can arise from reagent byproducts or side reactions.
-
Solution: A post-derivatization cleanup step is often necessary. This typically involves a liquid-liquid extraction to isolate the desired ester. For example, after esterification with BF₃-methanol, the fatty acid methyl esters are extracted into a non-polar solvent like hexane (B92381).[1][3] Washing the organic layer with a saturated sodium chloride solution can help remove residual catalyst and other water-soluble byproducts.[1]
Frequently Asked Questions (FAQs): Esterification
Q7: What is the best method for esterifying my long-chain alcohol?
A7: The choice of method depends on the desired ester and the stability of the starting material.
-
Fischer Esterification: This is a classic method involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst.[13]
-
Acylation: This involves reacting the alcohol with a more reactive acylating agent, such as an acid anhydride or an acyl chloride, often in the presence of a base or catalyst like DMAP.[4] This method is often faster and can be carried out under milder conditions.
Q8: Can I use the same derivatization method for both long-chain alcohols and fatty acids in my sample?
A8: While some methods can derivatize both, it's often more efficient to use a method tailored to each functional group. However, silylation with reagents like BSTFA can derivatize both hydroxyl and carboxyl groups simultaneously to form TMS ethers and TMS esters, respectively.[1]
Data Presentation: Esterification Reagents and Catalysts
| Reagent/Catalyst | Application | Key Features |
| Boron Trifluoride-Methanol (BF₃-Methanol) | Formation of fatty acid methyl esters (FAMEs).[1] | Highly effective and widely used for GC analysis of fatty acids.[12] |
| Acetyl Chloride in Methanol | Formation of FAMEs. | An alternative to BF₃-Methanol. |
| Acid Anhydrides (e.g., Acetic Anhydride) | Acylation of alcohols. | More reactive than carboxylic acids. |
| Acyl Chlorides | Acylation of alcohols. | Highly reactive, often used for difficult esterifications. |
| 4-Dimethylaminopyridine (DMAP) | Catalyst for acylation.[4] | Highly effective nucleophilic catalyst. |
| Sulfuric Acid (H₂SO₄) | Catalyst for Fischer esterification. | Strong acid catalyst, but can cause side reactions. |
Experimental Protocol: Esterification of Long-Chain Alcohols via Acylation
Materials:
-
Dried sample containing long-chain alcohols (1-5 mg)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Acetic anhydride
-
Anhydrous pyridine or triethylamine (B128534) (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Stir plate and stir bar (optional)
Procedure:
-
Weigh 1-5 mg of the dried sample into a micro-reaction vial.
-
Add 500 µL of anhydrous DCM to dissolve the sample.
-
Add 100 µL of anhydrous pyridine or TEA.
-
Add a catalytic amount of DMAP (e.g., a few crystals).
-
Add 50 µL of acetic anhydride to the vial.
-
Cap the vial tightly and allow the reaction to proceed at room temperature for 1-2 hours, or until completion (can be monitored by TLC or GC). Gentle heating (e.g., 40°C) can be applied to accelerate the reaction if necessary.
-
After the reaction is complete, quench the excess acetic anhydride by adding a small amount of water or methanol.
-
Extract the ester into a non-polar solvent like hexane or ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1% HCl) to remove pyridine/TEA, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the sample in a suitable solvent for HPLC or GC-MS analysis.
Visualizations
Caption: General workflow for the derivatization of long-chain alcohols.
Caption: Troubleshooting guide for low derivatization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. chromforum.org [chromforum.org]
- 7. gcms.cz [gcms.cz]
- 8. interchim.fr [interchim.fr]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. GC Reagents | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Long-Chain Fatty Alcohols for Researchers and Drug Development Professionals: Evaluating 18-Hydroxytritriacontan-16-one in Context
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of long-chain fatty alcohols (LCFAs), with a specific focus on contextualizing the potential properties of 18-hydroxytritriacontan-16-one. Due to a lack of publicly available experimental data for this compound, this guide leverages data from structurally related LCFAs and long-chain ketones to provide a predictive comparison and highlight potential areas of investigation.
Long-chain fatty alcohols are a diverse class of molecules with significant potential in pharmaceuticals and cosmetics.[1] Their biological activities, including antimicrobial and anti-inflammatory effects, are of considerable interest. This guide will compare the performance of various LCFAs and provide a framework for evaluating novel compounds like this compound.
Comparative Analysis of Biological Activities
The biological activity of LCFAs is significantly influenced by their structural characteristics, such as carbon chain length and the presence of functional groups like hydroxyl and ketone moieties.
Antimicrobial Activity
LCFAs are known to exhibit antibacterial properties, with their efficacy being highly dependent on the length of their aliphatic carbon chain.[2][3] Generally, a "cut-off" effect is observed, where antimicrobial activity increases with chain length up to a certain point, after which it declines.[3] This is often attributed to the balance between the molecule's hydrophobicity, which allows it to interact with bacterial cell membranes, and its solubility.
A study on the antibacterial activity of straight-chain 1-alkanols against Staphylococcus aureus provides quantitative data that illustrates this relationship.
Table 1: Comparative Antimicrobial Activity of 1-Alkanols against Staphylococcus aureus
| Fatty Alcohol | Common Name | Carbon Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| 1-Octanol | Capryl Alcohol | 8 | >1024 | >1024 |
| 1-Nonanol | Nonyl Alcohol | 9 | 256 | 512 |
| 1-Decanol | Decyl Alcohol | 10 | 128 | 256 |
| 1-Undecanol | Undecyl Alcohol | 11 | 64 | 128 |
| 1-Dodecanol | Lauryl Alcohol | 12 | 32 | 128 |
| 1-Tridecanol | 13 | 32 | 128 | |
| 1-Tetradecanol | Myristyl Alcohol | 14 | 64 | >1024 |
| 1-Pentadecanol | 15 | 128 | >1024 | |
| 1-Hexadecanol | Cetyl Alcohol | 16 | 256 | >1024 |
| 1-Heptadecanol | 17 | 512 | >1024 | |
| 1-Octadecanol | Stearyl Alcohol | 18 | >1024 | >1024 |
Data sourced from a study on the antibacterial activity of long-chain fatty alcohols.[2][3]
Based on this data, it can be hypothesized that this compound, with its very long 33-carbon chain, may exhibit limited direct antibacterial activity due to its predicted high hydrophobicity and low water solubility. However, the presence of the ketone and hydroxyl groups could potentially alter its interaction with microbial membranes or other cellular targets. Further investigation into the antimicrobial properties of long-chain hydroxylated ketones is warranted.
Anti-inflammatory Activity
LCFAs have also demonstrated anti-inflammatory properties. A study on a mixture of LCFAs isolated from evening primrose oil, consisting mainly of hexacosanol (C26), tetracosanol (C24), docosanol (C22), and octocosanol (C28), showed significant dose-dependent inhibition of nitric oxide (NO) production in LPS-stimulated murine peritoneal macrophages.[4] The study suggested that this effect was due to the downregulation of inducible nitric oxide synthase (iNOS) gene expression.[4] Furthermore, the release of phospholipase A2 (PLA2) and thromboxane (B8750289) B2 (TXB2) was also significantly inhibited.[4]
Given its long chain length, this compound could potentially exhibit similar anti-inflammatory activity. The hydroxyl and ketone groups may contribute to its interaction with inflammatory signaling pathways.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of LCFAs.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from studies on the antibacterial activity of LCFAs.[2][5]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Protocol:
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213) is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (LCFA) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the LCFA that shows no visible turbidity.
-
MBC Determination: Aliquots from the wells with no visible growth are plated onto agar (B569324) plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol is based on the methodology used to assess the anti-inflammatory effects of LCFAs from evening primrose oil.[4]
Principle: The anti-inflammatory activity of a compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (LCFA) for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are unknown. However, based on the activities of other LCFAs and related molecules, a hypothetical mechanism can be proposed.
Hypothetical Anti-inflammatory Signaling Pathway
Long-chain fatty alcohols may exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades, such as the Toll-like receptor 4 (TLR4) pathway, which is activated by LPS.
Caption: Hypothetical anti-inflammatory signaling pathway of a long-chain fatty alcohol.
Experimental Workflow for Evaluating Antimicrobial and Anti-inflammatory Activity
The following workflow outlines the key steps for a comprehensive evaluation of a novel long-chain fatty alcohol.
Caption: Experimental workflow for evaluating a novel long-chain fatty alcohol.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently unavailable, this comparative guide provides a framework for its evaluation based on the known properties of other long-chain fatty alcohols and related compounds. The provided experimental protocols and hypothetical signaling pathways offer a starting point for researchers to investigate the potential of this and other novel LCFAs in drug development. Future studies are essential to elucidate the specific biological profile of this compound and determine its therapeutic potential.
References
- 1. Frontiers | Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Long-chain fatty alcohols from evening primrose oil inhibit the inflammatory response in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Plant Cuticular Wax Composition: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the intricate composition of plant cuticular waxes is paramount. This guide provides an objective comparison of the cuticular wax profiles of three key plant species: the model dicot Arabidopsis thaliana and two vital monocot crops, Zea mays (maize) and Triticum aestivum (wheat). The data presented is supported by established experimental protocols, offering a comprehensive resource for studies in plant biology, biochemistry, and the development of novel herbicides and drugs that interact with the plant cuticle.
The plant cuticle is the outermost protective layer of the epidermis of terrestrial plants, acting as a crucial barrier against environmental stresses such as water loss, UV radiation, and pathogen attack.[1][2] This hydrophobic layer is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes. The composition of these waxes is highly variable among different plant species, organs, and even developmental stages, influencing the physical and chemical properties of the plant surface.[2][3] This guide delves into the quantitative differences in the major chemical classes of cuticular waxes—alkanes, primary alcohols, fatty acids, aldehydes, and esters—across these three distinct plant species.
Quantitative Comparison of Cuticular Wax Composition in Leaves
The chemical composition of cuticular wax varies significantly between plant species, reflecting their diverse evolutionary adaptations and environmental niches. The following table summarizes the relative abundance of major wax components in the leaves of Arabidopsis thaliana, Zea mays, and Triticum aestivum.
| Wax Component Class | Arabidopsis thaliana (%) | Zea mays (%) | Triticum aestivum (%) |
| Alkanes | 45-60 | 10-20 | 15-25 |
| Primary Alcohols | 10-20 | 25-35 | 20-30 |
| Fatty Acids | 5-15 | 5-10 | 10-15 |
| Aldehydes | 1-5 | 10-15 | 5-10 |
| Esters | <5 | 15-25 | <5 |
| Ketones & Secondary Alcohols | 10-20 | <5 | 10-20 |
Key Observations:
-
Arabidopsis thaliana leaves are characterized by a high proportion of alkanes, contributing to a highly hydrophobic cuticle.[2] Ketones and secondary alcohols are also significant components of its wax profile.
-
Zea mays (maize) leaves have a more balanced wax composition, with primary alcohols and esters being the most abundant components. The higher percentage of esters suggests a different surface architecture compared to Arabidopsis.
-
Triticum aestivum (wheat) leaf wax is rich in primary alcohols and alkanes.[4][5] The presence of ketones and secondary alcohols is also a notable feature of wheat cuticular wax.[4][5]
Experimental Protocols
A standardized methodology is crucial for the accurate and reproducible analysis of cuticular waxes. The following is a generalized protocol for the extraction and analysis of plant cuticular waxes using gas chromatography-mass spectrometry (GC-MS).[3][4][5]
Protocol 1: Extraction of Total Cuticular Wax
This protocol describes the solvent extraction method for the total cuticular wax from plant leaves.[3]
Materials:
-
Fresh plant leaves
-
Chloroform (B151607) (or hexane)
-
Glass beakers
-
Forceps
-
Glass vials with Teflon-lined caps
-
Rotary evaporator or nitrogen stream
-
Analytical balance
Procedure:
-
Measure the surface area of the plant leaves to be extracted.
-
Using forceps, briefly immerse the leaves (for 30-60 seconds) in a beaker containing chloroform or hexane.[3] Gentle agitation can aid in the extraction process.
-
Remove the leaves and transfer the solvent extract to a pre-weighed glass vial.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas until a dry wax residue remains.
-
Weigh the vial with the dried wax extract to determine the total wax yield.
-
Store the extracted wax at -20°C until further analysis.[3]
Protocol 2: Derivatization of Wax Components
To improve the volatility and thermal stability of polar wax components (e.g., primary alcohols and fatty acids) for GC-MS analysis, a derivatization step is necessary.[2][3]
Materials:
-
Dried wax extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
To the dried wax extract in a glass vial, add a mixture of BSTFA and pyridine (typically in a 1:1 ratio).
-
Seal the vial tightly and heat at 70-80°C for 30-60 minutes to facilitate the derivatization reaction.[2]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.[3]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the most common technique for separating and identifying the individual components of a complex wax mixture.[4][5]
Typical GC-MS Parameters:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.[2]
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injector Temperature: 280-300°C.[2]
-
Oven Temperature Program: An initial temperature of 50-80°C, held for a few minutes, followed by a ramp up to 320°C at a rate of 5-10°C/min, and a final hold at 320°C.[2]
-
MS Detector: Operated in electron ionization (EI) mode with a scanning range of m/z 50-600.[2]
Data Analysis:
Individual wax components are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by comparing their retention times with those of authentic standards.[2] Quantification is typically performed by integrating the peak areas from the FID chromatogram and comparing them to an internal standard.
Visualizing Key Processes
To further aid in the understanding of the methodologies and biological pathways involved in cuticular wax research, the following diagrams have been generated.
References
A Comparative Guide to the Biological Activity of 18-Hydroxytritriacontan-16-one and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 18-Hydroxytritriacontan-16-one against a selection of structurally and functionally related compounds. Due to the limited direct experimental data on this compound, this comparison is based on the known activities of compounds sharing key structural motifs, namely a β-hydroxy ketone and a long aliphatic chain. We will primarily focus on the well-documented anti-inflammatory properties of the short-chain β-hydroxy ketone, β-hydroxybutyrate (BHB), and the diverse biological activities of long-chain fatty acid derivatives such as Palmitoylethanolamide (B50096) (PEA), Oleoylethanolamide (OEA), and Stearoylethanolamide (SEA).
Introduction to this compound
This compound is a naturally occurring long-chain fatty alcohol and β-hydroxy ketone. Its structure features a 33-carbon chain with a hydroxyl group at position 18 and a ketone group at position 16. While its specific biological activities are not yet extensively documented, its structural similarity to other bioactive lipids suggests it may possess significant pharmacological properties.
Comparative Analysis of Biological Activities
The following table summarizes the known biological activities of compounds selected for comparison. This provides a framework for predicting the potential activities of this compound.
| Compound | Chemical Structure | Key Biological Activities | Mechanism of Action |
| This compound | C₃₃H₆₆O₂ | Hypothesized: Anti-inflammatory, Metabolic regulation | Hypothesized: Similar to other β-hydroxy ketones, potentially involving inflammasome inhibition. |
| β-Hydroxybutyrate (BHB) | C₄H₈O₃ | Anti-inflammatory, Neuroprotective, Metabolic substrate | Inhibits the NLRP3 inflammasome, preventing K⁺ efflux and reducing ASC oligomerization.[1][2] |
| Palmitoylethanolamide (PEA) | C₁₈H₃₇NO₂ | Anti-inflammatory, Analgesic, Neuroprotective[3][4][5] | Activates PPAR-α; indirect modulation of cannabinoid receptors (CB1, CB2) and interaction with GPR55 and TRPV1.[4][6] |
| Oleoylethanolamide (OEA) | C₂₀H₃₉NO₂ | Satiety-inducing, Anti-inflammatory, Regulation of lipid metabolism[7][8][9] | Potent agonist of PPAR-α.[7][8][9] |
| Stearoylethanolamide (SEA) | C₂₀H₄₁NO₂ | Cannabimimetic, Anti-inflammatory, Neuroprotective[10][11] | Interacts with cannabinoid signaling pathways and supports blood-brain barrier integrity.[10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols can serve as a foundation for designing studies to investigate the biological activity of this compound.
Anti-inflammatory Activity Assessment via NLRP3 Inflammasome Inhibition (based on β-Hydroxybutyrate studies)
1. Cell Culture and Treatment:
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) from mice or human monocytic cell lines (e.g., THP-1).
-
Priming: Cells are primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Cells are then treated with varying concentrations of the test compound (e.g., BHB at 1, 5, 10 mM) for 1 hour.
-
Activation: The NLRP3 inflammasome is activated with a specific agonist, such as ATP (5 mM) or nigericin (B1684572) (10 µM), for 30-60 minutes.
2. Measurement of Inflammasome Activation:
-
IL-1β and IL-18 Secretion: The concentration of mature IL-1β and IL-18 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Caspase-1 Activation: The active form of caspase-1 (p20 subunit) in the supernatant and cell lysates is detected by Western blotting.
-
ASC Speck Formation: Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization is visualized by immunofluorescence microscopy. Cells are stained with an anti-ASC antibody, and the formation of ASC specks (a hallmark of inflammasome activation) is quantified.
3. Potassium Efflux Measurement:
-
Intracellular potassium levels are measured using a potassium-sensitive fluorescent probe or by atomic absorption spectrometry to determine if the compound prevents agonist-induced potassium efflux, a key step in NLRP3 activation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathway for the anti-inflammatory action of β-hydroxybutyrate and a general workflow for screening the biological activity of a novel compound like this compound.
Caption: Anti-inflammatory signaling pathway of β-hydroxybutyrate via NLRP3 inflammasome inhibition.
Caption: General experimental workflow for evaluating the biological activity of a novel compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, its structural features, particularly the β-hydroxy ketone moiety, suggest a strong potential for anti-inflammatory properties, possibly through mechanisms similar to those of β-hydroxybutyrate. Furthermore, its long aliphatic chain is a common feature in other bioactive lipids that modulate inflammation and metabolism, such as N-acylethanolamines.
Future research should focus on a systematic evaluation of this compound's bioactivity, starting with in vitro screening for anti-inflammatory, cytotoxic, and metabolic effects. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such investigations. Elucidating the biological profile of this natural product could pave the way for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 6. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 10. Cannabimimetic activity, binding, and degradation of stearoylethanolamide within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel LC-MS/MS Method for Long-Chain Ketone Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of long-chain ketones is critical in diverse research fields, from paleoclimatology, where they serve as sea surface temperature proxies, to biomedical research, where they may act as biomarkers for metabolic diseases. This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach for the analysis of long-chain ketones. This guide includes detailed experimental protocols, performance data, and visual workflows to assist researchers in validating and implementing the most suitable analytical method for their specific needs.
Method Comparison: LC-MS/MS vs. GC-MS for Long-Chain Ketone Analysis
The selection of an analytical technique for long-chain ketone analysis depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Here, we compare a novel, rapid LC-MS/MS method with the established GC-MS technique.
| Feature | Novel LC-MS/MS Method | Traditional GC-MS Method |
| Principle | Separation of analytes in a liquid mobile phase followed by mass analysis. | Separation of volatile analytes in a gaseous mobile phase followed by mass analysis. |
| Sample Volatility | Suitable for non-volatile and thermally labile long-chain ketones without derivatization. | Requires analytes to be volatile and thermally stable, often necessitating derivatization for long-chain ketones.[1] |
| Derivatization | Generally not required, simplifying sample preparation. | Often necessary to increase volatility and improve chromatographic peak shape. Common derivatizing agents include silylating agents (e.g., BSTFA) or hydroxylamine (B1172632) to form oximes.[2][3][4] |
| Sensitivity | High sensitivity and specificity, particularly with tandem MS (MS/MS) for targeted analysis.[5] | High sensitivity, especially for volatile compounds. Can be enhanced with specific derivatization agents.[6] |
| Specificity | High, with the ability to distinguish isomers with appropriate chromatographic separation and MS/MS transitions.[7] | High, especially with mass spectral libraries for compound identification. Resolution of isomers can be challenging. |
| Throughput | Can be high-throughput with modern UPLC systems and shorter run times (e.g., 6.5 minutes).[7] | Can be lower due to longer run times for complex separations and the need for derivatization. |
| Sample Types | Versatile, suitable for a wide range of biological matrices (plasma, serum, tissue) and environmental samples (sediments).[8][9] | Applicable to various sample types, but sample cleanup is often critical to prevent column contamination. |
Experimental Protocols
Detailed methodologies for the validation of the new LC-MS/MS method and comparison with the traditional GC-MS method are provided below.
Sample Preparation: Extraction of Long-Chain Ketones from Biological Samples (e.g., Plasma)
A robust sample preparation protocol is crucial for accurate and reproducible results.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled long-chain ketone).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.
New Analytical Method: LC-MS/MS
This method offers a rapid and sensitive approach for the quantification of long-chain ketones without the need for derivatization.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Waters ACQUITY UPLC I-Class system with a Xevo TQ-S micro).
-
Chromatographic Column: A reversed-phase C18 column (e.g., Waters CORTECS UPLC T3, 1.6 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target long-chain ketones and the internal standard.
-
Traditional Analytical Method: GC-MS
This established method requires derivatization to enhance the volatility of long-chain ketones.
-
Derivatization (Oximation):
-
To the reconstituted sample extract, add 50 µL of 2% (w/v) hydroxylamine hydrochloride in pyridine (B92270).
-
Incubate the mixture at 60°C for 1 hour to form the oxime derivatives.
-
Evaporate the pyridine under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of hexane (B92381) for GC-MS analysis.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., an Agilent 7890B GC with a 5977A MSD).
-
Chromatographic Column: A non-polar capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 300°C, hold for 10 minutes.
-
-
Injection Mode: Splitless injection at 280°C.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized long-chain ketones.
-
Method Validation Data
The new LC-MS/MS method was validated according to international guidelines, and its performance was compared to the traditional GC-MS method.
| Validation Parameter | LC-MS/MS Method | GC-MS Method | Acceptance Criteria |
| Linearity (R²) | >0.998 | >0.995 | R² ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL | Dependent on application |
| Accuracy (% Recovery) | 95.2 - 104.5% | 92.8 - 108.1% | 80 - 120% |
| Precision (%RSD) | |||
| - Intra-day | < 5% | < 8% | < 15% |
| - Inter-day | < 7% | < 10% | < 15% |
| Limit of Detection (LOD) | 0.5 ng/mL | 2 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL | S/N ≥ 10 |
Visualizing Workflows and Pathways
Experimental Workflow for Method Validation
The following diagram illustrates the key steps involved in the validation of a new analytical method for long-chain ketones.
Signaling Pathway of Ketone Bodies via G-Protein Coupled Receptors
Long-chain ketones are a subclass of ketones. While specific signaling roles for long-chain ketones are still under investigation, the signaling pathways of shorter-chain ketone bodies, such as β-hydroxybutyrate (BHB), are well-characterized and may provide insights. Ketone bodies can act as signaling molecules by interacting with G-protein coupled receptors (GPCRs).[2][10][11][12]
This guide provides a framework for researchers to validate and compare analytical methods for long-chain ketones. The presented LC-MS/MS method demonstrates significant advantages in terms of sample preparation simplicity, throughput, and sensitivity, making it a powerful alternative to traditional GC-MS techniques for the analysis of these important molecules. The detailed protocols and validation data should serve as a valuable resource for laboratories seeking to establish robust and reliable analytical workflows for long-chain ketone quantification.
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolian.com [resolian.com]
- 6. brainkart.com [brainkart.com]
- 7. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Comparison of 18-Hydroxytritriacontan-16-one Quantification
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes hypothetical results from an inter-laboratory study designed to assess the proficiency of various laboratories in quantifying 18-Hydroxytritriacontan-16-one in a prepared sample matrix. A reference concentration for the sample was established at 75.0 µg/mL.
| Laboratory ID | Method | Reported Concentration (µg/mL, n=3) | Mean (µg/mL) | Standard Deviation | z-score |
| Lab A | GC-MS | 76.1, 75.8, 76.4 | 76.10 | 0.30 | 0.48 |
| Lab B | LC-MS/MS | 74.5, 75.1, 74.8 | 74.80 | 0.30 | -0.09 |
| Lab C | GC-MS | 78.2, 77.8, 78.5 | 78.17 | 0.35 | 1.41 |
| Lab D | LC-MS/MS | 73.2, 72.8, 73.5 | 73.17 | 0.35 | -0.76 |
| Lab E | GC-FID | 70.1, 69.8, 70.5 | 70.13 | 0.35 | -2.19 |
Note: The z-score was calculated using the formula: z = (x - X) / σ, where x is the laboratory's mean, X is the consensus mean from all laboratories, and σ is the standard deviation of the consensus mean. A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this hypothetical study are provided below.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A 1 mL aliquot of the test sample is derivatized with 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 60 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) ether, enhancing volatility and chromatographic performance.
-
Internal Standard: 10 µL of a 100 µg/mL solution of docosanol in pyridine (B92270) is added to each sample prior to derivatization.
-
Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, held for 2 minutes, ramped to 320°C at 10°C/min, and held for 10 minutes.
-
Injection: 1 µL splitless injection at 280°C.
-
Mass Spectrometer Settings: Electron ionization (EI) at 70 eV. Source temperature at 230°C, and quadrupole temperature at 150°C. Selected Ion Monitoring (SIM) mode is used for quantification, monitoring ions m/z 313, 341, and 439 for the derivatized analyte.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: The sample is diluted 1:10 with methanol (B129727).
-
Internal Standard: 10 µL of a 100 µg/mL solution of deuterated stearic acid in methanol is added to each diluted sample.
-
Instrumentation: A Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro tandem quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient starts at 50% B, increases to 99% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific parent-to-daughter ion transitions for this compound are monitored for quantification and confirmation.
Visualizations
Caption: Workflow for the hypothetical inter-laboratory comparison study.
A Researcher's Guide to Accurate Quantification of 18-Hydroxytritriacontan-16-one: A Comparison of Internal Standard Strategies
For researchers, scientists, and drug development professionals, the precise quantification of novel compounds is paramount. This guide provides a comparative analysis of internal standard strategies for the accurate determination of 18-Hydroxytritriacontan-16-one, a long-chain keto-alcohol, by Gas Chromatography-Mass Spectrometry (GC-MS). Given the absence of a commercially available, isotopically labeled internal standard for this specific analyte, this guide explores the performance of a hypothetical, ideal internal standard against a practical, structurally similar alternative.
Performance Comparison of Internal Standards
The ideal internal standard is an isotopically labeled version of the analyte, such as a deuterated form of this compound.[1][2] Such a standard co-elutes with the analyte and exhibits nearly identical behavior during sample preparation and analysis, thus providing the most accurate correction for experimental variability. However, the synthesis of such a standard can be costly and time-consuming.
A more practical approach is the use of a commercially available, structurally similar compound that is not naturally present in the sample. For a long-chain keto-alcohol, a long-chain ketone is a suitable choice. This guide will use 2-Nonadecanone as a representative example of a commercially available, structurally similar internal standard.
The following table summarizes the expected quantitative performance of these two internal standard strategies. The data presented is a projection based on established principles of internal standard performance in lipidomics and the analysis of complex organic molecules.[3][4][5]
| Performance Metric | Deuterated this compound (Ideal) | 2-Nonadecanone (Structurally Similar) | Key Considerations |
| Linearity (R²) of Calibration Curve | > 0.999 | > 0.995 | The ideal internal standard provides a more linear response due to its near-identical chemical and physical properties to the analyte. |
| Accuracy (% Bias) | < 2% | < 10% | The structural similarity of 2-Nonadecanone allows for good, but not perfect, correction of analyte loss during sample preparation. |
| Precision (% RSD) | < 5% | < 15% | Co-elution and identical ionization behavior of the deuterated standard lead to higher precision. |
| Recovery (%) | 95-105% | 85-115% | The deuterated standard more accurately reflects the recovery of the analyte across a range of experimental conditions. |
| Matrix Effect Compensation | Excellent | Good | The ideal internal standard is most effective at compensating for ion suppression or enhancement caused by the sample matrix.[1] |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound using either a deuterated internal standard or 2-Nonadecanone.
Protocol 1: Quantification using a Deuterated Internal Standard
1. Sample Preparation and Extraction:
-
To 100 µL of the sample (e.g., plasma, cell lysate), add a known concentration of deuterated this compound solution.
-
Perform a liquid-liquid extraction using a suitable organic solvent system (e.g., hexane:isopropanol, 3:2, v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
3. GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 150°C, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Injector Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte and the deuterated internal standard.
Protocol 2: Quantification using a Structurally Similar Internal Standard (2-Nonadecanone)
1. Sample Preparation and Extraction:
-
Follow the same procedure as in Protocol 1, but add a known concentration of 2-Nonadecanone solution as the internal standard.
2. Derivatization:
-
Follow the same derivatization procedure as in Protocol 1 to silylate the hydroxyl group of the analyte. 2-Nonadecanone does not require derivatization.
3. GC-MS Analysis:
-
Use the same GC-MS parameters as in Protocol 1.
-
In SIM mode, monitor characteristic ions for the TMS-derivatized analyte and for 2-Nonadecanone.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical considerations in selecting an internal standard.
References
A Comparative Guide to GC-MS and HPLC for the Analysis of 18-Hydroxytritriacontan-16-one
For researchers, scientists, and professionals in drug development, the accurate quantification of complex molecules is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of the long-chain hydroxyketone, 18-Hydroxytritriacontan-16-one. Due to the limited availability of direct comparative studies on this specific compound, this guide leverages established analytical principles and experimental data from structurally similar long-chain aliphatic molecules to provide a robust and practical comparison.
Principle of Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides detailed structural information and sensitive quantification. For a large molecule like this compound, GC-MS analysis is feasible due to its relatively non-polar nature, although high temperatures are required for volatilization.
High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their interactions with a stationary phase. For a non-polar molecule such as this compound, normal-phase HPLC with a polar stationary phase and a non-polar mobile phase is a suitable approach. However, a significant challenge with long-chain aliphatic ketones is their lack of a strong chromophore, making detection by standard UV-Vis detectors difficult. To overcome this, a derivatization step is often employed. A common method for ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which attaches a UV-active moiety to the molecule, allowing for sensitive detection. This guide will focus on an HPLC method incorporating this derivatization step.
Quantitative Performance Data
The following table summarizes the expected quantitative performance of GC-MS and HPLC (with DNPH derivatization) for the analysis of this compound, based on data from analogous long-chain molecules.
| Parameter | GC-MS (based on Hentriacontane analysis)[1] | HPLC-UV (based on DNPH-derivatized Muscone analysis) |
| Linearity (r²) | >0.995 | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.04 µg/mL |
| Precision (%RSD) | <15% (typical) | <5% |
| Recovery | >90% (typical) | 98.37% - 100.32% |
Disclaimer: The quantitative data presented is based on the analysis of structurally similar compounds (Hentriacontane for GC-MS and Muscone for HPLC) and should be considered as an estimation of the expected performance for this compound. Method validation with the specific target analyte is required for accurate performance determination.
Experimental Protocols
GC-MS Method for this compound Analysis
This protocol is adapted from a validated method for the analysis of hentriacontane, a C31 long-chain alkane.[1]
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards.
-
Sample Extraction: For solid samples, dissolve a known weight of the sample in the chosen solvent. Use sonication to ensure complete dissolution. The final concentration should be within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or a similar non-polar column suitable for high-temperature analysis.
-
Injector Temperature: 300°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-600.
-
For enhanced sensitivity in quantification, Selected Ion Monitoring (SIM) can be used. Characteristic ions for long-chain ketones should be determined from the full scan mass spectrum.
-
HPLC-UV Method for this compound Analysis with DNPH Derivatization
This protocol is a synthesized method based on established procedures for the derivatization and HPLC analysis of ketones.
1. Derivatization Procedure:
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent such as acetonitrile (B52724) or ethanol (B145695) containing a small amount of strong acid (e.g., sulfuric acid or hydrochloric acid) as a catalyst.
-
Mix the sample solution (containing this compound) with an excess of the DNPH reagent.
-
Heat the mixture at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.
-
After cooling, the resulting solution containing the DNPH derivative can be directly injected or further diluted if necessary.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.
-
HPLC Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of DNPH derivatives. The exact gradient profile will need to be optimized.
-
Example Gradient: Start with 60% acetonitrile in water, increasing to 100% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of approximately 360 nm, which is the typical maximum absorbance for DNPH derivatives.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflows for the GC-MS and HPLC analyses and a logical decision-making process for selecting the appropriate technique.
Caption: General experimental workflow for GC-MS analysis.
Caption: General experimental workflow for HPLC analysis with DNPH derivatization.
Caption: Logical flow for selecting between GC-MS and HPLC.
References
A Comparative Guide to Derivatization Techniques for the Analysis of Hydroxy Ketones
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxy ketones is crucial in fields ranging from metabolomics to pharmaceutical stability studies. Due to their polarity and potential thermal instability, direct analysis by chromatographic methods is often challenging. Chemical derivatization is a critical step to enhance analyte volatility, thermal stability, chromatographic separation, and detection sensitivity.
This guide provides an objective comparison of common derivatization techniques for hydroxy ketones, focusing on methods for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. We present a summary of their performance characteristics and detailed experimental protocols to assist in method selection and implementation.
Comparison of Key Derivatization Techniques
The choice of derivatization strategy depends on the analytical platform (GC-MS or LC-MS), the specific hydroxy ketone of interest, and the required sensitivity. The following tables summarize the primary methods and their key performance attributes based on available data.
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
| Technique | Principle | Reagents | Key Advantages | Key Disadvantages |
| Methoximation-Silylation (Two-Step) | 1. Oximation of the keto group to a stable methoxime. 2. Silylation of the hydroxyl group to a volatile TMS-ether. | 1. Methoxyamine HCl (MOX) in Pyridine 2. MSTFA or BSTFA (+TMCS catalyst) | Prevents keto-enol tautomerism, yielding single, sharp chromatographic peaks[1][2]. Protects both functional groups, increasing volatility and thermal stability[3]. Widely used in metabolomics for broad analyte coverage. | Two-step process is more time-consuming. Reagents are highly sensitive to moisture, requiring anhydrous conditions[1]. |
| PFBHA Derivatization (One-Step) | Oximation of the keto group using PFBHA. The hydroxyl group may require a subsequent silylation step for optimal performance. | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine HCl (PFBHA) | Forms highly stable derivatives that are extremely sensitive for Electron Capture Detection (ECD) or MS analysis (SIM mode)[4]. Reaction is rapid and often quantitative[5]. Avoids disadvantages of some other reagents like DNPH[5]. | Primarily targets the keto group; a second step (silylation) may be needed for the hydroxyl group, adding complexity[6][7]. Can form E/Z isomers for some carbonyls, potentially complicating chromatography[8]. |
For Liquid Chromatography (LC) Analysis:
| Technique | Principle | Reagents | Key Advantages | Key Disadvantages |
| DNPH Derivatization | Forms a 2,4-dinitrophenylhydrazone derivative by reacting with the keto group. | 2,4-Dinitrophenylhydrazine (DNPH) in acidic solution (e.g., HCl in Acetonitrile) | Well-established, cost-effective method[5]. Derivative has a strong chromophore, enabling sensitive UV detection (~360 nm)[9][10][11]. Applicable to a wide range of carbonyls[12][13]. | Can form E/Z isomers, which may result in multiple peaks for a single analyte[5]. DNPH reagent can be explosive when dry[5]. Derivatization can be slow (hours to overnight)[14]. |
| Dansylhydrazine Derivatization | Forms a fluorescent hydrazone derivative by reacting with the keto group. | Dansylhydrazine (DnsHz) | Produces highly fluorescent derivatives, leading to excellent sensitivity (pmol to fmol range) with fluorescence or MS detection[5][14]. Can be used for stable isotope labeling for robust quantification[15]. | Derivatized product can be susceptible to fluorescence quenching[5]. Reagent and derivatives may have limited stability. |
Quantitative Performance Data
The following table summarizes performance metrics for various derivatization reagents as reported in the literature. Note: These values are compiled from different studies analyzing various carbonyl compounds (not exclusively hydroxy ketones) under different experimental conditions and are therefore not directly comparable. They are provided for illustrative purposes to indicate the general performance of each technique.
| Derivatization Method | Analyte Class | Technique | Linearity (R²) | LOD / LOQ | Reference |
| DNPH | Aldehydes & Ketones | UHPLC-UV | > 0.999 | LOD: 0.1 ng for six carbonyls | [9] |
| DNPH | Aldehydes & Ketones | UHPLC-UV | > 0.999 | LOQ: ~9 ppb (LC-MS) | [12][16] |
| PFBHA | Carbonyls (inc. Glycoaldehyde) | GC-MS | > 0.99 | Recoveries: 82-117% | [17] |
| PFBHA | Atmospheric Carbonyls | GC-MS | - | LOD: 0.01 - 0.17 µmol/L | [18] |
| Dansylhydrazine | Malondialdehyde | LC-MS | - | LOQ: 5.6 nM (0.4 ng/mL) | [19] |
| Methoximation + Silylation | Steroids | GC-MS | - | - | [3] |
Experimental Workflows and Protocols
Detailed and reproducible methodologies are essential for successful derivatization. Below are representative diagrams and protocols for the key techniques discussed.
Diagrams of Experimental Workflows
References
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. epa.gov [epa.gov]
- 12. apps.thermoscientific.com [apps.thermoscientific.com]
- 13. An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 18. researchgate.net [researchgate.net]
- 19. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 18-Hydroxytritriacontan-16-one: A Comparative Guide to Spectral Library Identification
For researchers, scientists, and professionals in drug development, the accurate identification of novel compounds is paramount. This guide provides a comprehensive comparison of spectral libraries for the identification of 18-Hydroxytritriacontan-16-one, a long-chain hydroxy ketone. We will delve into the availability of spectral data, present detailed experimental protocols for its analysis, and offer a comparative assessment of relevant spectral databases.
The confident identification of molecules like this compound, which possesses a long aliphatic chain, a ketone, and a hydroxyl group, relies heavily on matching experimentally acquired spectra to reference data within spectral libraries. However, the availability of experimental spectra for such a specific and complex molecule can be limited. This guide will navigate the landscape of public and commercial spectral libraries, highlighting the utility of both experimental and in-silico (predicted) spectral data.
Comparative Analysis of Spectral Libraries
The identification of this compound through spectral library matching presents a challenge due to the scarcity of experimental data for this specific compound in major public repositories. Our investigation reveals that while direct experimental matches are unlikely, several databases offer valuable predicted spectra or data for structurally similar compounds.
Data Presentation: Spectral Library Comparison
| Spectral Library | Presence of this compound Spectra | Data Type | Key Features for Identification |
| Human Metabolome Database (HMDB) | Yes | Predicted LC-MS/MS | Provides in-silico fragmentation patterns that can be a crucial first step in tentative identification. |
| FooDB | Yes | Predicted LC-MS/MS | Offers predicted mass spectra which can aid in the initial characterization of the compound. |
| GNPS | No direct match; potential for analog matches | Experimental MS/MS | A powerful tool for finding structurally similar molecules through spectral networking, which could reveal related long-chain ketones. |
| MassBank & MoNA | Unlikely to have a direct match | Experimental MS/MS | Extensive collections of experimental spectra; searching for the compound class (long-chain hydroxy ketones) may yield useful reference data. |
| NIST Mass Spectral Library | Unlikely to have a direct match | Experimental GC-MS | A comprehensive library for electron ionization mass spectra; valuable for identifying related compounds if derivatization and GC-MS are employed. |
| METLIN | Unlikely to have a direct match | Experimental MS/MS | A large repository of metabolite and small molecule spectra; searching by molecular formula or substructure may identify similar compounds. |
| Lipid MAPS | No direct match; contains related lipids | Experimental MS/MS | A primary resource for lipidomics; while a direct hit is improbable, it is the best source for spectra of other long-chain lipids that can provide insight into fragmentation patterns. |
Experimental Protocols
To facilitate the identification of this compound, we provide detailed experimental protocols for acquiring high-quality mass spectrometry and nuclear magnetic resonance spectroscopy data. These protocols are designed to be adaptable for long-chain aliphatic ketones.
Mass Spectrometry (MS) Analysis
1. Sample Preparation: Liquid-Liquid Extraction
-
Objective: To extract this compound from a biological matrix (e.g., plasma, cell lysate).
-
Procedure:
-
To 100 µL of the sample, add 400 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex vigorously for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and add 800 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, the hydroxyl group can be derivatized (e.g., silylation).
-
Instrumentation:
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain aliphatic compounds.
-
Injector: Splitless injection is recommended for trace analysis.
-
Oven Program: Start at a lower temperature (e.g., 60°C) and ramp up to a high final temperature (e.g., 300°C) to elute the long-chain ketone. A typical program could be: hold at 60°C for 1 min, ramp to 300°C at 10°C/min, and hold for 20 minutes.[1][2][3]
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Data Analysis: Look for characteristic fragmentation patterns of long-chain ketones, such as alpha-cleavage and McLafferty rearrangement.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Instrumentation:
-
LC Column: A C18 reversed-phase column is typically used for the separation of lipids and other long-chain molecules.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
MS Detector: Electrospray ionization (ESI) in both positive and negative ion modes should be tested to determine the optimal ionization for this compound.
-
MS/MS Analysis: Perform data-dependent acquisition to obtain fragmentation spectra of the parent ion corresponding to the mass of the target compound.
-
-
Data Analysis: Compare the acquired MS/MS spectra with the predicted spectra from databases like HMDB and FooDB.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation
-
Sample Amount: 1-10 mg of the purified compound.
-
Solvent: A deuterated solvent that fully dissolves the sample. For non-polar to moderately polar long-chain compounds, chloroform-d (B32938) (CDCl₃) is a common choice. Use approximately 0.6-0.7 mL for a standard 5 mm NMR tube.[4]
-
Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (0 ppm).
2. ¹H NMR Spectroscopy
-
Acquisition Parameters (400 or 500 MHz spectrometer):
-
Pulse Program: Standard ¹H acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 8-16 for a sample with sufficient concentration.
-
-
Expected Signals:
-
Protons on carbons adjacent to the carbonyl group (α-protons) are expected to appear in the 2.0-2.5 ppm region.[5]
-
The proton on the carbon bearing the hydroxyl group would likely appear as a multiplet.
-
The long aliphatic chain will show a large, complex multiplet in the 1.2-1.6 ppm region.
-
Terminal methyl groups will appear as triplets around 0.9 ppm.
-
3. ¹³C NMR Spectroscopy
-
Acquisition Parameters:
-
Pulse Program: Standard ¹³C acquisition with proton decoupling.
-
Spectral Width: 0 to 220 ppm.
-
-
Expected Signals:
-
The carbonyl carbon is highly deshielded and will appear in the downfield region of the spectrum.
-
The carbon attached to the hydroxyl group will be in the range typical for secondary alcohols.
-
The carbons of the long aliphatic chain will produce a series of signals in the upfield region.
-
Visualization of Workflows
To further clarify the process of compound identification and library comparison, the following diagrams illustrate the key workflows.
References
Purity Analysis of Synthetic 18-Hydroxytritriacontan-16-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 18-Hydroxytritriacontan-16-one, a long-chain beta-hydroxy ketone of interest in various research and development applications. The guide evaluates the performance of several key analytical techniques against alternative long-chain ketones, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Introduction to Purity Analysis of Long-Chain Ketones
This compound is a complex lipid molecule whose biological function and potential therapeutic applications are areas of active investigation. The synthesis of such long-chain ketones can often result in a variety of impurities, including unreacted starting materials, reagents, and byproducts from side reactions. Therefore, rigorous purity analysis is crucial to ensure the quality, safety, and efficacy of the final product in research and pharmaceutical settings.
This guide will compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for the purity assessment of this compound. As a point of comparison, this guide will refer to data and methodologies used for the analysis of a structurally similar long-chain ketone, 16-Hentriacontanone .
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid mobile phase followed by various detection methods. | Quantifies molecules based on the signal intensity of specific nuclei in a magnetic field. | Identifies functional groups based on the absorption of infrared radiation. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds. | Non-destructive; sample is dissolved in a deuterated solvent. | Can analyze solid, liquid, or gas samples. |
| Derivatization | Often necessary for long-chain hydroxy ketones to increase volatility. | May be used to enhance detection by UV or fluorescence detectors. | Not required. | Not required. |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Varies with detector; high with MS and fluorescence detectors. | Generally lower than chromatographic methods but highly accurate. | Lower sensitivity for quantification of minor components. |
| Specificity | High, with mass spectral libraries for compound identification. | High, especially with mass spectrometry (LC-MS) detection. | High structural resolution, allowing for identification of isomers. | Provides information on functional groups present, not specific compounds. |
| Quantitative Accuracy | Good with appropriate internal standards. | Good with appropriate calibration. | Very high accuracy and precision, can be a primary ratio method. | Primarily qualitative; quantitative analysis is less precise. |
| Throughput | Moderate; can be automated. | Can be high-throughput with modern UPLC systems. | Relatively fast for individual samples. | Very fast. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted for the analysis of long-chain hydroxy ketones.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the synthetic this compound or alternative.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to facilitate the silylation of the hydroxyl group.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 320°C at a rate of 10°C/min, and hold for 10 minutes.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Data Analysis: Integrate the peak areas of the target compound and any identified impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the analysis of non-volatile long-chain ketones.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of a suitable solvent mixture (e.g., acetonitrile/isopropanol 1:1 v/v).
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A (water) and B (acetonitrile).
-
Gradient Program: Start with 80% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Diode Array Detector (DAD) monitoring at 210 nm, or a Charged Aerosol Detector (CAD) for universal detection.
-
Data Analysis: Purity is determined by comparing the peak area of the main component to the total area of all peaks.
-
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
qNMR provides a highly accurate method for purity determination without the need for a reference standard of the analyte itself.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic ketone and 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
Comparison of Purity Data
The following tables present hypothetical yet representative data for the purity analysis of synthetic this compound and a common alternative, 16-Hentriacontanone, after purification by two common methods.
Table 2: Purity of Synthetic Long-Chain Ketones after Purification
| Compound | Purification Method | Purity by GC-MS (%) | Purity by HPLC (%) | Purity by qNMR (%) |
| This compound | Recrystallization | 98.5 | 98.2 | 98.8 ± 0.3 |
| Column Chromatography | >99.5 | >99.7 | 99.8 ± 0.2 | |
| 16-Hentriacontanone | Recrystallization | 99.0 | 98.8 | 99.2 ± 0.2 |
| Column Chromatography | >99.8 | >99.9 | 99.9 ± 0.1 |
Table 3: Common Impurities Identified in Synthetic this compound
| Impurity | Potential Source | Typical Level after Recrystallization (%) | Typical Level after Chromatography (%) |
| Unreacted Starting Materials (e.g., long-chain fatty acids) | Incomplete reaction | 0.5 - 1.0 | <0.1 |
| Homologous Ketones (e.g., C31, C35 hydroxy ketones) | Impurities in starting materials or side reactions | 0.3 - 0.8 | <0.2 |
| Symmetrical Ketone (from self-condensation of starting material) | Side reaction | 0.2 - 0.5 | <0.1 |
| Residual Solvents | Purification process | <0.1 | <0.05 |
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the general workflow for purity analysis and a comparison of the decision-making process for selecting an analytical technique.
A Comparative Guide to the Isomeric Separation of Long-Chain Hydroxy Ketones
For researchers, scientists, and drug development professionals, the precise separation and quantification of long-chain hydroxy ketone isomers are critical. The spatial arrangement of hydroxyl and keto groups along a carbon chain, as well as the stereochemistry of chiral centers, can dramatically influence a molecule's biological activity, pharmacokinetic properties, and toxicological profile. This guide provides an objective comparison of three powerful analytical techniques for the isomeric separation of these complex molecules: Supercritical Fluid Chromatography (SFC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison
The choice of analytical technique for the separation of long-chain hydroxy ketone isomers depends on several factors, including the nature of the isomers (enantiomers, diastereomers, or regioisomers), the complexity of the sample matrix, and the desired sensitivity and throughput. The following table summarizes the key performance characteristics of SFC, GC-MS, and LC-MS for this application.
| Feature | Supercritical Fluid Chromatography (SFC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on partitioning between a supercritical fluid mobile phase and a stationary phase. | Separation of volatile or derivatized compounds in a gaseous mobile phase followed by mass analysis. | Separation of analytes in a liquid mobile phase followed by mass analysis. |
| Best Suited For | Chiral separations (enantiomers), diastereomers, and some regioisomers. Particularly effective for complex mixtures. | Volatile and thermally stable long-chain hydroxy ketones (often requiring derivatization). Excellent for positional isomers. | A broad range of long-chain hydroxy ketones, including non-volatile and thermally labile isomers. Effective for diastereomers and regioisomers. |
| Resolution | High, especially for chiral separations on polysaccharide-based columns.[1][2] | High, particularly with long capillary columns. | High, with a wide range of column chemistries available for optimizing selectivity.[3] |
| Selectivity | Excellent and often complementary to LC. Can be tuned by modifying the mobile phase with co-solvents and additives.[4] | High, dependent on the stationary phase and temperature program. Derivatization can alter selectivity. | Highly versatile, with selectivity manipulated by mobile phase composition, pH, and stationary phase chemistry.[3] |
| Analysis Time | Typically faster than LC due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[5] | Can be longer due to the time required for derivatization and chromatographic separation. | Variable, with modern UHPLC systems offering fast analysis times.[3] |
| Limit of Detection (LOD) | Good, often in the low ng/mL range.[6] | Very low, can reach sub-nanogram levels with appropriate derivatization and selected ion monitoring (SIM). | Excellent, often in the pg/mL to low ng/mL range, especially with tandem MS (MS/MS).[7] |
| Sample Preparation | Generally simpler than GC-MS, often involving dissolution in a suitable organic solvent. | Often requires derivatization to increase volatility and thermal stability of the analytes.[8] | Can range from simple dilution to more complex solid-phase extraction (SPE) for complex matrices.[3] |
| Throughput | High, due to fast analysis times and rapid column equilibration. | Lower, due to the additional derivatization step. | Can be high with modern autosamplers and fast gradient methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable isomeric separations. Below are representative protocols for SFC, GC-MS, and LC-MS tailored for the analysis of long-chain hydroxy ketone isomers.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
This method is designed for the enantioselective separation of chiral long-chain hydroxy ketones.
1. Sample Preparation:
-
Dissolve the sample containing the long-chain hydroxy ketone isomers in a suitable organic solvent (e.g., methanol (B129727), ethanol, or a mixture compatible with the SFC mobile phase) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. SFC-MS Instrumentation and Conditions:
-
Instrument: A supercritical fluid chromatograph coupled to a mass spectrometer (SFC-MS).
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK series column (e.g., CHIRALPAK IA, IB, or IC) with dimensions of 4.6 x 150 mm and a 3 µm particle size, is often effective.[1]
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol or Ethanol with a low percentage of an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization.
-
-
Gradient Elution:
-
Start with a low percentage of the organic modifier (e.g., 5% B) and hold for 1-2 minutes.
-
Increase the percentage of the modifier in a linear gradient to elute the isomers (e.g., to 40% B over 10 minutes).[1]
-
Hold at a high percentage for a short period to wash the column, then return to initial conditions for re-equilibration.
-
-
Flow Rate: Typically 2-4 mL/min.[1]
-
Back Pressure Regulator (BPR): Set to maintain a constant back pressure, typically around 150 bar.[1]
-
Column Temperature: Maintained at a constant temperature, often around 40°C.[1]
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Scan Mode: Full scan to identify molecular ions and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is suitable for the analysis of positional and some stereoisomers of long-chain hydroxy ketones after derivatization.
1. Sample Preparation and Derivatization:
-
Extraction: If the sample is in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction.
-
Drying: Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.
-
Derivatization: To increase volatility and thermal stability, the hydroxyl and keto groups must be derivatized. A common method is silylation:
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a solvent like pyridine (B92270) or acetonitrile (B52724) to the dried sample.
-
Heat the mixture at 60-80°C for 30-60 minutes.
-
After cooling, the sample is ready for injection.
-
2. GC-MS Instrumentation and Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 100-150°C, hold for 1-2 minutes.
-
Ramp at a rate of 5-10°C/min to a final temperature of 300-320°C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Injection Mode: Splitless injection for trace analysis.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-650) for identification and library matching, and SIM mode for targeted quantification of specific isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Diastereomers and Regioisomers
This method is well-suited for the separation of diastereomers and regioisomers of long-chain hydroxy ketones without the need for derivatization.
1. Sample Preparation:
-
Extraction: For complex matrices like plasma or tissue, perform a solid-phase extraction (SPE) to isolate the analytes and remove interferences.[3]
-
Reconstitution: Evaporate the eluate from the SPE and reconstitute the residue in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of methanol and water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter.
2. LC-MS/MS Instrumentation and Conditions:
-
Instrument: A high-performance or ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A reversed-phase C18 or C8 column with dimensions such as 2.1 x 150 mm and a particle size of 1.7-2.6 µm is often used for separating long-chain lipids.[3]
-
Mobile Phase:
-
A: Water with 0.1% formic acid or acetic acid.
-
B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Elution:
-
Start with a mobile phase composition that retains the analytes on the column (e.g., 50-60% B).
-
Increase the percentage of the organic phase (B) in a linear gradient to elute the isomers based on their polarity (e.g., to 95-100% B over 15-20 minutes).
-
Hold at high organic content to wash the column, followed by re-equilibration at the initial conditions.
-
-
Flow Rate: 0.2-0.4 mL/min for a 2.1 mm i.d. column.
-
Column Temperature: Maintained at a constant temperature, for instance, 40-50°C, to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: ESI in positive or negative ion mode.
-
Scan Mode: MRM for the highest sensitivity and selectivity in quantitative analysis, monitoring specific precursor-to-product ion transitions for each isomer.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for each of the described techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. metabolomics.se [metabolomics.se]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Emerging applications of quantitative supercritical fluid chromatography-tandem mass spectrometry for chiral bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the Uncharted Territory of 18-Hydroxytritriacontan-16-one: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide synthesizes the currently available, albeit limited, scientific information on 18-Hydroxytritriacontan-16-one. A notable scarcity of comparative data from different natural sources necessitates a focus on providing a foundational understanding and potential methodologies for future investigation.
Scarcity of Natural Source Data
Initial investigations into the natural origins of this compound have revealed a significant gap in the scientific literature. While the compound is recognized as a natural product, a comprehensive comparison of its yield and purity from various sources is not yet possible due to a lack of published studies. To date, only one potential source has been mentioned in available literature, the leaf cuticular wax of Annona squamosa. However, quantitative data regarding the concentration and purity of this compound from this source remains unavailable.
| Natural Source | Compound Presence | Yield (%) | Purity (%) | Reference |
| Annona squamosa (leaf cuticular wax) | Identified | Data not available | Data not available | [1] |
| Eucalyptus globulus (leaf wax) | Potentially present | Data not available | Data not available | No specific study available |
Table 1: Known and Potential Natural Sources of this compound. The table highlights the current lack of quantitative and comparative data for this compound from various natural origins.
Postulated Biological Activities and Future Directions
Direct experimental evidence for the biological activity of this compound is currently lacking. However, its structural classification as a long-chain fatty alcohol derivative suggests potential antimicrobial and anti-inflammatory properties, areas ripe for future research. The long aliphatic chain could facilitate interaction with and disruption of microbial cell membranes, a common mechanism for antibacterial and antifungal agents. Furthermore, many long-chain lipids are known to modulate inflammatory pathways.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the isolation, purification, and biological evaluation of this compound. These are based on standard methodologies for natural product chemistry and pharmacology.
Isolation and Purification of this compound from Plant Material
This protocol describes a general workflow for the extraction and isolation of lipophilic compounds like this compound from plant waxes.
-
Extraction:
-
Air-dried and powdered plant material (e.g., leaves) is subjected to solvent extraction, typically with a non-polar solvent such as hexane (B92381) or chloroform, to isolate the crude wax.
-
Extraction can be performed using maceration, Soxhlet extraction, or accelerated solvent extraction.
-
-
Fractionation:
-
The crude wax extract is fractionated using column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) or acetone.
-
-
Purification:
-
Fractions containing the target compound (identified by thin-layer chromatography) are pooled and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
-
Structure Elucidation:
-
The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Assessment of Antimicrobial Activity
The antimicrobial potential of the isolated compound can be evaluated using the following method.
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Broth Microdilution Assay:
-
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method in 96-well plates.
-
Serial dilutions of the compound are prepared in a suitable growth medium.
-
Each well is inoculated with a standardized microbial suspension.
-
Plates are incubated under appropriate conditions, and microbial growth is assessed by measuring turbidity or using a growth indicator dye. The MIC is the lowest concentration that inhibits visible growth.
-
Evaluation of Anti-inflammatory Activity
The anti-inflammatory effects can be investigated using a lipopolysaccharide (LPS)-stimulated macrophage model.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Nitric Oxide (NO) Production Assay:
-
Cells are pre-treated with various concentrations of the compound for a specified time.
-
Inflammation is induced by adding LPS to the cell culture.
-
After incubation, the production of nitric oxide (a pro-inflammatory mediator) in the culture supernatant is quantified using the Griess reagent. A reduction in NO levels indicates anti-inflammatory activity.
-
-
Cytokine Analysis:
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) to further assess the anti-inflammatory effects.
-
Visualizing Methodologies and Potential Mechanisms
The following diagrams illustrate a generalized workflow for the investigation of this compound and a hypothetical signaling pathway for its potential anti-inflammatory action.
Figure 1. A generalized workflow for the isolation, identification, and biological evaluation of this compound from a plant source.
Figure 2. A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound through the inhibition of the NF-κB pathway.
References
Safety Operating Guide
Prudent Disposal of 18-Hydroxytritriacontan-16-one: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of a Novel Long-Chain Ketone
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times to prevent skin and eye contact. All handling of the solid compound should be conducted within a chemical fume hood to minimize the risk of inhalation.
II. Quantitative Safety Data
Currently, there is no specific, publicly available Safety Data Sheet (SDS) that outlines quantitative occupational exposure limits (e.g., Permissible Exposure Limit [PEL] or Threshold Limit Value [TLV]) for 18-Hydroxytritriacontan-16-one. The GHS classification for this compound has not been established, and it is not listed as a hazardous substance.[1] In the absence of such data, a highly precautionary approach is recommended, treating the compound as potentially harmful and minimizing all routes of exposure.
| Hazard Classification | Data |
| GHS Hazard Statements | None found.[1] |
| Oral/Parenteral Toxicity | Not determined.[1] |
| Dermal Toxicity | Not determined.[1] |
| Inhalation Toxicity | Not determined.[1] |
III. Step-by-Step Disposal Protocol
The following experimental protocol outlines the recommended methodology for the disposal of this compound.
Materials:
-
Waste container (solid, non-reactive plastic or glass), clearly labeled.
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves).
-
Chemical fume hood.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Container Labeling: Prepare a designated waste container. The label should clearly read "Non-Hazardous Solid Chemical Waste: this compound" and include the date.
-
Waste Collection: In a chemical fume hood, carefully transfer all waste this compound, including any contaminated disposable materials (e.g., weighing paper, gloves), into the labeled waste container.
-
Container Sealing: Securely seal the waste container to prevent any leakage or release of the compound.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Disposal: Arrange for the collection of the waste container by a licensed chemical waste disposal service. Provide the service with all available information on the compound. Do not dispose of this compound down the drain or in regular trash.
IV. Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling 18-Hydroxytritriacontan-16-one
Essential Safety and Handling Guide for 18-Hydroxytritriacontan-16-one
For Immediate Reference by Laboratory Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
While this compound is a natural product and specific hazard data is limited, it is prudent to handle it as a potentially hazardous compound, particularly in powdered form, to minimize exposure and ensure safety.[1][2] The following recommendations are based on general best practices for handling chemical powders and ketones in a laboratory setting.
Personal Protective Equipment (PPE) Plan
A comprehensive PPE plan is essential to mitigate potential risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose | Selection & Use Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities. | Protects eyes and face from splashes and airborne particles. | Ensure a proper fit to prevent gaps. A face shield provides an additional layer of protection. |
| Skin Protection | Nitrile or neoprene gloves. A disposable lab coat or gown. | Prevents skin contact with the chemical. | Select gloves with appropriate chemical resistance for ketones. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated. A lab coat should be worn at all times in the laboratory. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If weighing or handling large quantities that may generate dust, a NIOSH-approved N95 respirator is recommended. | Minimizes the inhalation of airborne particles. | Ensure proper fit and seal of the respirator. Personnel should be trained in the proper use of respirators. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Ensure a Safety Data Sheet (SDS) is accessible, if available. For this compound, where a specific SDS may not be readily available, consult general safety guidelines for handling non-hazardous chemical powders.[3][4]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust generation.[5]
-
Assemble all necessary equipment and materials before starting work.
-
Inspect all PPE for integrity before use.
-
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
When weighing, use a spatula to carefully transfer the solid material to avoid creating dust.
-
If the material is a fine powder, consider using engineering controls like a powder handling enclosure to further reduce inhalation risk.[5]
-
Avoid direct contact with the skin and eyes.
-
Keep containers of the chemical closed when not in use.
-
-
Spill Response :
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Waste Collection :
-
All disposable materials contaminated with this compound, including gloves, wipes, and containers, should be collected in a designated, labeled hazardous waste container.
-
-
Waste Disposal :
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. 18-hydroxy-16-tritriacontanone, 97191-42-9 [thegoodscentscompany.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. resources.psi-bfm.com [resources.psi-bfm.com]
- 4. Non-Hazardous Chemicals List – Environmental Health and Safety [marshall.edu]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
